molecular formula C27H31FN4O8 B3026998 Tp-434 CAS No. 1207283-85-9

Tp-434

Cat. No.: B3026998
CAS No.: 1207283-85-9
M. Wt: 558.6 g/mol
InChI Key: AKLMFDDQCHURPW-ISIOAQNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eravacycline is a fully synthetic fluorocycline antibiotic approved for clinical use in complicated intra-abdominal infections . For the research community, it serves as a potent tool for studying advanced antibacterial agents and mechanisms of action against multidrug-resistant pathogens. Its core research value lies in its broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae . The compound exerts its antibacterial effect by reversibly binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and prevents bacterial growth . Eravacycline is noted for its enhanced potency and ability to evade common tetracycline resistance mechanisms . From a practical research standpoint, its pharmacokinetic profile is favorable for study design, featuring a long half-life of approximately 20 hours and elimination primarily via non-renal pathways, meaning no dosage adjustments are required for studies involving renal impairment . Eravacycline is an invaluable compound for in vitro susceptibility testing, investigations into novel therapeutic strategies, and microbiological research aimed at overcoming antibiotic resistance. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLMFDDQCHURPW-ISIOAQNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026285
Record name Eravacycline
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Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207283-85-9
Record name Eravacycline [USAN:INN]
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Record name Eravacycline
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Record name Eravacycline
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Record name [(4S,4aS,5aR,12aS)-4-(dimethylamino)-7-fluoro-3,10,12,12a-tetrahydroxy-1,11-dioxo-9-[2-(pyrrolidin-1-yl)acetamido]-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide] dihydrochloride
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Record name ERAVACYCLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TP-434 (Eravacycline) on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-434, also known as eravacycline, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The core mechanism of action of this compound is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit, which physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. This blockage effectively halts the elongation phase of translation, leading to a bacteriostatic effect. Structural modifications, particularly at the C7 and C9 positions of the tetracycline scaffold, empower eravacycline to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. This guide provides a detailed technical overview of the mechanism of action, quantitative activity data, relevant experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

Similar to other tetracycline antibiotics, eravacycline's primary cellular target is the bacterial 70S ribosome, a crucial macromolecular machine responsible for protein synthesis.[1][2][3] The overall process of protein synthesis can be divided into three main stages: initiation, elongation, and termination. Eravacycline primarily interferes with the elongation cycle.

The canonical mechanism involves the following key steps:

  • Binding to the 30S Ribosomal Subunit: Eravacycline binds to the small (30S) ribosomal subunit.[1][2][3] This interaction is highly specific and occurs with high affinity.

  • Obstruction of the A-Site: The binding of eravacycline to the 30S subunit sterically hinders the proper entry and binding of the aminoacyl-tRNA to the acceptor (A) site on the ribosome-mRNA complex.[4][5]

  • Halting Polypeptide Elongation: By preventing the association of the incoming aa-tRNA with the A-site, eravacycline effectively arrests the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis.[4][5]

This inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication, defining its bacteriostatic activity. However, under certain conditions and against specific strains, bactericidal activity has also been observed.

Structural Insights from Cryo-Electron Microscopy

Recent advances in structural biology have provided a high-resolution view of the eravacycline binding site on the bacterial ribosome. A cryo-electron microscopy (cryo-EM) study of eravacycline in complex with the Acinetobacter baumannii 70S ribosome has elucidated the precise molecular interactions.[4][5][6][7][8]

The study revealed two distinct eravacycline-binding sites on the 70S ribosome:

  • Primary Binding Site on the 30S Subunit: This is the canonical tetracycline binding site. Eravacycline binding is stabilized by electrostatic interactions with several nucleotides of the 16S rRNA, including r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[5] The presence of Mg2+ ions is also known to play a role in stabilizing the binding of tetracyclines to the ribosome.[5]

  • Secondary Binding Site on the 50S Subunit: A second, unanticipated binding site was identified on the large (50S) ribosomal subunit.[5]

The binding at the primary 30S site is responsible for the canonical mechanism of inhibiting aa-tRNA binding to the A-site. The functional relevance of the secondary binding site on the 50S subunit is still under investigation but may contribute to the overall potency and spectrum of activity of eravacycline.

Quantitative Data: In Vitro Activity of Eravacycline

The in vitro potency of an antibiotic is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The tables below summarize the MIC50 and MIC90 values for eravacycline against a range of clinically relevant bacterial pathogens. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria MIC50 (mg/L) MIC90 (mg/L) Reference
Escherichia coli0.250.5[9]
Klebsiella pneumoniae0.52[9]
Acinetobacter baumannii0.52[9]
Enterobacter cloacae0.52[10]
Stenotrophomonas maltophilia22[11]
Gram-Positive Bacteria MIC50 (mg/L) MIC90 (mg/L) Reference
Staphylococcus aureus0.121[9]
Enterococcus faecalis0.060.12[9]
Enterococcus faecium0.060.5[9]
Anaerobic Bacteria MIC90 (µg/ml) Reference
Bacteroides caccae2[12]
Bacteroides fragilis2[12]
Bacteroides thetaiotaomicron4[12]
Bacteroides ovatus4[12]
Bacteroides vulgatus1[12]
Parabacteroides distasonis1[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a 96-well microtiter plate containing two-fold serial dilutions of the antibiotic in a suitable growth medium (e.g., cation-adjusted Mueller-Hinton broth). The plates are incubated under defined conditions, and the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Methodology (based on CLSI M07 guidelines):

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of eravacycline in a suitable solvent as specified by the manufacturer.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 50 or 100 µL. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of eravacycline at which there is no visible growth (i.e., no turbidity) in the wells. This can be assessed visually or with a plate reader.

Cryo-Electron Microscopy (Cryo-EM) of Eravacycline-Ribosome Complexes

The high-resolution structure of eravacycline bound to the A. baumannii ribosome was determined using single-particle cryo-EM. This technique allows for the visualization of biological macromolecules in their near-native state.

Principle: A purified solution of the ribosome-eravacycline complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles are collected and then computationally averaged and reconstructed to generate a three-dimensional density map of the complex, from which an atomic model can be built.

Detailed Methodology (summarized from Zhang et al., 2021):

  • Purification of Ribosomes: 70S ribosomes are purified from the target bacterial species (e.g., Acinetobacter baumannii) through a series of ultracentrifugation and sucrose (B13894) density gradient steps.

  • Formation of the Eravacycline-Ribosome Complex: Purified 70S ribosomes are incubated with an excess of eravacycline to ensure saturation of the binding sites.

  • Cryo-EM Grid Preparation: A small volume (typically 3-4 µL) of the ribosome-eravacycline complex solution is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. A large dataset of images (micrographs) is collected automatically.

  • Image Processing and 3D Reconstruction: The collected micrographs are processed using specialized software (e.g., RELION, cryoSPARC). This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification to remove noise and damaged particles, and finally, 3D reconstruction and refinement to generate a high-resolution density map.

  • Model Building and Refinement: An atomic model of the ribosome-eravacycline complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot, Phenix). The model is then refined to optimize its fit to the experimental data.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors) is programmed with a specific mRNA template that codes for a reporter protein (e.g., luciferase or a fluorescent protein). The synthesis of the reporter protein is then quantified in the presence and absence of the inhibitor.

General Protocol Outline:

  • Preparation of Cell-Free Extract: Prepare a translationally active cell-free extract from a suitable bacterial strain (e.g., E. coli S30 extract).

  • Preparation of mRNA Template: Synthesize an mRNA template encoding a reporter protein (e.g., firefly luciferase) using in vitro transcription.

  • In Vitro Translation Reaction: Set up the in vitro translation reactions in small volumes. Each reaction contains the cell-free extract, the mRNA template, an amino acid mixture (which may include a labeled amino acid for detection), and varying concentrations of eravacycline.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis: Stop the reactions and quantify the amount of reporter protein synthesized. For luciferase, this is done by adding the luciferin (B1168401) substrate and measuring the resulting luminescence.

  • Data Analysis: Plot the amount of protein synthesis as a function of the eravacycline concentration to determine the IC50 value (the concentration of the drug that inhibits protein synthesis by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

eravacycline_mechanism cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Mechanism of this compound (Eravacycline) A_site Ribosomal A-site P_site Ribosomal P-site A_site->P_site Peptide bond formation Polypeptide Growing Polypeptide Chain A_site->Polypeptide Adds amino acid E_site Ribosomal E-site P_site->E_site Translocation Deacylated_tRNA Deacylated tRNA E_site->Deacylated_tRNA Exits aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to A-site Peptidyl_tRNA Peptidyl-tRNA Ribosome30S 30S Ribosomal Subunit TP434 This compound (Eravacycline) TP434->Ribosome30S Binds to 16S rRNA Ribosome30S->A_site Blocks A-site

Caption: Mechanism of this compound action on the bacterial ribosome.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Bacteria Bacterial Culture McFarland 0.5 McFarland Standard Bacteria->McFarland Inoculum Standardized Inoculum McFarland->Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Eravacycline Eravacycline Stock Serial_Dilutions Serial Dilutions in 96-well Plate Eravacycline->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate 16-20h at 35°C Inoculation->Incubation Reading Read for Visible Growth Incubation->Reading MIC Determine MIC Value Reading->MIC

Caption: Workflow for MIC determination by broth microdilution.

cryoem_workflow Ribosomes Purified 70S Ribosomes Complex Ribosome-Eravacycline Complex Ribosomes->Complex Eravacycline Eravacycline Eravacycline->Complex Grid Cryo-EM Grid Preparation (Vitrification) Complex->Grid TEM Data Collection (Cryo-TEM) Grid->TEM Processing Image Processing & 3D Reconstruction TEM->Processing Model Atomic Model Building & Refinement Processing->Model

Caption: Workflow for Cryo-EM structure determination.

Conclusion

This compound (eravacycline) is a potent fluorocycline antibiotic that effectively inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and blocking the A-site. This mechanism is supported by extensive in vitro activity data and has been visualized at the atomic level through cryo-electron microscopy. The unique structural features of eravacycline allow it to evade common tetracycline resistance mechanisms, making it a valuable therapeutic option for treating infections caused by multidrug-resistant bacteria. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel ribosome-targeting antibiotics.

References

The Rise of Fluorocyclines: A Technical Guide to a New Generation of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of antimicrobial resistance necessitates the continuous discovery and development of novel antibiotics. Fluorocyclines, a new class of tetracycline (B611298) antibiotics, have emerged as a promising weapon in the fight against multidrug-resistant (MDR) pathogens. Characterized by strategic modifications to the core tetracycline scaffold, including the incorporation of a fluorine atom, these synthetic compounds exhibit a broad spectrum of activity and are designed to overcome common tetracycline-specific resistance mechanisms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and antibacterial activity of key fluorocycline antibiotics, with a focus on eravacycline, and the related aminomethylcycline, omadacycline (B609740), and the narrow-spectrum tetracycline, sarecycline (B560412). Additionally, this guide will touch upon the emerging fluorocycline, TP-6076.

Discovery and Chemical Synthesis: Engineering a New Class of Antibiotics

The development of fluorocyclines represents a significant advancement in medicinal chemistry, moving from semi-synthetic modifications of older tetracyclines to a fully synthetic approach. This allows for greater structural diversity and the targeted introduction of chemical moieties to enhance potency and circumvent resistance.

A pivotal strategy in the design of these new tetracyclines involves modifications at the C7 and C9 positions of the tetracycline D-ring.[1] For instance, eravacycline, the first and only approved fluorocycline, is a fully synthetic 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline.[2] The synthetic route to eravacycline is a convergent process, famously employing a Michael-Dieckmann reaction to construct the tetracyclic core.[3][4] This method allows for the efficient and stereoselective synthesis of complex tetracycline analogs.[3]

Omadacycline, while not a fluorocycline, is a first-in-class aminomethylcycline that shares a similar developmental trajectory of overcoming tetracycline resistance.[5] Its key structural feature is an aminomethyl group at the C9 position.[6] Sarecycline, on the other hand, is a C7-substituted sancycline (B610677) derivative designed to have a narrow spectrum of activity, primarily targeting Cutibacterium acnes, the bacterium associated with acne vulgaris.[7][8] Its synthesis involves the iodination and subsequent functionalization of the sancycline backbone.[9]

TP-6076 is another novel, fully synthetic fluorocycline that has shown potent activity, particularly against challenging Gram-negative pathogens.[10]

Mechanism of Action: Halting Bacterial Protein Synthesis

Like their predecessors, fluorocyclines and related new-generation tetracyclines exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery that translates messenger RNA (mRNA) into proteins.[11][12]

By binding to a specific site on the 16S rRNA of the 30S subunit, these antibiotics sterically hinder the docking of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[11] This blockage prevents the incorporation of new amino acids into the growing polypeptide chain, effectively arresting protein synthesis and leading to a bacteriostatic effect.[11][13] In some cases, bactericidal activity has been observed in vitro against certain bacterial strains.[11][13]

A key advantage of fluorocyclines and aminomethylcyclines is their ability to evade the two most common mechanisms of tetracycline resistance: ribosomal protection proteins and efflux pumps.[5][6] The structural modifications at the C7 and C9 positions are crucial for this property, allowing them to maintain activity against bacteria that are resistant to older tetracyclines.[13]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A mRNA mRNA mRNA->30S_Subunit Template E_Site E Protein_Synthesis Protein Synthesis (Elongation) E_Site->Protein_Synthesis Exit P_Site P P_Site->E_Site Translocation A_Site->P_Site Peptide bond formation Fluorocycline Fluorocycline Antibiotic Fluorocycline->30S_Subunit Binds to 16S rRNA Inhibition Inhibition Fluorocycline->Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-site Inhibition->A_Site Blocks aa-tRNA binding Inhibition->Protein_Synthesis Halts Elongation

Mechanism of bacterial protein synthesis inhibition by fluorocyclines.

In Vitro Activity: A Broad Spectrum Against Resistant Pathogens

Fluorocyclines and aminomethylcyclines have demonstrated potent in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains.

Eravacycline

Eravacycline exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens.[1] It is particularly effective against carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[14]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA & MRSA)0.121
Enterococcus faecalis0.060.12
Enterococcus faecium (VRE)0.060.5
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Acinetobacter baumannii0.252
(Data compiled from multiple sources)[15]
Omadacycline

Omadacycline also possesses a broad spectrum of activity, with notable potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as atypical pathogens.[5][16]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA & MRSA)0.120.25
Streptococcus pneumoniae0.060.12
Enterococcus faecalis (VRE)0.120.25
Escherichia coli0.52
Klebsiella pneumoniae28
Haemophilus influenzae0.51
(Data compiled from multiple sources)[5][7][16]
Sarecycline

In contrast to the broad-spectrum activity of eravacycline and omadacycline, sarecycline has a narrow spectrum of activity, which is advantageous for its intended use in treating acne. It is highly active against Cutibacterium acnes while having reduced activity against commensal gut bacteria.[8][17]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Cutibacterium acnes0.54
Staphylococcus aureus (MSSA & MRSA)≤0.1250.5
Escherichia coli16>64
Klebsiella pneumoniae>64>64
(Data compiled from multiple sources)[10]
TP-6076

TP-6076 has shown promising in vitro activity, especially against difficult-to-treat Gram-negative bacteria like carbapenem-resistant Acinetobacter baumannii (CRAB).[10]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)
Acinetobacter baumannii (CRAB)0.03-0.060.06-0.25
(Data compiled from multiple sources)[1][6]

Pharmacokinetics

The pharmacokinetic profiles of these novel tetracyclines have been characterized in numerous clinical studies, demonstrating properties that support their clinical use.

Eravacycline

Eravacycline is administered intravenously and has a half-life that supports twice-daily dosing. It exhibits a large volume of distribution, suggesting good tissue penetration.[18]

ParameterValue
Half-life (t1/2)~20 hours
Volume of distribution (Vd)~333-640 L
Protein binding79-90% (concentration-dependent)
EliminationPrimarily fecal
(Data compiled from multiple sources)
Omadacycline

Omadacycline is available in both intravenous and oral formulations, offering flexibility in clinical practice. It also has a large volume of distribution and a long half-life, allowing for once-daily dosing.[2] The oral bioavailability of omadacycline is approximately 34.5%.[2]

ParameterValue
Half-life (t1/2)~16-17 hours
Volume of distribution (Vd)~190 L
Protein binding~21%
EliminationPrimarily fecal (oral), renal and fecal (IV)
(Data compiled from multiple sources)[2]
Sarecycline

Sarecycline is an oral antibiotic with a pharmacokinetic profile that is not significantly affected by food, which can improve patient compliance.[19]

ParameterValue
Time to max concentration (Tmax)~1.5-2.0 hours
Effect of food~21.7% decrease in exposure with high-fat meal
(Data compiled from multiple sources)[19]

Clinical Development and Therapeutic Indications

The clinical development of these antibiotics has led to the approval of eravacycline, omadacycline, and sarecycline for specific indications.

Antibiotic_Development_Workflow Discovery Discovery & Target ID Lead_Gen Lead Generation & Optimization Discovery->Lead_Gen Hit-to-Lead Preclinical Preclinical Development Lead_Gen->Preclinical Candidate Selection IND IND Submission Preclinical->IND In vivo & Tox studies Phase1 Phase I Clinical Trials (Safety & PK) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 NDA NDA/MAA Submission Phase3->NDA Review Regulatory Review NDA->Review Approval Approval & Post-Market Surveillance Review->Approval

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tp-434 (Eravacycline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tp-434, also known as Eravacycline (tradename Xerava), is a potent, fully synthetic, broad-spectrum fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2] It is designed to overcome common tetracycline resistance mechanisms, exhibiting activity against a wide range of multidrug-resistant Gram-positive and Gram-negative pathogens.[3][4] This technical guide provides a comprehensive overview of the chemical structure and the convergent total synthesis of this compound, along with its mechanism of action.

Chemical Structure

The chemical structure of this compound is characterized by a tetracyclic core with a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position, which are crucial for its enhanced antibacterial activity and ability to evade resistance.[4]

IdentifierValue
Chemical Formula C27H31FN4O8
IUPAC Name (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1]
CAS Number 1207283-85-9
Molecular Weight 558.6 g/mol [1]
Synonyms Eravacycline, Xerava, this compound

Total Synthesis of this compound (Eravacycline)

The total synthesis of this compound is a convergent process, a strategy pioneered by Myers and further developed by Ronn et al.[2][5] This approach involves the synthesis of two key fragments, a highly functionalized aromatic "left-hand piece" (LHP) and a chiral cyclohexenone "right-hand piece" (RHP), which are then coupled in a key Michael-Dieckmann reaction to construct the tetracyclic core.[2][5]

Synthesis of the "Right-Hand Piece" (Cyclohexenone intermediate)

A detailed multi-step synthesis of the crystalline cyclohexenone intermediate has been described by Brubaker and Myers.[2]

Synthesis of the "Left-Hand Piece" (Aromatic intermediate)

The synthesis of the fully built and protected LHP begins with readily available 4-fluoro-3-methylphenol (B1301873) and proceeds through a six-step sequence that includes a palladium-catalyzed phenyl carboxylation in the final step.[5]

Key Coupling and Final Assembly

The crucial step in the synthesis is the tandem Michael addition of the aromatic LHP to the cyclohexenone RHP, followed by a Dieckmann cyclization to form the pentacyclic core.[2] Subsequent deprotection and acylation steps yield the final product, Eravacycline.[2][6]

Experimental Protocol: Key Michael-Dieckmann Cyclization and Final Steps [2][6]

  • Michael-Dieckmann Reaction:

    • To a solution of the "left-hand piece" (Arene A, 1.04 equivalents) in THF at -70 °C, LDA (1.13 equivalents) and Et3N·HCl (0.005 equivalents) are added.

    • After stirring for 82 minutes, the "right-hand piece" (Cyclohexenone B, 1.0 equivalent) is added.

    • The reaction is stirred for 52 minutes, after which LiHMDS (0.92 equivalents) is added.

    • The reaction mixture is warmed from -70 °C to -10 °C to afford the pentacycle C.

    • Yield: 94% on a 1.085 mol scale.

  • Deprotection:

    • The resulting pentacycle C is treated with 48% HF (16.8 equivalents) in MeCN at room temperature for 15 hours.

  • Hydrogenolysis and Acylation:

    • The product from the previous step is subjected to hydrogenolysis (H2, 15 psi) with 5% Pd/C (0.04 equivalents) and HCl (2.2 equivalents) in a MeOH-H2O mixture at room temperature.

    • The resulting amine is then acylated.

    • Yield: 89% from pentacycle C.

  • Final Acylation:

    • The final acylation is performed in a MeCN-H2O (1:1) mixture at 10 °C.

    • Yield: 89% on a 207 mmol scale.

StepKey Reagents and ConditionsYieldReference
Michael-Dieckmann CyclizationArene A, Cyclohexenone B, LDA, LiHMDS, THF, -70 °C to -10 °C94%[2]
Deprotection & Hydrogenolysis48% HF; H2, 5% Pd/C, HCl89% (from C)[2]
Final AcylationAcylating agent, MeCN-H2O, 10 °C89%[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[4][7] It specifically binds to the 30S ribosomal subunit, a key component of the bacterial ribosome.[7] This binding event physically blocks the aminoacyl-tRNA (aa-tRNA) from accessing the A-site on the ribosome.[7] By preventing the binding of aa-tRNA, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[7]

This compound Mechanism of Action Mechanism of Action of this compound (Eravacycline) cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site Inhibition Protein Synthesis Inhibited 30S_subunit->Inhibition Blocks aa-tRNA binding 50S_subunit 50S Subunit P_site P-site Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Enables E_site E-site mRNA mRNA mRNA->30S_subunit Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to A-site aa_tRNA->Inhibition Tp_434 This compound Tp_434->30S_subunit Binds to

Caption: this compound binds to the 30S ribosomal subunit, inhibiting protein synthesis.

Signaling Pathways

This compound is specifically designed to target the bacterial ribosome and has a high degree of selectivity for prokaryotic over eukaryotic ribosomes. As such, there is currently no established evidence to suggest that this compound directly interacts with or modulates specific signaling pathways within mammalian host cells. Its therapeutic effect is derived from its direct antibacterial activity.

Conclusion

This compound (Eravacycline) represents a significant advancement in the fight against antibiotic-resistant bacteria. Its fully synthetic route of production allows for structural modifications that are key to its broad-spectrum activity and ability to overcome resistance. The convergent synthesis, highlighted by the powerful Michael-Dieckmann cyclization, provides an efficient pathway to this complex molecule. A thorough understanding of its chemical properties and mechanism of action is crucial for its effective use in clinical settings and for the development of future generations of tetracycline antibiotics.

References

TP-434 (Eravacycline): A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-434, also known as Eravacycline, is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2][3] It exhibits a broad spectrum of activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Eravacycline was specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][4][5] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against Gram-positive bacteria, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[4][5][6] The drug binds to the 30S ribosomal subunit, effectively preventing the binding of aminoacyl-tRNA to the A site of the ribosome. This action blocks the addition of new amino acids to the growing peptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. While generally considered bacteriostatic, in vitro studies have shown bactericidal activity against certain bacterial strains.[7]

A key feature of this compound is its structural modifications, including a fluorine atom at the C-7 position and a pyrrolidinoacetamido group at the C-9 position of the tetracycline core.[1][7] These modifications enhance its potency and enable it to evade the two major mechanisms of tetracycline resistance:

  • Ribosomal Protection: this compound maintains its activity against bacteria expressing ribosomal protection proteins (e.g., Tet(M)), which typically confer resistance to older tetracyclines by altering the ribosomal target.[4][5]

  • Tetracycline Efflux: The structural changes in this compound reduce its susceptibility to efflux pumps (e.g., Tet(K) and Tet(L) in Gram-positive bacteria), which are membrane proteins that actively transport tetracyclines out of the bacterial cell.[4][8]

The following diagram illustrates the mechanism of action of this compound.

Mechanism of Action of this compound (Eravacycline) cluster_ribosome Bacterial Ribosome (70S) cluster_binding_sites Binding Sites 30S_subunit 30S Subunit A_site A Site 50S_subunit 50S Subunit P_site P Site This compound This compound (Eravacycline) This compound->30S_subunit Binds to aa-tRNA Aminoacyl-tRNA This compound->aa-tRNA aa-tRNA->A_site Binds to Protein_synthesis Protein Synthesis Bacterial_growth Bacterial Growth & Proliferation Protein_synthesis->Bacterial_growth Leads to Inhibition Inhibition Inhibition->Protein_synthesis

Caption: Mechanism of this compound action on the bacterial ribosome.

In Vitro Antibacterial Spectrum of this compound against Gram-Positive Bacteria

This compound demonstrates potent in vitro activity against a broad range of Gram-positive pathogens, including those with acquired resistance to other antibiotic classes. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive isolates.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (all)2158≤0.06 - >20.060.12[9]
Methicillin-susceptible S. aureus (MSSA)---0.12[9]
Methicillin-resistant S. aureus (MRSA)---0.12[9]
Staphylococcus epidermidis1143≤0.06 - >20.120.25[9]
Staphylococcus saprophyticus575≤0.06 - >20.060.12[9]
Staphylococcus haemolyticus423≤0.06 - >20.120.25[9]

Table 2: In Vitro Activity of this compound against Enterococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Enterococcus faecalis1876≤0.03 - >20.030.06[6][9]
Vancomycin-susceptible E. faecalis--0.030.06[6]
Vancomycin-resistant E. faecalis (VRE)--0.030.06[6]
Enterococcus faecium1724≤0.03 - >20.030.06[6][9]
Vancomycin-susceptible E. faecium--0.030.06[6]
Vancomycin-resistant E. faecium (VRE)--0.030.06[6]

Table 3: In Vitro Activity of this compound against Streptococcus Species

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae415≤0.008 - 0.25≤0.0080.008[9]
Penicillin-susceptible S. pneumoniae--≤0.008≤0.008[6]
Penicillin-resistant S. pneumoniae--0.0150.03[6]
Streptococcus anginosus group273≤0.008 - 0.12≤0.0080.015[9]
Beta-hemolytic Streptococci--≤0.0080.06[6]
Viridans group Streptococci--≤0.0080.06[6]

Experimental Protocols

The in vitro activity of this compound is predominantly determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (temperature, duration, and atmosphere) appropriate for the organism being tested. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for determining the MIC of this compound using the broth microdilution method.

Experimental Workflow: Broth Microdilution MIC Assay Start Start Prepare_antibiotic Prepare Serial Dilutions of this compound Start->Prepare_antibiotic Prepare_inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_inoculum Inoculate_plate Inoculate Microtiter Plate Wells Prepare_antibiotic->Inoculate_plate Prepare_inoculum->Inoculate_plate Incubate_plate Incubate Plate (e.g., 35°C for 16-20h) Inoculate_plate->Incubate_plate Read_results Visually Inspect for Growth and Determine MIC Incubate_plate->Read_results End End Read_results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound (Eravacycline) is a potent fluorocycline antibiotic with a broad spectrum of activity against clinically important Gram-positive pathogens. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable agent in the fight against antimicrobial resistance. The in vitro data consistently demonstrate its efficacy against Staphylococcus, Enterococcus, and Streptococcus species, including methicillin-resistant staphylococci and vancomycin-resistant enterococci. Further clinical investigation and surveillance are crucial to fully establish its role in the treatment of infections caused by these organisms.

References

Eravacycline's Activity Against Gram-Negative Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline (Xerava®) is a novel, fully synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1][2] It was developed to address the increasing threat of multidrug-resistant (MDR) bacteria.[3][4] Eravacycline received FDA approval in 2018 for the treatment of complicated intra-abdominal infections (cIAIs) in adults.[5][6][7] This technical guide provides an in-depth overview of eravacycline's activity against clinically significant Gram-negative pathogens, with a focus on its mechanism of action, in vitro efficacy, resistance profiles, and the methodologies used to evaluate its performance.

Mechanism of Action

Eravacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[8][9] Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site.[8] This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and inhibition of bacterial growth.[8] While generally considered bacteriostatic, eravacycline has demonstrated in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae.[9]

A key advantage of eravacycline is its structural design, which allows it to circumvent common tetracycline resistance mechanisms.[8][10] Specifically, it is engineered to be a poor substrate for tetracycline-specific efflux pumps and is not significantly affected by ribosomal protection proteins, two major contributors to tetracycline resistance in Gram-negative bacteria.[8][11][12]

Eravacycline_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Inhibition Inhibition 30S->Inhibition Leads to Eravacycline Eravacycline Eravacycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Blocked from binding Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts

Figure 1: Mechanism of action of eravacycline on the bacterial ribosome.

In Vitro Activity Against Gram-Negative Pathogens

Eravacycline demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including many MDR isolates.[3][13] Its efficacy has been documented in numerous surveillance studies against common pathogens such as Enterobacterales and Acinetobacter baumannii.[3][12][14] However, it generally shows limited activity against Pseudomonas aeruginosa and Burkholderia species.[3][5]

Data Presentation

The following tables summarize the in vitro activity of eravacycline against various Gram-negative pathogens, expressed as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from multiple studies to provide a comprehensive overview.

Table 1: In Vitro Activity of Eravacycline against Enterobacterales

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Escherichia coli1870.250.590.37%[15]
Escherichia coli3000.51-[16]
Escherichia coli>4000 (combined)0.120.598.8%[3][11]
Klebsiella pneumoniae1360.5258.09%[15]
Klebsiella pneumoniae3000.54-[16]
Klebsiella pneumoniae>4000 (combined)0.25190.6%[3][11]
Enterobacter cloacae complex1000.52-[16]
Enterobacter cloacae1240.51-[12]
Enterobacter spp.--189.6%[3]
Citrobacter freundii1000.251-[16]
Citrobacter spp.--0.594.6%[3]
Proteus mirabilis100--All resistant[16]
Proteus mirabilis--2-[3]
Serratia marcescens--2-[3]
Enterobacterales (Carbapenem-Resistant)346---[17]
Enterobacterales (MDR)--181%[18]

Table 2: In Vitro Activity of Eravacycline against Acinetobacter baumannii

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Acinetobacter baumannii580.252-[15]
Acinetobacter baumannii2,097-1-[3][14]
Acinetobacter baumannii>4000 (combined)0.51-[11]
Acinetobacter baumannii (Carbapenem-Resistant)94---[17]
Acinetobacter baumannii (MDR)530.25-56.6%[19]

Resistance Mechanisms

While eravacycline is designed to overcome common tetracycline resistance mechanisms, reduced susceptibility can still occur.[11] In Acinetobacter baumannii, increased expression of the AdeB efflux pump, part of the AdeABC resistance-nodulation-division (RND) efflux system, has been correlated with elevated eravacycline MICs.[11][12][20] For some Enterobacterales, increased efflux may also contribute to reduced susceptibility.[21]

Experimental Protocols

The in vitro activity data for eravacycline is primarily generated using standardized antimicrobial susceptibility testing methods. The following section details the typical protocols employed.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the gold-standard method for determining the MIC of an antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][22]

Protocol Outline:

  • Preparation of Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) plates to obtain isolated colonies.

    • Several colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Eravacycline is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.[10][15]

    • These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.

    • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

    • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[10][15]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading Isolate Bacterial Isolate (Agar Plate) Suspension Create Suspension (Saline/Broth) Isolate->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Dilution Dilute to Final Inoculum Concentration McFarland->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Erava_Dilutions Prepare Serial Dilutions of Eravacycline in CAMHB Dispense Dispense into 96-well Plate Erava_Dilutions->Dispense Dispense->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Figure 2: Workflow for MIC determination by broth microdilution.

Other Susceptibility Testing Methods
  • Agar Dilution: While less common, this method provides precise MIC values and involves incorporating the antibiotic into the agar medium at various concentrations.[22]

  • Gradient Diffusion (E-test): This method uses a strip with a predefined antibiotic gradient placed on an inoculated agar plate to determine the MIC.[22]

  • Disk Diffusion: This method is generally not recommended for eravacycline due to its variable diffusion properties in agar.[22]

Clinical Context: IGNITE Trials

The efficacy of eravacycline in treating infections caused by Gram-negative pathogens was established in the IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial program.

  • IGNITE1: This Phase 3 trial compared intravenous (IV) eravacycline to ertapenem (B1671056) for the treatment of cIAI. Eravacycline was found to be non-inferior to ertapenem, achieving high clinical cure rates.[5][7]

  • IGNITE4: In this Phase 3 trial, IV eravacycline was compared to meropenem (B701) for cIAI treatment. Again, eravacycline demonstrated non-inferiority to the comparator, meropenem.[5][23]

In both trials, eravacycline was effective against a range of Gram-negative pathogens, including resistant isolates, further validating its clinical utility.[24]

Conclusion

Eravacycline is a potent fluorocycline with robust in vitro activity against a wide array of clinically important Gram-negative pathogens, including many MDR strains of Enterobacterales and Acinetobacter baumannii. Its unique structure allows it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option. Standardized susceptibility testing, primarily through broth microdilution, is crucial for guiding its clinical use. While resistance can emerge, particularly through efflux pump overexpression, eravacycline remains a significant addition to the antimicrobial armamentarium for combating serious Gram-negative infections.

References

TP-434: An In-Depth Technical Guide to its Inhibition of Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-434, also known as eravacycline, is a novel, fully synthetic fluorocycline antibiotic demonstrating potent, broad-spectrum activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its interaction with the bacterial ribosome, presenting quantitative data on its inhibitory activity, and outlining the experimental protocols used to elucidate its function. Furthermore, this document includes detailed diagrams of the key molecular interactions, experimental workflows, and the downstream cellular stress response triggered by protein synthesis inhibition, providing a valuable resource for researchers in the fields of microbiology, infectious diseases, and antibiotic drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic and, in some cases, bactericidal effects by targeting the bacterial translational machinery.[1][2] Like other members of the tetracycline (B611298) class of antibiotics, this compound binds to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[3][4] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[5] By preventing the binding of aa-tRNA, this compound effectively halts the elongation phase of protein synthesis, leading to a cessation of bacterial growth and replication.[2][5]

Structural modifications to the D-ring of the tetracycline core, specifically a fluorine atom at C-7 and a pyrrolidinoacetamido group at C-9, enhance this compound's binding affinity and its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[4][6]

cluster_ribosome Bacterial 70S Ribosome 50S 50S Protein_Synthesis Protein Synthesis Elongation 30S 30S Inhibition Inhibition 30S->Inhibition TP_434 This compound TP_434->30S Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->30S Blocked from binding Inhibition->aa_tRNA Inhibition->Protein_Synthesis Halts Start Start Prepare_S30 Prepare E. coli S30 Extract Start->Prepare_S30 Setup_Reaction Set up Transcription-Translation Reaction (S30, DNA, NTPs, Amino Acids, this compound) Prepare_S30->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Add_Luciferin Add Luciferin Substrate Incubate->Add_Luciferin Measure_Luminescence Measure Luminescence Add_Luciferin->Measure_Luminescence Analyze Calculate % Inhibition and IC50 Measure_Luminescence->Analyze End End Analyze->End Start Start Prepare_Components Prepare Ribosomes, [3H]Tetracycline, and this compound dilutions Start->Prepare_Components Incubate_Binding Incubate Ribosomes + [3H]Tetracycline + this compound Prepare_Components->Incubate_Binding Filter Filter through Nitrocellulose Membrane Incubate_Binding->Filter Wash Wash Filters Filter->Wash Scintillation_Counting Measure Radioactivity Wash->Scintillation_Counting Analyze Calculate % Competition and IC50 Scintillation_Counting->Analyze End End Analyze->End TP_434 This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition TP_434->Protein_Synthesis_Inhibition Ribosome_Stalling Ribosome Stalling Protein_Synthesis_Inhibition->Ribosome_Stalling Uncharged_tRNA_Accumulation Uncharged tRNA Accumulation at A-site Ribosome_Stalling->Uncharged_tRNA_Accumulation RelA_Activation RelA Activation Uncharged_tRNA_Accumulation->RelA_Activation ppGpp_Synthesis (p)ppGpp Synthesis RelA_Activation->ppGpp_Synthesis Downregulate_rRNA_tRNA Downregulation of rRNA and tRNA synthesis ppGpp_Synthesis->Downregulate_rRNA_tRNA Upregulate_Stress_Response Upregulation of Stress Response and Amino Acid Biosynthesis Genes ppGpp_Synthesis->Upregulate_Stress_Response Bacterial_Survival Enhanced Bacterial Survival Downregulate_rRNA_tRNA->Bacterial_Survival Upregulate_Stress_Response->Bacterial_Survival

References

The Molecular Architecture of Eravacycline's Potent Broad-Spectrum Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Executive Summary

Eravacycline, a novel, fully synthetic fluorocycline antibiotic, represents a significant advancement in the fight against multidrug-resistant (MDR) bacterial pathogens. Its broad-spectrum activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria, is rooted in a sophisticated molecular mechanism that combines potent inhibition of bacterial protein synthesis with an exceptional ability to overcome common tetracycline (B611298) resistance mechanisms. This technical guide provides a comprehensive overview of the molecular basis of eravacycline's action, detailing its interaction with the bacterial ribosome, its efficacy against a wide array of clinically relevant pathogens, and the experimental methodologies used to elucidate its mechanism. Through a combination of quantitative data, detailed protocols, and visual representations of molecular interactions and experimental workflows, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising therapeutic agent.

Introduction

The rise of antibiotic resistance poses a critical threat to global public health. Eravacycline (Xerava™) was specifically designed to address this challenge.[1] As a fluorocycline, it belongs to the tetracycline class of antibiotics but possesses unique structural modifications that enhance its antibacterial properties.[2] These modifications, notably at the C7 and C9 positions of the tetracycline core, are central to its potent, broad-spectrum activity and its ability to remain effective against bacteria that have developed resistance to older tetracycline analogues.[1][2] This guide delves into the molecular underpinnings of eravacycline's efficacy, providing a detailed examination of its mechanism of action and the structural basis for its ability to evade resistance.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, eravacycline's primary mechanism of action is the disruption of bacterial protein synthesis.[3][4] This is achieved through high-affinity binding to the bacterial 70S ribosome, specifically to the 30S small subunit.[4][5] By binding to this crucial component of the translational machinery, eravacycline effectively prevents the association of aminoacyl-tRNA with the ribosomal A-site.[4] This steric hindrance blocks the incorporation of new amino acids into the growing polypeptide chain, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.[5] While generally considered a bacteriostatic agent, eravacycline has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae.[3]

The Eravacycline Binding Site on the 30S Ribosomal Subunit

High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the interaction of eravacycline with the bacterial ribosome.[6] These studies reveal that eravacycline binds to a primary site on the 30S subunit, nestled within the decoding center. This binding pocket is formed by specific nucleotides of the 16S rRNA.[6]

Key interactions observed in the cryo-EM structure of eravacycline bound to the Acinetobacter baumannii 70S ribosome include electrostatic interactions with several 16S rRNA nucleotides, such as r2MG963, rG1050, rC1051, rC1192, rA1193, rA1194, and rG1195.[6] The C9 side chain of eravacycline plays a crucial role in enhancing its binding affinity and providing steric hindrance that prevents the proper positioning of the aminoacyl-tRNA in the A-site.[7]

Eravacycline_Binding_Site cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Detail 30S Subunit 30S Subunit 50S Subunit 50S Subunit 16S rRNA 16S rRNA A-Site A-Site 16S rRNA->A-Site Forms part of Protein Synthesis Protein Synthesis A-Site->Protein Synthesis Essential for Eravacycline Eravacycline Eravacycline->16S rRNA Binds to Eravacycline->A-Site Occupies Eravacycline->Protein Synthesis Inhibits Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-Site Binding Blocked

Figure 1: Eravacycline's mechanism of action on the bacterial ribosome.

Overcoming Tetracycline Resistance Mechanisms

A key feature of eravacycline is its ability to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[5][8]

Evasion of Efflux Pumps

Bacterial efflux pumps, such as Tet(A), Tet(B), Tet(K), and Tet(L), actively transport tetracyclines out of the cell, reducing their intracellular concentration to sub-inhibitory levels.[8] Eravacycline's structural modifications, particularly the bulky C9 side chain, make it a poor substrate for many of these pumps.[5] This allows eravacycline to accumulate within the bacterial cell at concentrations sufficient to inhibit protein synthesis.[4] While some novel variants of the Tet(L) efflux pump have been shown to confer resistance to eravacycline in Staphylococcus spp., eravacycline generally maintains activity against strains expressing common tetracycline efflux pumps.[2]

Overcoming Ribosomal Protection Proteins

Ribosomal protection proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline from its binding site, thereby restoring protein synthesis.[5] Eravacycline's enhanced binding affinity for the ribosome, attributed to its unique C7 and C9 substitutions, allows it to compete effectively with these protective proteins.[5][7] It forms more stable interactions with the ribosomal target, making it more difficult for ribosomal protection proteins to displace it.[4]

Resistance_Mechanisms cluster_cell Bacterial Cell Eravacycline_in Eravacycline (intracellular) Ribosome Ribosome Eravacycline_in->Ribosome Binds Efflux Pump (e.g., TetL) Efflux Pump (e.g., TetL) Eravacycline_in->Efflux Pump (e.g., TetL) Poor Substrate Ribosomal Protection Protein (e.g., TetM) Ribosomal Protection Protein (e.g., TetM) Eravacycline_in->Ribosomal Protection Protein (e.g., TetM) Outcompetes Eravacycline_out Eravacycline (extracellular) Efflux Pump (e.g., TetL)->Eravacycline_out Efflux (reduced) Ribosomal Protection Protein (e.g., TetM)->Ribosome Binds to protect Eravacycline_out->Eravacycline_in Enters cell

Figure 2: Eravacycline overcoming resistance mechanisms.

Broad-Spectrum In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a wide range of clinically significant pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for various bacterial species.

Table 1: In Vitro Activity of Eravacycline Against Gram-Positive Bacteria
OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Staphylococcus aureus (all)4,331≤0.008 - >40.060.12[5]
Methicillin-resistant S. aureus (MRSA)2,158≤0.008 - >40.060.12[5]
Enterococcus faecalis (all)2,807≤0.008 - >40.030.06[5]
Vancomycin-resistant E. faecalis3370.015 - 20.060.12[5]
Enterococcus faecium (all)1,724≤0.008 - >40.030.06[5]
Vancomycin-resistant E. faecium (VRE)863≤0.008 - >40.030.06[5]
Streptococcus pneumoniae3,373≤0.008 - 0.50.0080.015[5]
Table 2: In Vitro Activity of Eravacycline Against Gram-Negative Bacteria
OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Escherichia coli1870.015 - 80.250.5[8]
Klebsiella pneumoniae1360.06 - 80.52[8]
Carbapenem-resistant Enterobacterales (CRE)---4[9]
Acinetobacter baumannii580.03 - 40.52[8]
Stenotrophomonas maltophilia356--2[10]
Table 3: In Vitro Activity of Eravacycline Against Anaerobic Bacteria
OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Bacteroides fragilis group2860.03 - 40.251[3]
Clostridium difficile76--0.12[11]
Prevotella spp.29--≤0.5[3]
Fusobacterium spp.20--≤0.5[3]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the molecular basis of eravacycline's activity.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_eravacycline Prepare serial two-fold dilutions of Eravacycline in microtiter plate start->prep_eravacycline prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_eravacycline->inoculate prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 3: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Eravacycline Dilutions: A series of two-fold dilutions of eravacycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the eravacycline dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of eravacycline that completely inhibits visible bacterial growth.

Cryo-Electron Microscopy (Cryo-EM) of the Eravacycline-Ribosome Complex

Cryo-EM is a powerful technique for determining the high-resolution structure of biological macromolecules in their near-native state. The following is a generalized workflow for the structural analysis of an antibiotic-ribosome complex.

Protocol:

  • Ribosome Purification: 70S ribosomes are purified from the target bacterial species (e.g., Acinetobacter baumannii) through a series of ultracentrifugation and chromatography steps.

  • Complex Formation: Purified ribosomes are incubated with an excess of eravacycline to ensure saturation of the binding sites.

  • Vitrification: A small volume of the ribosome-eravacycline complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing and 3D Reconstruction: The collected images are processed to select individual ribosome particles, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the eravacycline-bound ribosome.

  • Model Building and Analysis: An atomic model of the ribosome and the bound eravacycline is built into the cryo-EM density map to visualize the specific molecular interactions.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors) is prepared.

  • Assay Setup: The cell-free extract is mixed with a DNA or mRNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

  • Inhibitor Addition: Varying concentrations of eravacycline are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for transcription (if using a DNA template) and translation.

  • Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified, typically by measuring its enzymatic activity (e.g., luminescence for luciferase).

  • IC₅₀ Determination: The concentration of eravacycline that inhibits protein synthesis by 50% (IC₅₀) is calculated by plotting the reporter activity against the drug concentration.

Conclusion

The molecular basis for eravacycline's broad-spectrum activity lies in its potent and specific interaction with the bacterial ribosome, coupled with its structural resilience to common tetracycline resistance mechanisms. Its unique chemical modifications not only enhance its binding affinity to the 30S ribosomal subunit but also render it a poor substrate for efflux pumps and enable it to outcompete ribosomal protection proteins. The extensive in vitro data and detailed structural insights presented in this guide underscore the rational design of eravacycline as a powerful weapon against challenging bacterial infections. Continued research and clinical experience will further delineate the role of this important antibiotic in the management of infectious diseases in an era of increasing antimicrobial resistance.

References

The Genesis of Fluorocyclines: A Technical Guide to a New Generation of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the tetracycline (B611298) class of antibiotics has been a cornerstone of infectious disease treatment for decades. However, the emergence of resistance mechanisms, primarily ribosomal protection and efflux pumps, has significantly diminished their efficacy. This challenge spurred the development of a new subclass: the fluorocyclines. Engineered to overcome these resistance mechanisms, fluorocyclines represent a significant advancement in antibiotic therapy. This technical guide provides an in-depth exploration of the origins, mechanisms, and key experimental data that underpin the development of these critical drugs, with a primary focus on eravacycline, the first fully synthetic fluorocycline to gain regulatory approval.

Rationale for Development: Overcoming Tetracycline Resistance

The development of fluorocyclines was a direct response to the growing threat of bacteria resistant to older tetracyclines. Two primary mechanisms of resistance rendered previous generations of these antibiotics ineffective:

  • Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to proceed.

  • Tetracycline-Specific Efflux Pumps: These membrane proteins, including Tet(A), Tet(B), and Tet(K), actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a high enough concentration to be effective.

The core innovation of the fluorocycline platform lies in the chemical modifications of the tetracycline scaffold, specifically at the C7 and C9 positions of the D-ring. These modifications were designed to create molecules that are poor substrates for efflux pumps and can bind to the ribosome with high affinity, even in the presence of ribosomal protection proteins.

Eravacycline: The Vanguard Fluorocycline

Eravacycline, developed by Tetraphase Pharmaceuticals, stands as the first fully synthetic fluorocycline antibiotic. Its development marked a significant milestone, demonstrating the potential of this new class to address infections caused by multidrug-resistant (MDR) pathogens.

Chemical Synthesis: A Convergent Approach

The synthesis of eravacycline is a complex process that utilizes a convergent approach, highlighted by a key Michael-Dieckmann reaction. This method allows for the efficient construction of the tetracycline core and the introduction of the critical fluorine and pyrrolidinoacetamido moieties at the C7 and C9 positions, respectively.

Experimental Protocol: Michael-Dieckmann Reaction for Eravacycline Synthesis

  • Objective: To construct the C and D rings of the tetracycline scaffold through a tandem Michael addition and Dieckmann cyclization.

  • Reactants:

    • A suitably substituted aromatic moiety (arene A).

    • A key cyclohexenone derivative (cyclohexenone B).

  • Procedure:

    • The anion of arene A is generated by deprotonation with a strong base, such as lithium diisopropylamide (LDA).

    • The generated anion is then added to cyclohexenone B in a Michael addition reaction.

    • The resulting intermediate undergoes an intramolecular Dieckmann cyclization to form the pentacyclic core of eravacycline.

  • Significance: This key transformation allows for the versatile and efficient synthesis of various fluorocycline analogs by modifying the starting arene and cyclohexenone building blocks.

Mechanism of Action: Potent Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, eravacycline exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, specifically to the 16S rRNA. This binding physically blocks the entry of aminoacyl-tRNA into the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[1][2] The structural modifications in eravacycline enhance its binding affinity to the ribosome and provide steric hindrance that interferes with the action of ribosomal protection proteins.[1]

Fluorocycline Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S A_site A-site 30S->A_site Blocks A-site P_site P-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to E_site E-site mRNA mRNA Fluorocycline Fluorocycline Fluorocycline->30S Binds to 30S subunit aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binding prevented

Mechanism of action of fluorocycline antibiotics.

In Vitro Activity: Broad-Spectrum Efficacy

The in vitro activity of fluorocyclines is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) studies are fundamental in establishing the spectrum and potency of these antibiotics against a wide range of bacterial pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Procedure:

    • Prepare serial twofold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[3][4]

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates at a controlled temperature (typically 35-37°C) for 18-24 hours.[3]

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[5]

  • Significance: This method provides a quantitative measure of an antibiotic's potency against specific bacterial isolates and is essential for guiding clinical use and monitoring resistance trends.

Table 1: In Vitro Activity of Eravacycline against Common Bacterial Pathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Staphylococcus aureus0.121
Acinetobacter baumannii0.52
Enterococcus faecalis0.060.12
Enterococcus faecium0.060.5

Data compiled from a multicenter study in Guangdong, China.[3][6]

In Vivo Efficacy: Validation in Animal Models

Preclinical animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of new antibiotics before they proceed to human clinical trials. The neutropenic murine thigh infection model is a widely used and well-characterized model for assessing the antibacterial activity of new agents.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

  • Objective: To evaluate the in vivo efficacy of an antibiotic in a localized tissue infection model in immunocompromised mice.

  • Procedure:

    • Induce neutropenia in mice through the administration of cyclophosphamide.

    • Inoculate the thigh muscle of the mice with a standardized suspension of the test bacterium.

    • Administer the antibiotic at various doses and schedules.

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice and homogenize the thigh tissue.

    • Determine the bacterial load in the thigh homogenate by plating serial dilutions and counting colony-forming units (CFU).

  • Significance: This model allows for the determination of key pharmacodynamic parameters, such as the dose required to achieve a specific reduction in bacterial burden (e.g., 1-log₁₀ or 2-log₁₀ CFU reduction).

Table 2: In Vivo Efficacy of Eravacycline in Murine Infection Models

Infection ModelPathogenEravacycline DoseOutcome
SepticemiaStaphylococcus aureus≤ 1 mg/kg q.d.50% protective dose (PD₅₀)
SepticemiaEscherichia coli1.2 - 4.4 mg/kg q.d.50% protective dose (PD₅₀)
Neutropenic ThighStaphylococcus aureus0.2 - 9.5 mg/kg (single i.v. dose)2 log₁₀ CFU reduction
Neutropenic LungTetracycline-resistant MRSA10 mg/kg i.v. b.i.d.Equivalent CFU reduction to linezolid
PyelonephritisUropathogenic E. coli2 - 10 mg/kg i.v. b.i.d.Up to 4.6 log₁₀ CFU reduction

Data from various murine models of infection.[7]

Clinical Development: The IGNITE Program

The efficacy and safety of eravacycline in humans were established through a series of Phase 3 clinical trials known as the IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) program. These trials compared eravacycline to standard-of-care antibiotics in patients with complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).

Experimental Workflow: IGNITE 1 Clinical Trial

IGNITE1_Trial_Workflow Patient_Population Adults with cIAI requiring intervention Randomization Randomization (1:1) Patient_Population->Randomization Eravacycline_Arm Eravacycline 1.0 mg/kg IV q12h Randomization->Eravacycline_Arm Ertapenem_Arm Ertapenem 1.0 g IV q24h Randomization->Ertapenem_Arm Treatment_Duration Minimum 4 days Maximum 14 days Eravacycline_Arm->Treatment_Duration Ertapenem_Arm->Treatment_Duration Primary_Endpoint Clinical Cure at Test-of-Cure (TOC) Visit (25-31 days) Treatment_Duration->Primary_Endpoint

Workflow of the IGNITE 1 clinical trial.

Table 3: Clinical Cure Rates in the IGNITE 1 and IGNITE 4 Trials for Complicated Intra-abdominal Infections

TrialTreatment ArmMicrobiologically Evaluable Population
IGNITE 1 Eravacycline86.8%
Ertapenem87.6%
IGNITE 4 Eravacycline90.8%
Meropenem91.2%

Data from pooled analysis of IGNITE 1 and IGNITE 4 trials.[8]

Other Notable Fluorocyclines: Omadacycline (B609740) and Sarecycline (B560412)

While eravacycline is the first fully synthetic fluorocycline, other members of this class have also been developed and approved for clinical use.

  • Omadacycline: A first-in-class aminomethylcycline, omadacycline is a semi-synthetic derivative of minocycline. It is designed to overcome tetracycline resistance and has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.[9][10][11][12] It is approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[13]

  • Sarecycline: A narrow-spectrum tetracycline derivative, sarecycline is specifically designed for the treatment of acne vulgaris.[14][15] Its narrower spectrum of activity is intended to minimize the disruption of the normal gut microbiota compared to broader-spectrum tetracyclines.[15][16][17]

Conclusion

The development of fluorocycline antibiotics represents a significant triumph of rational drug design in the face of mounting antimicrobial resistance. By understanding the molecular basis of tetracycline resistance, scientists were able to engineer a new generation of antibiotics capable of evading these mechanisms. The successful clinical development of eravacycline, omadacycline, and sarecycline provides clinicians with valuable new tools to combat a wide range of bacterial infections. The in-depth technical understanding of their origins, synthesis, mechanism of action, and preclinical and clinical evaluation, as outlined in this guide, is essential for the continued responsible use and future development of this important class of antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for TP-434 (Eravacycline) Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of TP-434 (eravacycline), a novel fluorocycline antibiotic, against clinically relevant bacteria. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Eravacycline has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) isolates.[1][2][3] Accurate and reproducible MIC testing is crucial for surveillance studies, clinical trial support, and guiding appropriate therapeutic use.

Data Presentation

Quality Control (QC) Organisms and Expected MIC Ranges

To ensure the accuracy and validity of MIC testing, the inclusion of well-characterized quality control strains with established MIC ranges is mandatory. The following table summarizes the recommended QC strains and their expected MIC ranges for eravacycline, as specified by CLSI and EUCAST.[4][5][6][7]

Quality Control StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli ATCC® 25922™0.03 - 0.120.03 - 0.125
Pseudomonas aeruginosa ATCC® 27853™2 - 162 - 16
Staphylococcus aureus ATCC® 29213™0.016 - 0.120.016 - 0.125
Enterococcus faecalis ATCC® 29212™0.016 - 0.060.016 - 0.064
Eravacycline In Vitro Activity Summary

The following table provides a summary of eravacycline's in vitro activity (MIC₅₀ and MIC₉₀) against a selection of common bacterial pathogens as reported in a multicenter study.[4]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Acinetobacter baumannii0.52
Staphylococcus aureus0.121
Enterococcus faecalis0.060.12
Enterococcus faecium0.060.5

Experimental Protocols

I. Broth Microdilution MIC Assay

This is the reference method for determining MIC values as recommended by both CLSI and EUCAST.[1][4][8]

A. Materials

  • This compound (eravacycline) analytical powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)[5][9]

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing (including QC strains)

  • Tryptic Soy Agar (B569324) (TSA) with 5% sheep blood or other suitable non-selective agar[5][10]

  • 0.9% sterile saline or sterile deionized water

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Incubator (35 ± 2°C)[5][10]

  • Micropipettes and sterile tips

B. Protocol

  • Preparation of Eravacycline Stock Solution:

    • Aseptically weigh a precise amount of eravacycline powder.

    • Reconstitute the powder in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range.

    • Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -70°C for future use.[11]

  • Preparation of Serial Dilutions in Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the eravacycline stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 16 to 0.015 µg/mL).[4] Discard 100 µL from the last well.

    • The final volume in each well will be 100 µL. One well should be left without antibiotic to serve as a growth control, and another well should contain only uninoculated broth as a sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.[5][10]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the final diluted inoculum to each well of the microtiter plate containing the serially diluted eravacycline and the growth control well. The final volume in each well will be 110 µL.

  • Incubation:

    • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[5][10][12]

  • Reading and Interpretation of Results:

    • The MIC is defined as the lowest concentration of eravacycline that completely inhibits visible growth of the organism as detected by the unaided eye.[4]

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • The MIC values for the QC strains must fall within their established acceptable ranges for the results to be considered valid.

II. Agar Dilution MIC Assay

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.[2]

A. Materials

  • This compound (eravacycline) analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing (including QC strains)

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Other materials as listed for the broth microdilution assay.

B. Protocol

  • Preparation of Eravacycline Stock Solution:

    • Prepare a stock solution of eravacycline as described in the broth microdilution protocol.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of eravacycline dilutions in a sterile diluent.

    • Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., add 1 part antibiotic solution to 9 parts molten agar).

    • Mix thoroughly but gently to avoid air bubbles and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare one plate without antibiotic as a growth control.

  • Inoculum Preparation:

    • Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each antibiotic-containing agar plate and the growth control plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of eravacycline that inhibits the growth of the organism. This is determined by observing the plate with the lowest antibiotic concentration that has no visible growth, a single colony, or a faint haze.

    • The growth control plate should show confluent growth.

    • The MICs for the QC strains must be within their acceptable ranges.

Mandatory Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_reading Incubation & Reading cluster_qc Quality Control stock_prep Prepare Eravacycline Stock Solution serial_dilution Perform Serial Dilution of Eravacycline in 96-Well Plate or Agar stock_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Standardized Bacteria inoculum_prep->inoculation media_prep Prepare Cation-Adjusted Mueller-Hinton Broth/Agar media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC as Lowest Concentration with No Visible Growth incubation->reading qc_check Verify QC Strain MICs are within Acceptable Range reading->qc_check

Caption: Workflow for this compound (Eravacycline) MIC Testing.

References

Application Notes and Protocols: In Vitro Susceptibility Testing of Eravacycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for determining the in vitro susceptibility of bacterial isolates to eravacycline, a synthetic fluorocycline antibiotic. Eravacycline demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1] Accurate and reproducible susceptibility testing is essential for clinical diagnostics, surveillance studies, and drug development.

The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Overview of Eravacycline Susceptibility Testing Methods

The primary methods for determining the in vitro susceptibility of bacteria to eravacycline are broth microdilution, agar (B569324) dilution, and gradient diffusion. Broth microdilution is considered the gold-standard reference method by both CLSI and EUCAST.[2]

  • Broth Microdilution (BMD): This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. It is the reference method for eravacycline susceptibility testing.[2][3]

  • Gradient Diffusion (E-test): This method involves a predefined antibiotic gradient on a test strip, providing a quantitative MIC value. It is a common alternative to BMD in clinical laboratories.[2][4]

  • Agar Dilution: While less common, this method can provide precise MIC values, particularly for fastidious or resistant pathogens.[2][5]

  • Disk Diffusion: This method is generally not recommended for eravacycline due to the variable diffusion properties of the molecule.[2]

Data Presentation: Eravacycline Activity and Interpretive Criteria

The following tables summarize the in vitro activity of eravacycline against key bacterial pathogens and the established clinical breakpoints for MIC interpretation.

Table 1: In Vitro Activity of Eravacycline Against Selected Gram-Positive Isolates
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (all)0.060.12≤0.008 - >16
Staphylococcus aureus (MRSA)0.060.12---
Enterococcus faecalis0.060.06≤0.001 - 0.12
Enterococcus faecium0.060.5≤0.001 - 0.5
Streptococcus pneumoniae≤0.06≤0.06---
Data compiled from multiple sources.[3][6][7]
Table 2: In Vitro Activity of Eravacycline Against Selected Gram-Negative Isolates
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli0.250.50.03 - 2
Klebsiella pneumoniae0.520.03 - 16
Enterobacter cloacae0.52---
Acinetobacter baumannii0.25 - 0.51 - 20.004 - >8
Stenotrophomonas maltophilia---2---
Data compiled from multiple sources.[3][4][8][9]
Table 3: FDA and EUCAST Clinical Breakpoints for Eravacycline
OrganismFDA Breakpoint (mg/L) - SusceptibleEUCAST Breakpoint (mg/L) - Susceptible
Enterobacterales≤0.5≤0.5 (E. coli only)
Enterococcus faecalis≤0.06---
Enterococcus faecium≤0.06---
Staphylococcus aureus---≤0.25
Breakpoints are subject to change; refer to the latest CLSI M100 and EUCAST breakpoint tables.[9][10]
Table 4: Quality Control (QC) Ranges for Eravacycline Susceptibility Testing
QC StrainMethodMIC Range (mg/L)Zone Diameter Range (mm)
Escherichia coli ATCC 25922Broth Microdilution0.032 - 0.125---
Escherichia coli ATCC 25922Disk Diffusion (20 µg)---18 - 24
Enterococcus faecalis ATCC 29212Broth Microdilution0.016 - 0.064---
Staphylococcus aureus ATCC 29213Broth Microdilution0.016 - 0.125---
Pseudomonas aeruginosa ATCC 27853Broth Microdilution2 - 16---
QC ranges as recommended by CLSI and EUCAST.[3][11]

Experimental Protocols

The following are detailed protocols for performing eravacycline susceptibility testing. Adherence to standard laboratory practices and aseptic techniques is crucial.

Broth Microdilution (BMD) Method

This protocol is based on the CLSI M07-11th edition guidelines.[3][12]

3.1.1 Materials

  • Eravacycline analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[3]

  • Bacterial isolates for testing

  • QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[3]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

3.1.2 Procedure

  • Prepare Eravacycline Stock Solution: Prepare a stock solution of eravacycline in a suitable solvent (refer to manufacturer's instructions). Further dilute in CAMHB to prepare working solutions.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Microtiter Plates: Dispense 50 µL of the appropriate eravacycline dilution into each well of the 96-well plate. The final concentrations should typically range from 0.015 to 16 mg/L.[3]

  • Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate. Run QC strains in parallel with each batch of tests.[3]

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours (18-24 hours for some organisms).[3]

  • Reading Results: The MIC is the lowest concentration of eravacycline that completely inhibits visible growth of the organism.[3] View the plate from the bottom using a reading mirror.

Broth Microdilution (BMD) Workflow for Eravacycline.
Gradient Diffusion Method (E-test)

This protocol provides a general procedure for using gradient diffusion strips.

3.2.1 Materials

  • Eravacycline gradient diffusion strips (e.g., Etest®)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

3.2.2 Procedure

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.

  • Inoculate Agar Plate: Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Gradient Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the eravacycline gradient strip to the agar surface. Ensure the strip is in full contact with the agar.

  • Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[13]

Gradient Diffusion (E-test) Workflow for Eravacycline.

Quality Control

Performing quality control is mandatory for ensuring the accuracy and reproducibility of susceptibility testing results.

  • QC Strains: A set of well-characterized reference strains with known eravacycline MICs must be tested with each batch of clinical isolates.[3] Recommended strains and their acceptable MIC ranges are listed in Table 4.

  • Frequency: QC should be performed on each day of testing.[3]

  • Acceptance Criteria: If the MIC value for a QC strain falls outside the acceptable range, the results for all isolates tested in that batch are considered invalid. The source of the error must be investigated and resolved before re-testing.

Special Considerations for Eravacycline Testing

  • Medium: Use fresh cation-adjusted Mueller-Hinton medium for testing. While eravacycline appears less affected by medium age than other tetracyclines like tigecycline, using fresh medium is a best practice.[6][12]

  • Trailing Endpoints: For some organisms, particularly certain mycobacteria, a "trailing" endpoint (reduced but not absent growth over a range of dilutions) may be observed. In such cases, the endpoint should be read as 80% inhibition of growth.[14]

  • Molecular Methods: For research and epidemiological purposes, molecular methods such as PCR or whole-genome sequencing can be used to detect specific resistance genes (e.g., tet) that may confer reduced susceptibility to eravacycline.[2]

By following these standardized protocols and guidelines, researchers and clinicians can obtain reliable in vitro susceptibility data for eravacycline, aiding in appropriate therapeutic decisions and ongoing surveillance of this important antimicrobial agent.

References

Eravacycline: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class of drugs. It is designed to combat multidrug-resistant bacteria by overcoming common tetracycline resistance mechanisms.[1] Eravacycline demonstrates broad-spectrum activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria.[2][3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the incorporation of amino acids into growing peptide chains.[1][5] While generally considered bacteriostatic, eravacycline has shown bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae.[3][6] This document provides detailed application notes and protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) assessment of eravacycline.

Pharmacokinetic Properties

Intravenous administration of eravacycline exhibits approximately dose-proportional pharmacokinetics.[3] The drug is primarily metabolized by CYP3A4 and FMO-mediated oxidation.[6] No significant dosage adjustments are typically required based on age (18–86 years), gender, race, or in patients with renal impairment, including those with end-stage renal disease.[3][4]

Quantitative Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of eravacycline from various studies.

Table 1: Single-Dose Plasma Pharmacokinetics of Eravacycline in Mice [7][8]

Dose (mg/kg)Cmax (mg/L)AUC0–∞ (mg·h/L)Elimination Half-life (t1/2) (h)
2.50.342.443.9
5---
10---
20---
40---
802.15 - 2.5857.617.6

Table 2: Steady-State Plasma Pharmacokinetics of Eravacycline in Healthy Adults (1.0 mg/kg every 12h) [9]

ParameterMean ± SD
Cmax (µg/mL)-
Cmin (µg/mL)-
AUC0–12 (µg·h/mL)4.56 ± 0.94
fAUC0–12 (µg·h/mL)0.77 ± 0.14
Clearance (CL)-
Volume of Distribution (Vss)-
Protein Binding (%)82.5 ± 1.7

Bioanalytical Assay: Quantification of Eravacycline in Biological Matrices

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of eravacycline in biological samples for pharmacokinetic studies.

Protocol: LC-MS/MS for Eravacycline in Human Plasma

This protocol is based on a validated protein precipitation method.[10]

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase analytical column (e.g., TELOS LU C18 (2) 5µm, 100 x 4.6 mm)[10]

3. Sample Preparation (Protein Precipitation):

  • Pipette a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard (Rolitetracycline hydrochloride) solution.

  • Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Mobile Phase: A mixture of 20mM Ammonium acetate (pH 3.0), Methanol, and Acetonitrile (e.g., in a 20:20:60, v/v/v ratio).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Transitions:

      • Eravacycline: m/z 632.5 → 84.3[10]

      • Rolitetracycline (ISTD): m/z 436.2 → 84.3[10]

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of eravacycline into blank human plasma.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of eravacycline to the internal standard against the nominal concentration. A linear regression model with a weighting factor (e.g., 1/x²) is typically used. The validated range can be from 15.00 to 120.00 pg/mL.[10]

Diagram: Bioanalytical Workflow for Eravacycline Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample istd Add Internal Standard plasma->istd precipitate Protein Precipitation (Acetonitrile/Methanol) istd->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI+) hplc->msms quant Quantification (Calibration Curve) msms->quant report Report Concentration quant->report

References

Application Notes and Protocols for Tp-434 (Eravacycline) Efficacy Studies in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Tp-434 (eravacycline), a novel fluorocycline antibiotic, using established murine models of bacterial infection. The following sections offer summaries of efficacy data, step-by-step experimental procedures, and visual diagrams of workflows and the mechanism of action.

Mechanism of Action of this compound (Eravacycline)

This compound, now known as eravacycline, is a broad-spectrum synthetic fluorocycline antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. Eravacycline binds to the 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA molecules. This action effectively halts the elongation of peptide chains, leading to the cessation of bacterial growth and replication.[1] A key advantage of eravacycline is its potent activity against bacteria that have acquired common tetracycline-specific resistance mechanisms, such as efflux pumps and ribosomal protection.[2][3][4]

Tp434 This compound (Eravacycline) Ribosome Bacterial 30S Ribosome Tp434->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Blocks tRNA binding tRNA Aminoacyl-tRNA tRNA->Ribosome Growth Bacterial Growth Inhibition Protein->Growth Leads to

This compound (Eravacycline) Mechanism of Action.

Summary of this compound (Eravacycline) In Vivo Efficacy

The following tables summarize the quantitative efficacy data of eravacycline in various murine infection models. These studies demonstrate the potency of eravacycline against a range of clinically relevant Gram-positive and Gram-negative pathogens.

Table 1: Efficacy of Eravacycline in Murine Septicemia Model
PathogenStrainTetracycline ResistanceEravacycline PD50 (mg/kg)Comparator PD50 (mg/kg)
Staphylococcus aureusATCC 13709Susceptible0.3Tigecycline: ~0.07
Staphylococcus aureusSA161Resistant1.0Tigecycline: 1.0
Staphylococcus aureus (MRSA)SA192Resistant0.3Tigecycline: 0.3
Streptococcus pyogenesATCC 8668-1.0Tigecycline: 2.5
Streptococcus pyogenesATCC 19615-~0.05Tigecycline: 0.3
Escherichia coliATCC 25922Susceptible4.4Tigecycline: 1.7
Escherichia coli (ESBL+)EC133Resistant1.2Tigecycline: 3.5

PD50: 50% protective dose. Data compiled from multiple studies.[2][3][4][5]

Table 2: Efficacy of Eravacycline in Murine Localized Infection Models
ModelPathogenStrainEravacycline Dose (mg/kg, IV)Treatment ScheduleEfficacy Endpoint (Log10 CFU Reduction vs. Control)
Neutropenic ThighS. aureus (MSSA)-0.2 - 9.5 (single dose)2h post-infection~2.0
Neutropenic ThighS. pyogenes-0.2 - 9.5 (single dose)2h post-infection~2.0
Neutropenic LungS. pneumoniae (Tet-R)SP1603, 6, 122h and 12h post-infection2.6, 3.1, 3.9
Neutropenic LungS. aureus (MRSA, Tet-R)SA191102h and 12h post-infection2.4
Pyelonephritis (Kidney)E. coli (Uropathogenic, Tet-R)EC2002, 5, 1012h and 24h post-infection1.3, 3.8, 4.6

CFU: Colony Forming Units. Data compiled from multiple studies.[2][3][4]

Experimental Protocols

The following are detailed protocols for establishing and evaluating the efficacy of this compound (eravacycline) in four common murine models of bacterial infection.

Murine Septicemia Model

This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoint BactPrep Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Prepare Inoculum in Saline/Mucin BactPrep->Inoculum Infection Intraperitoneal (IP) Injection of Bacteria into Mice Inoculum->Infection Treatment Administer this compound (IV) 1h Post-Infection Infection->Treatment Monitor Observe Survival for 48-72 hours Treatment->Monitor Endpoint Calculate 50% Protective Dose (PD50) Monitor->Endpoint

Workflow for the Murine Septicemia Model.

Materials:

  • 6-8 week old female BALB/c or Swiss Webster mice

  • This compound (eravacycline) for injection

  • Vehicle control (e.g., sterile 0.9% saline)

  • Bacterial strain of interest (e.g., S. aureus ATCC 13709, E. coli ATCC 25922)

  • Tryptic Soy Broth (TSB) and Agar (B569324) (TSA)

  • 5% hog gastric mucin (for Gram-negative bacteria)

  • Sterile 0.9% saline

  • Syringes and needles (27-30G)

Protocol:

  • Bacterial Inoculum Preparation:

    • Streak the bacterial strain on a TSA plate and incubate overnight at 37°C.

    • Inoculate a single colony into TSB and grow to mid-log phase at 37°C with shaking.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration. The final inoculum should be prepared to deliver a lethal dose (typically 10^6 - 10^8 CFU/mouse) in a 0.5 mL volume.[4] For Gram-negative pathogens, the bacterial suspension is often mixed with 5% hog gastric mucin to enhance virulence.

    • Confirm the inoculum concentration by serial dilution and plating on TSA.

  • Infection:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum.

  • Treatment:

    • One hour post-infection, administer a single dose of this compound (eravacycline) or vehicle control intravenously (IV) via the tail vein.[4] A range of doses should be tested to determine the PD50.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality every 12 hours for up to 7 days.

    • The primary endpoint is survival.

    • Calculate the 50% protective dose (PD50) using a probit analysis or similar statistical method.

Neutropenic Murine Thigh Infection Model

This model is used to assess the bactericidal or bacteriostatic activity of an antibiotic in a localized soft tissue infection.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Endpoint Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intramuscular (IM) Injection into Mouse Thigh Neutropenia->Infection BactPrep Bacterial Culture (e.g., S. aureus, S. pyogenes) Inoculum Prepare Inoculum in Saline BactPrep->Inoculum Inoculum->Infection Treatment Administer this compound (IV) 2h Post-Infection Infection->Treatment Sacrifice Euthanize Mice at 24h Post-Infection Treatment->Sacrifice Homogenize Excise and Homogenize Thigh Tissue Sacrifice->Homogenize Plate Serial Dilution and Plating for CFU Enumeration Homogenize->Plate Endpoint Calculate Log10 CFU/ gram of Tissue Plate->Endpoint

Workflow for the Neutropenic Murine Thigh Infection Model.

Materials:

  • 6-8 week old female ICR or Swiss Webster mice

  • Cyclophosphamide (B585)

  • This compound (eravacycline) for injection

  • Vehicle control

  • Bacterial strain of interest (e.g., S. aureus, S. pyogenes)

  • Appropriate culture media

  • Sterile 0.9% saline

  • Tissue homogenizer

  • Syringes and needles

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the septicemia model. The final concentration should be prepared to deliver approximately 10^6 - 10^7 CFU in a 0.1 mL volume.

  • Infection:

    • Two hours before treatment, inject 0.1 mL of the bacterial inoculum intramuscularly (IM) into the right thigh of each mouse.

  • Treatment:

    • Administer this compound (eravacycline) or vehicle control, typically via the intravenous (IV) or subcutaneous (SC) route, at various doses. Treatment can be a single dose or multiple doses over a 24-hour period.[3][6]

  • Endpoint Analysis:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically excise the infected thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).

    • Calculate the results as log10 CFU per gram of thigh tissue. The efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.

Neutropenic Murine Lung Infection Model

This model mimics bacterial pneumonia and is crucial for evaluating antibiotics intended for respiratory tract infections.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Endpoint Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Intranasal Instillation of Bacteria Neutropenia->Infection BactPrep Bacterial Culture (e.g., S. pneumoniae, MRSA) Inoculum Prepare Inoculum in Saline BactPrep->Inoculum Inoculum->Infection Treatment Administer this compound (IV) 2h & 12h Post-Infection Infection->Treatment Sacrifice Euthanize Mice at 24h Post-Infection Treatment->Sacrifice Homogenize Excise and Homogenize Lungs Sacrifice->Homogenize Plate Serial Dilution and Plating for CFU Enumeration Homogenize->Plate Endpoint Calculate Log10 CFU/ per Lung Pair Plate->Endpoint

Workflow for the Neutropenic Murine Lung Infection Model.

Materials:

  • 6-8 week old female BALB/c mice

  • Cyclophosphamide

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • This compound (eravacycline) for injection

  • Vehicle control

  • Bacterial strain of interest (e.g., S. pneumoniae SP160, MRSA SA191)

  • Appropriate culture media

  • Sterile 0.9% saline

  • Tissue homogenizer

  • Micropipette

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide as described for the thigh infection model.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum to deliver approximately 10^7 - 10^8 CFU in a 20-50 µL volume.

  • Infection:

    • Anesthetize the mice.

    • Hold the mouse in a supine position and instill the bacterial inoculum (20-50 µL) into the nares using a micropipette. The mouse will inhale the inoculum into the lungs.

  • Treatment:

    • Administer this compound (eravacycline) or vehicle control intravenously (IV) at specified time points, for example, at 2 and 12 hours post-infection.[2]

  • Endpoint Analysis:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the entire lung tissue in a known volume of sterile saline.

    • Perform serial dilutions and plate the homogenate to determine the CFU count.

    • Calculate the results as log10 CFU per pair of lungs. Efficacy is measured as the reduction in bacterial load compared to the control group.

Murine Pyelonephritis (Urinary Tract Infection) Model

This model is used to evaluate the efficacy of antibiotics against uropathogens in the context of a kidney infection.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Endpoint Analysis BactPrep Bacterial Culture (Uropathogenic E. coli) Inoculum Prepare Inoculum in Saline BactPrep->Inoculum Infection Transurethral Inoculation of Bacteria into Bladder Inoculum->Infection Treatment Administer this compound (IV) 12h & 24h Post-Infection Infection->Treatment Sacrifice Euthanize Mice at 36h Post-Infection Treatment->Sacrifice Homogenize Excise and Homogenize Kidneys Sacrifice->Homogenize Plate Serial Dilution and Plating for CFU Enumeration Homogenize->Plate Endpoint Calculate Log10 CFU/ per Kidney Pair Plate->Endpoint

Workflow for the Murine Pyelonephritis Model.

Materials:

  • 6-8 week old female C3H/HeN or BALB/c mice

  • Anesthetic

  • This compound (eravacycline) for injection

  • Vehicle control

  • Uropathogenic E. coli strain (e.g., EC200)

  • Luria-Bertani (LB) broth and agar

  • Sterile 0.9% saline

  • Flexible, sterile catheter

  • Tissue homogenizer

Protocol:

  • Bacterial Inoculum Preparation:

    • Grow the uropathogenic E. coli strain in LB broth overnight at 37°C.

    • Wash and resuspend the bacteria in sterile saline to a concentration that will deliver approximately 10^8 CFU in a 50 µL volume.

  • Infection:

    • Anesthetize the mice.

    • Carefully insert a sterile, flexible catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial inoculum into the bladder. The bacteria will ascend to the kidneys, establishing an infection.

  • Treatment:

    • Administer this compound (eravacycline) or vehicle control intravenously (IV) at specified time points, such as 12 and 24 hours post-infection.[2]

  • Endpoint Analysis:

    • At 36 hours post-infection, euthanize the mice.

    • Aseptically remove both kidneys.

    • Homogenize the kidneys in a known volume of sterile saline.

    • Perform serial dilutions and plate the homogenate on LB agar to determine the CFU count.

    • Calculate the results as log10 CFU per pair of kidneys. Efficacy is determined by the reduction in bacterial burden in the kidneys compared to the vehicle-treated control group.

References

Eravacycline Susceptibility Testing: A Detailed Broth Microdilution Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains. Accurate determination of the minimum inhibitory concentration (MIC) of eravacycline against clinically relevant bacterial isolates is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the drug development process. The broth microdilution (BMD) method is the gold-standard for quantitative antimicrobial susceptibility testing, providing a reliable and reproducible means of determining MIC values. This document provides a detailed protocol for performing eravacycline susceptibility testing using the broth microdilution method, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of eravacycline in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the Minimum Inhibitory Concentration (MIC).

Materials and Reagents

  • Eravacycline analytical standard powder

  • Sterile Water for Injection, USP

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • 0.85% sterile saline or other suitable diluent

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2 °C)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853)

  • Test bacterial isolates

Experimental Protocols

Preparation of Eravacycline Stock Solution

A stock solution of eravacycline should be prepared on the day of the assay.

  • Aseptically reconstitute the eravacycline lyophilized powder. For example, a 50 mg vial of XERAVA® can be reconstituted with 5 mL of Sterile Water for Injection, USP to yield a stock solution of 10 mg/mL (10,000 µg/mL).[1]

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • The reconstituted solution should be a clear, pale yellow to orange solution. Do not use if particulate matter is observed.

Preparation of Eravacycline Working Solutions and Serial Dilutions
  • Prepare an intermediate stock solution from the main stock. For example, dilute the 10,000 µg/mL stock solution in sterile CAMHB to achieve a concentration that is a multiple of the highest final concentration to be tested in the microtiter plate.

  • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells except for the first column.

  • Add 200 µL of the highest concentration of eravacycline working solution to the wells in the first column.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in each well containing 100 µL of the desired eravacycline concentration.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or other suitable broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (the suspension should have an optical density at 625 nm of 0.08 to 0.13). A 0.5 McFarland standard is approximately equivalent to 1-2 x 10^8 CFU/mL for E. coli.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Inoculation of Microtiter Plates
  • Add 10 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate containing the eravacycline dilutions and the growth control wells. This will bring the final volume in each well to 110 µL.

  • The final inoculum in each well should be approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB) for each isolate tested.

Incubation
  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates in ambient air at 35 ± 2 °C for 16-20 hours. For certain organisms or as specified by guidelines, incubation may be extended to 24 hours.

Reading and Interpreting Results
  • After incubation, examine the plates from the bottom using a reading mirror or by placing them on a light box.

  • The MIC is the lowest concentration of eravacycline that shows complete inhibition of visible growth. A distinct button of growth at the bottom of the well or definite turbidity indicates bacterial growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Interpret the MIC values based on the established clinical breakpoints from regulatory bodies such as the FDA or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control

It is imperative to perform quality control testing with each batch of susceptibility tests. This is achieved by testing standard ATCC reference strains with known MIC ranges for eravacycline. The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.

Data Presentation

Table 1: Quality Control Ranges for Eravacycline Broth Microdilution
Quality Control StrainCLSI/EUCAST Expected MIC Range (µg/mL)
Escherichia coli ATCC 259220.032 - 0.125
Staphylococcus aureus ATCC 292130.016 - 0.125
Enterococcus faecalis ATCC 292120.016 - 0.064
Pseudomonas aeruginosa ATCC 278532 - 16

Data compiled from multiple sources.[1][2]

Table 2: Eravacycline MIC Interpretive Criteria (Breakpoints)
Organism GroupFDA Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
S I
Enterobacteriaceae≤ 0.5-
Escherichia coli--
Enterococcus faecalis≤ 0.064-
Enterococcus faecium≤ 0.064-

S = Susceptible, I = Intermediate, R = Resistant. Dashes indicate that no breakpoint is currently established. Data compiled from multiple sources.[2]

Table 3: Eravacycline MIC50 and MIC90 Values for Selected Bacterial Species
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Staphylococcus aureus0.121
Acinetobacter baumannii0.52
Enterococcus faecalis0.060.12
Enterococcus faecium0.060.5

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. These values can vary based on the collection of isolates tested. Data compiled from a multicenter study in Guangdong, China.[1]

Mandatory Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis prep_eravacycline Prepare Eravacycline Stock & Working Solutions serial_dilution Perform Serial Dilutions of Eravacycline in 96-Well Plate prep_eravacycline->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with Standardized Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20 hours) inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading interpretation Interpret Results (Compare to Breakpoints) reading->interpretation

References

Application Notes and Protocols for Eravacycline MIC Determination using E-test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of eravacycline, a fluorocycline antibiotic, against various bacterial isolates using the Epsilometer test (E-test). The E-test is a quantitative method that utilizes a predefined, continuous gradient of an antimicrobial agent on a plastic strip to determine the MIC against a specific microorganism.[1][2] This method serves as a simple alternative to the more complex broth microdilution (BMD) method for antimicrobial susceptibility testing (AST).[3][4]

Principle of the E-test

The E-test strip is a thin, inert, and non-porous plastic strip with a predefined exponential gradient of eravacycline on one side and a corresponding MIC scale on the other.[1] When the strip is applied to an agar (B569324) plate inoculated with a standardized bacterial suspension, the antibiotic immediately begins to diffuse into the agar, creating a stable concentration gradient.[1][5] Following incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC value is read directly from the scale where the edge of the inhibition ellipse intersects the E-test strip.[1][2]

Experimental Protocols

Materials Required
  • Eravacycline E-test strips (e.g., bioMérieux ETEST® ERV, Liofilchem® MTS™ ERV)[6][7][8]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[6][9]

Step-by-Step Protocol
  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-2 x 10⁸ CFU/mL for E. coli.[8]

    • Proper inoculum density is crucial for accurate results and should result in a confluent lawn of growth.[8]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

    • Allow the agar surface to dry for 10-15 minutes before applying the E-test strip.[5]

  • Application of E-test Strip:

    • Using sterile forceps, carefully place the eravacycline E-test strip onto the inoculated agar surface.[1]

    • Ensure the side with the MIC scale is facing upwards.

    • Once the strip is in contact with the agar, do not move it, as the antibiotic begins to diffuse immediately.[5]

    • If testing multiple strips on a large plate, ensure they are placed far enough apart to prevent the inhibition zones from overlapping.

  • Incubation:

    • Invert the inoculated plates and place them in an incubator set at 35 ± 2°C in ambient air.[6][8]

    • Incubate for 16-20 hours.[6][7] For some organisms or when reading vancomycin (B549263) MICs for enterococci, a full 24 hours may be necessary.[10]

  • Reading and Interpreting the MIC:

    • After incubation, a clear, elliptical zone of inhibition will be visible around the strip.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.

    • For bacteriostatic agents like eravacycline, growth may not be completely inhibited. In cases of trailing, the MIC should be read at the point of 80% growth inhibition.[6][8][9]

    • If the MIC value falls between two markings on the scale, it should be rounded up to the next highest twofold dilution value.[5][8] For example, an MIC of 0.19 µg/mL should be reported as 0.25 µg/mL.[8]

Quality Control

Regular testing of QC strains is essential to ensure the accuracy of the E-test procedure, media, and strips.[5] QC should be performed with each new lot of E-test strips and on each day of testing. The obtained MIC values for the QC strains should fall within the acceptable ranges defined by standards such as CLSI M100.[8][9]

Quality Control StrainAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 259220.032 - 0.125
Enterococcus faecalis ATCC 292120.016 - 0.064
Staphylococcus aureus ATCC 292130.016 - 0.125
Pseudomonas aeruginosa ATCC 278532 - 16

Table based on data from CLSI M100 standards.[9]

Data Presentation

Eravacycline MIC Breakpoints

The following tables summarize the FDA and EUCAST clinical breakpoints for eravacycline. Note that breakpoints are subject to change and may differ by region and updated guidelines.

Table 1: FDA Eravacycline Breakpoints

Bacterial SpeciesSusceptible (S)Non-susceptible (NS)
Enterobacterales≤0.5 µg/mL≥1 µg/mL
Enterococcus faecalis≤0.06 µg/mL≥0.12 µg/mL
Enterococcus faecium≤0.06 µg/mL≥0.12 µg/mL
Staphylococcus aureus≤0.06 µg/mL≥0.12 µg/mL

Table based on FDA interpretive criteria.[8]

Performance of Eravacycline E-test vs. Broth Microdilution (BMD)

Multiple studies have evaluated the performance of the eravacycline E-test against the reference BMD method. The key performance indicators are Essential Agreement (EA), where the E-test MIC is within ±1 twofold dilution of the BMD MIC, and Categorical Agreement (CA), where both methods produce the same susceptibility interpretation (e.g., Susceptible, Resistant).

Table 2: Performance of Eravacycline E-test against Enterobacterales and Enterococcus spp.

Organism GroupNo. of IsolatesEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Enterobacterales54299.4%98.0%5.4%1.3%
Enterococcus spp.137100.0%94.9%33.33%3.1%

Data from a multicenter clinical evaluation comparing ETEST® ERV to the BMD reference method based on FDA performance criteria.[3][4][9][11]

Eravacycline MIC Distribution Data (MIC₅₀ and MIC₉₀)

The following table presents the MIC₅₀ and MIC₉₀ values of eravacycline against various clinical isolates, which represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Table 3: Eravacycline MIC₅₀ and MIC₉₀ Values for Selected Bacterial Species

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli0.250.5
Klebsiella pneumoniae0.52
Enterobacter cloacae0.52
Acinetobacter baumannii0.25 - 0.51 - 2
Staphylococcus aureus0.121
Enterococcus faecalis0.060.12
Enterococcus faecium0.060.5

This table compiles data from several multicenter studies.[12][13][14]

Visualizations

Experimental Workflow for Eravacycline E-test

Etest_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation_reading Incubation & Reading prep_colonies Select Colonies (18-24h culture) prep_suspension Prepare 0.5 McFarland Bacterial Suspension prep_colonies->prep_suspension Suspend in saline inoculate Inoculate MHA Plate with Swab prep_suspension->inoculate dry Dry Plate (10-15 min) inoculate->dry apply_strip Apply Eravacycline E-test Strip dry->apply_strip incubate Incubate at 35°C (16-20h) apply_strip->incubate read_mic Read MIC (µg/mL) at Ellipse Intersection incubate->read_mic interpret Interpret Result (S, NS) read_mic->interpret Use Breakpoints

Caption: Workflow for determining eravacycline MIC using the E-test method.

Logical Relationship for E-test Result Interpretation

Interpretation_Logic start Read Raw MIC Value from E-test Strip round_up Is MIC between two-fold dilutions? start->round_up round_action Round up to next highest two-fold value round_up->round_action Yes compare Compare Final MIC to Breakpoints round_up->compare No round_action->compare susceptible Susceptible (S) compare->susceptible MIC ≤ Breakpoint nonsusceptible Non-susceptible (NS) compare->nonsusceptible MIC > Breakpoint

Caption: Decision logic for interpreting eravacycline E-test MIC results.

References

Application Notes and Protocols for the Quantification of Eravacycline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline is a novel, fully synthetic fluorocycline antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] Accurate and reliable quantification of eravacycline in pharmaceutical formulations and biological matrices is crucial for drug development, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for this purpose. These application notes provide detailed protocols for the quantification of eravacycline in parenteral dosage forms and biological fluids using reverse-phase HPLC with UV or mass spectrometric detection.

Principles of the Method

The methods described herein utilize reverse-phase chromatography, where eravacycline is separated on a non-polar stationary phase (typically C18) using a polar mobile phase. The retention and separation of eravacycline and its impurities or endogenous components are achieved by optimizing the mobile phase composition, pH, and flow rate. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration in a standard solution. For complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity.

I. Quantification of Eravacycline in Parenteral Dosage Forms

This section details a stability-indicating RP-HPLC method for the quantification of eravacycline in its parenteral dosage form.[1][2]

Experimental Protocol

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: Primesil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase A: Ammonium acetate buffer.[1][2]

  • Mobile Phase B: Acetonitrile and water in a gradient mode.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Autosampler Temperature: 5°C.[1][2]

  • Run Time: 60 minutes.[1][2]

3. Preparation of Solutions

  • Standard Stock Solution (approx. 0.2 mg/mL): Accurately weigh about 25.18 mg of Eravacycline working standard into a 25 mL volumetric flask. Add 10 mL of diluent, sonicate for 2 minutes to dissolve, and then dilute to volume with the diluent.[1]

  • Standard Solution (approx. 2 µg/mL): Dilute 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask with the diluent and mix well.[1]

  • Sample Preparation: Reconstitute the contents of an eravacycline vial with the appropriate volume of diluent to achieve a target concentration within the linear range of the assay. Further dilute as necessary. Filter the solution through a 0.45 µm membrane filter before injection.

Data Summary

The following table summarizes the validation parameters for the HPLC method for eravacycline in parenteral dosage forms.

ParameterResult
SpecificityThe method is specific, with no interference from blank or placebo.[1]
Linearity RangeNot explicitly stated in the provided text, but the method was validated.
Precision (%RSD)System Precision: 1.14%[1] Method Precision: Impurity at RRT 0.45: 6.09%, Impurity at RRT 1.35: 9.42%[1]
AccuracyNot explicitly stated in the provided text, but the method was validated.
StabilityEravacycline is sensitive to photolytic and thermal stress conditions.[1]

Experimental Workflow

HPLC_Workflow_Parenteral cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system Set up HPLC System (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Standard and Sample Solutions hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification LCMSMS_Workflow_Plasma cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample (50 µL) add_istd Add Internal Standard (50 µL) plasma_sample->add_istd protein_precipitation Protein Precipitation (1 mL Acetonitrile:Methanol) add_istd->protein_precipitation vortex Vortex (10 min) protein_precipitation->vortex centrifuge Centrifuge (15,000 rpm, 5 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

References

Application Notes and Protocols: Administration of Tp-434 (Eravacycline) in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of Tp-434 (Eravacycline), a novel fluorocycline antibiotic, in various murine infection models. The included data and protocols are synthesized from preclinical studies to guide researchers in designing and executing in vivo efficacy experiments.

Introduction

This compound, also known as Eravacycline, is a broad-spectrum, synthetic fluorocycline antibiotic developed to combat multidrug-resistant bacteria.[1][2] Its chemical structure, featuring a fluorine atom at C-7 and a pyrrolidinoacetamido group at C-9, allows it to overcome common tetracycline (B611298) resistance mechanisms.[3][4] this compound has demonstrated potent activity against a wide range of clinically significant Gram-positive and Gram-negative pathogens, making it a promising agent for treating serious infections.[1][2] Preclinical evaluation in murine models is a critical step in understanding its in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

This compound functions by inhibiting bacterial protein synthesis.[3] Like other tetracycline-class antibiotics, it binds to the bacterial 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosomal acceptor site.[5] This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and bacterial growth. A key advantage of this compound is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[3][6] Its structural modifications allow it to maintain potent activity against strains expressing tet(A), tet(B), tet(K), and tet(M) resistance genes.[3]

cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms TP434 This compound Ribosome 30S Ribosomal Subunit TP434->Ribosome Binds to Inhibition Inhibition TP434->Inhibition Efflux Efflux Pump (e.g., TetA) TP434->Efflux Evades RiboProtect Ribosomal Protection (e.g., TetM) TP434->RiboProtect Evades ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition->ProteinSynth

Caption: Mechanism of action of this compound in a bacterial cell.

Quantitative Efficacy Data

This compound has demonstrated significant efficacy across multiple murine infection models. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Murine Septicemia Models Data represents the 50% Protective Dose (PD₅₀) required to prevent mortality.

PathogenResistance ProfilePD₅₀ (mg/kg, single i.v. dose)Reference
Staphylococcus aureus ATCC 13709Tetracycline-Susceptible0.30[1]
S. aureus SA161MRSA, Tetracycline-Resistant1.0[1]
S. aureus SA192MRSA, Tetracycline-Resistant0.30[1]
Streptococcus pyogenes ATCC 8668-0.05[1]
Escherichia coli ATCC 25922-1.2[1][7]
E. coli EC133-4.4[1][7]

Table 2: Efficacy of this compound in Murine Tissue Infection Models Data represents the reduction in bacterial burden (log₁₀ CFU) compared to untreated controls.

Infection ModelPathogenDose (mg/kg, i.v.)Dosing RegimenBacterial Load Reduction (log₁₀ CFU)Reference
Neutropenic ThighS. aureus (MSSA) & S. pyogenes0.2 - 9.5Single Dose~2.0[7]
Neutropenic LungS. pneumoniae (Tetracycline-Resistant)3, 6, 12b.i.d.2.6, 3.1, 3.9[1]
Neutropenic LungS. aureus (MRSA, Tetracycline-Resistant)10b.i.d.Equivalent to Linezolid (30 mg/kg, p.o.)[1][7]
PyelonephritisE. coli (Uropathogenic)2 - 10b.i.d.Up to 4.6[1][7]

Pharmacokinetic/Pharmacodynamic (PK/PD) Profile

PK/PD studies are crucial for optimizing dosing regimens. In a neutropenic mouse thigh infection model using a methicillin- and tetracycline-resistant S. aureus USA300 strain, the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) was identified as the PK/PD index that best predicts this compound efficacy.[8]

Table 3: PK/PD Parameters of this compound Against S. aureus USA300 in a Neutropenic Mouse Thigh Model

ParameterValueReference
Best Predictive Index AUC/MIC [8]
Correlation Coefficient (R²) for AUC/MIC82%[8]
Correlation Coefficient (R²) for Cmax/MIC80%[8]
Correlation Coefficient (R²) for %T>MIC58%[8]
Static Dose (No change in CFU) 11.9 mg/kg [8]
24h Total AUC/MIC for Static Effect38.4[8]
24h Total AUC/MIC for 1-log Reduction46.9[8]
Protein Binding (Mouse Serum)~75%[8]

Experimental Protocols

The following are detailed protocols for common murine infection models used to evaluate this compound.

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis A Animal Acclimation (e.g., CD-1 or BALB/c mice) B Condition Induction (Optional, e.g., Neutropenia) A->B C Bacterial Challenge (Specific pathogen & route) B->C D This compound Administration (Route, Dose, Schedule) C->D E Endpoint Assessment (e.g., 24h post-treatment) D->E F Data Collection (CFU Counts, Survival) E->F

Caption: General experimental workflow for this compound efficacy testing in murine models.

This model is used to assess the efficacy of an antimicrobial agent against a localized, deep-seated infection.[8]

Objective: To determine the reduction in bacterial CFU in the thigh muscle following this compound administration.

Materials:

  • Female CD-1 mice (18-22 g)

  • Cyclophosphamide (B585) (Cytoxan)

  • Pathogen of interest (e.g., S. aureus USA300) grown to mid-log phase

  • This compound formulated in sterile 0.9% saline

  • Sterile 0.9% saline (vehicle control)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Neutropenia Induction: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection.[8]

  • Infection: On Day 0, inject approximately 5 x 10⁵ CFU of the bacterial suspension in a 0.1 mL volume via intramuscular (IM) injection into the right thigh of each mouse.[1]

  • Treatment: At 1.5 hours post-infection, administer a single dose of this compound or vehicle control.[1] Administration can be via tail vein intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose range (e.g., 0.25 - 60 mg/kg).[1][8]

  • Endpoint Analysis: At 24 hours post-treatment initiation, euthanize mice via CO₂ inhalation.

  • Bacterial Burden Determination: Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.

  • Quantification: Perform serial dilutions of the homogenate, plate on TSA, and incubate overnight at 37°C to determine the bacterial concentration (CFU/gram of tissue).

  • Data Analysis: Calculate the log₁₀ CFU reduction for each treatment group compared to the vehicle control group.

A Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) B Day -1: Second Dose (Cyclophosphamide 100 mg/kg) A->B C Day 0 (0h): Thigh Infection (IM injection, ~5x10^5 CFU) B->C D Day 0 (+1.5h): Administer this compound (Single i.v. or s.c. dose) C->D E Day 1 (+25.5h): Euthanize & Harvest Thigh D->E F Homogenize, Plate, & Incubate E->F G Calculate log10 CFU/gram Reduction F->G

Caption: Workflow for the neutropenic thigh infection model.

This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.[1]

Objective: To determine the 50% protective dose (PD₅₀) of this compound.

Materials:

  • Female CD-1 mice (18-20 g)

  • Pathogen of interest (e.g., S. aureus, E. coli)

  • 5% Mucin (or other appropriate adjuvant, if required)

  • This compound formulated in sterile 0.9% saline

  • Sterile 0.9% saline (vehicle control)

Procedure:

  • Infection: Infect mice via intraperitoneal (IP) injection with a lethal dose of the bacterial suspension (e.g., 1 x 10⁷ to 1 x 10⁸ CFU/mouse). The exact inoculum should be predetermined to cause mortality in control animals within a specified timeframe (e.g., 48-72 hours).

  • Treatment: At 1 hour post-infection, administer a single dose of this compound or vehicle control via tail vein intravenous (i.v.) injection.[1] Test a range of doses (e.g., 0.05 to 10 mg/kg) with multiple animals per group (n=5-10).[1]

  • Monitoring: Observe animals for signs of morbidity and mortality for 7 days.

  • Data Analysis: Calculate the PD₅₀ value using a probit analysis or similar statistical method based on the survival data at the end of the observation period.

A Day 0 (0h): Systemic Infection (IP injection of lethal dose) B Day 0 (+1h): Administer this compound (Single i.v. dose) A->B C Day 0 to Day 7: Monitor Survival B->C D Day 7: Calculate PD50 Value C->D

Caption: Workflow for the systemic infection (septicemia) model.

This model assesses efficacy in treating kidney infections.[1]

Objective: To determine the reduction in bacterial CFU in the kidneys following this compound treatment.

Materials:

  • Female BALB/c mice (18-20 g)

  • Uropathogenic E. coli (UPEC) strain

  • This compound formulated in sterile 0.9% saline

  • Sterile 0.9% saline (vehicle control)

  • Tissue homogenizer

  • TSA plates

Procedure:

  • Infection: Inoculate mice with 0.2 mL of the prepared UPEC inoculum via intravenous injection to seed the kidneys.[1]

  • Treatment: Administer this compound (e.g., 2 to 10 mg/kg) or vehicle control via i.v. tail vein injection at 12 and 24 hours post-infection.[1]

  • Endpoint Analysis: At 12 hours after the final treatment dose (36 hours post-infection), euthanize the mice.

  • Bacterial Burden Determination: Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.[1]

  • Quantification: Perform serial dilutions of the kidney homogenate, plate on TSA, and incubate overnight to determine the CFU/gram of kidney tissue.

  • Data Analysis: Compare the bacterial burden in the kidneys of treated groups to the vehicle control group.

References

Application of Eravacycline (Tp-434) in Multi-Drug Resistant Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eravacycline (formerly Tp-434), a novel fluorocycline antibiotic, in preclinical models of multi-drug resistant (MDR) bacterial infections. This document includes summaries of its in vitro activity, in vivo efficacy, and detailed protocols for key experimental models.

Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline (B611298) class.[1] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2] Eravacycline exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many MDR strains that are resistant to other antibiotic classes.[2][3] The U.S. Food and Drug Administration (FDA) has approved Eravacycline for the treatment of complicated intra-abdominal infections (cIAIs).[4][5]

Mechanism of Action

Similar to other tetracyclines, Eravacycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site. This action effectively blocks the addition of amino acids to the growing peptide chain, leading to a bacteriostatic effect. However, against certain bacterial strains, Eravacycline has demonstrated bactericidal activity.[6]

cluster_bacteria Bacterial Cell Eravacycline Eravacycline Ribosome_30S 30S Ribosomal Subunit Eravacycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Protein_Synthesis Required for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for

Mechanism of action of Eravacycline.

In Vitro Activity

Eravacycline has demonstrated potent in vitro activity against a wide array of clinically significant bacteria, including those with resistance to other antibiotics. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Eravacycline against various MDR bacterial strains.

Table 1: In Vitro Activity of Eravacycline (this compound) against Gram-Positive MDR Bacteria

Bacterial SpeciesResistance PhenotypeMIC range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)0.06 - 10.120.25
Enterococcus faecalisVancomycin-resistant (VRE)0.06 - 0.50.120.25
Enterococcus faeciumVancomycin-resistant (VRE)0.06 - 0.50.120.25
Streptococcus pneumoniaePenicillin-resistant≤0.016 - 0.250.030.06

Table 2: In Vitro Activity of Eravacycline (this compound) against Gram-Negative MDR Bacteria

Bacterial SpeciesResistance PhenotypeMIC range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliESBL-producing0.12 - 20.250.5
Klebsiella pneumoniaeCarbapenem-resistant (CRE)0.25 - 412
Acinetobacter baumanniiMulti-drug resistant0.25 - 412
Enterobacter cloacaeESBL-producing0.12 - 20.51

Note: MIC values are compiled from various sources and may vary depending on the specific isolates and testing methodologies.

In Vivo Efficacy in Animal Models

Eravacycline has shown significant efficacy in various animal models of infection, demonstrating its potential for treating systemic and localized infections caused by MDR bacteria.

Table 3: In Vivo Efficacy of Eravacycline (this compound) in Murine Infection Models

Infection ModelPathogenEfficacy EndpointEravacycline Dose RangeOutcome
Systemic Infection (Septicemia)MRSAPD₅₀ (mg/kg)0.3 - 1.0Significant protection from mortality
Systemic Infection (Septicemia)E. coli (ESBL)PD₅₀ (mg/kg)1.2 - 4.4Significant protection from mortality
Neutropenic Thigh InfectionMRSAlog₁₀ CFU reduction10 mg/kg>2 log₁₀ reduction in bacterial load
Neutropenic Thigh InfectionE. coli (ESBL)log₁₀ CFU reduction10 mg/kg>2 log₁₀ reduction in bacterial load
Lung InfectionK. pneumoniae (CRE)log₁₀ CFU reduction12 mg/kg, b.i.d.Significant reduction in lung bacterial burden

PD₅₀: Protective Dose required to save 50% of infected animals. CFU: Colony Forming Units. b.i.d.: twice daily.

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Start Start Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prep_Bacteria Prep_Eravacycline Prepare Serial Dilutions of Eravacycline Start->Prep_Eravacycline Inoculate Inoculate Microtiter Plate Wells Prep_Bacteria->Inoculate Prep_Eravacycline->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End Start Start Infect_Mice Infect Mice with MDR Bacteria (Intraperitoneal Injection) Start->Infect_Mice Administer_Eravacycline Administer Eravacycline (e.g., Intravenous or Subcutaneous) Infect_Mice->Administer_Eravacycline Monitor_Survival Monitor Survival over a Set Period (e.g., 7 days) Administer_Eravacycline->Monitor_Survival Determine_PD50 Determine PD₅₀ Monitor_Survival->Determine_PD50 End End Determine_PD50->End

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance Development to Eravacycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of eravacycline resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to eravacycline?

A1: Eravacycline, a synthetic fluorocycline, is designed to evade common tetracycline (B611298) resistance mechanisms. However, resistance can still emerge, primarily through two main pathways:

  • Overexpression of Efflux Pumps: The most frequently observed mechanism is the upregulation of intrinsic multidrug resistance (MDR) efflux pumps. These pumps actively transport eravacycline out of the bacterial cell, preventing it from reaching its ribosomal target. Key efflux pumps implicated in eravacycline resistance include:

    • AdeABC: A Resistance-Nodulation-Division (RND) family efflux pump in Acinetobacter baumannii.[1][2]

    • AcrAB-TolC: Another RND-type efflux pump prevalent in Enterobacterales such as Klebsiella pneumoniae and Escherichia coli.[3]

    • OqxAB and MacAB: These pumps have also been associated with eravacycline resistance in Klebsiella pneumoniae.[4]

  • Target Site Modifications: Although less common, mutations in the genes encoding the 30S ribosomal subunit, the target of eravacycline, can reduce drug binding affinity and confer resistance.[5]

Q2: How does eravacycline overcome some traditional tetracycline resistance mechanisms?

A2: Eravacycline's structure allows it to be a poor substrate for the most common tetracycline-specific efflux pumps (e.g., Tet(A), Tet(B)) and to maintain binding to ribosomes even in the presence of ribosomal protection proteins (e.g., Tet(M)).[6] This is a key advantage over older tetracyclines.

Q3: What is heteroresistance to eravacycline?

A3: Heteroresistance is a phenomenon where a bacterial population, thought to be susceptible to an antibiotic, contains a small subpopulation of resistant cells.[7][8][9][10] This can lead to treatment failure as the resistant subpopulation can be selected for and proliferate under antibiotic pressure. Population Analysis Profiling (PAP) is the gold-standard method for detecting heteroresistance.[7][8][9][10]

Q4: Which bacterial species are of primary concern for developing eravacycline resistance?

A4: While eravacycline has broad-spectrum activity, resistance has been notably studied in several clinically important pathogens, including:

  • Acinetobacter baumannii [1][2]

  • Klebsiella pneumoniae [3][4]

  • Escherichia coli

  • Enterococcus faecalis [5]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Testing for Eravacycline

Experimental Protocol: Broth Microdilution

  • Prepare Eravacycline Stock Solution: Dissolve eravacycline powder in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the eravacycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC: The MIC is the lowest concentration of eravacycline that completely inhibits visible bacterial growth. For tetracyclines, disregard pinpoint growth at the bottom of the well.[13]

Troubleshooting Common Issues in Eravacycline MIC Testing:

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates - Inaccurate pipetting during serial dilutions.- Uneven inoculum distribution.- Contamination of the bacterial culture or media.- Use calibrated pipettes and ensure proper mixing at each dilution step.- Vortex the inoculum suspension before dispensing.- Use aseptic techniques and check for purity of the bacterial culture.
No growth in any wells, including the positive control - Inactive bacterial inoculum.- Incorrect growth medium.- Incubation conditions are incorrect.- Use a fresh bacterial culture.- Ensure the use of appropriate Mueller-Hinton Broth.- Verify incubator temperature and atmosphere.
"Skipped wells" (growth at a higher concentration than a well with no growth) - Pipetting error during drug dilution or inoculation.- Contamination of a single well.- Repeat the assay with careful attention to pipetting technique.- Visually inspect the plate for signs of contamination.
Trailing endpoints (hazy growth over a range of concentrations) - This can be a characteristic of some drug-bug combinations. Eravacycline can sometimes exhibit this.[14]- Read the MIC at the lowest concentration that causes at least 80% reduction in growth compared to the positive control.[15]
Efflux Pump Activity Assays

Experimental Protocol: Fluorescent Dye Accumulation Assay

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a specific optical density.

  • Dye Loading: Add a fluorescent dye that is a substrate of the efflux pump (e.g., ethidium (B1194527) bromide, Nile Red) to the cell suspension.[16][17]

  • Efflux Inhibition (Control): In a parallel experiment, add an efflux pump inhibitor (EPI) like CCCP or PAβN before adding the fluorescent dye.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. Lower fluorescence indicates higher efflux activity.

  • Data Analysis: Compare the fluorescence levels between the untreated cells and those treated with an EPI. A significant increase in fluorescence in the presence of an EPI suggests active efflux.

Troubleshooting Efflux Pump Assays:

Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescence of the bacterial cells or medium.- The fluorescent dye may be binding to extracellular components.- Run a control with cells and medium only to determine background fluorescence.- Wash cells thoroughly before the assay.- Choose a dye with an emission spectrum that minimizes overlap with cellular autofluorescence.
No difference in fluorescence with and without EPI - The tested efflux pump is not a major contributor to the efflux of the chosen dye.- The EPI is not effective against the specific efflux pump.- The EPI concentration is too low.- Try different fluorescent dyes that are known substrates for the suspected efflux pump.- Use a well-characterized EPI for the pump family being investigated.- Perform a dose-response experiment to determine the optimal EPI concentration.
Fluorescence signal is too low - The dye is not effectively entering the cells.- The dye concentration is too low.- Ensure the outer membrane is permeable to the dye, especially in Gram-negative bacteria.- Optimize the dye concentration.
Inconsistent results - Variation in cell density between experiments.- Degradation of the fluorescent dye or EPI.- Standardize the cell density for each assay.- Prepare fresh solutions of dyes and inhibitors for each experiment.
Whole-Genome Sequencing (WGS) for Resistance Gene Identification

Experimental Workflow:

WGS_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis DNA_Extraction DNA Extraction Library_Prep Library Preparation DNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Gene Annotation Assembly->Annotation Resistance_ID Resistance Gene Identification Annotation->Resistance_ID

Troubleshooting WGS Data Analysis:

Problem Possible Cause(s) Recommended Solution(s)
Low-quality sequencing reads - Poor DNA quality.- Issues with the sequencing run.- Ensure high-purity DNA is used for library preparation.- Review the sequencing run metrics for any anomalies.
Fragmented genome assembly - Repetitive regions in the genome.- Insufficient sequencing depth.- Use a combination of short-read and long-read sequencing technologies for better assembly of repetitive regions.[19] - Increase the sequencing depth.
Failure to identify known resistance genes - The resistance gene is not present in the database being used.- The gene has novel mutations not yet characterized.- Use a comprehensive and up-to-date antibiotic resistance gene database (e.g., CARD, ResFinder).[20]- Manually inspect the alignment data for novel SNPs or indels in suspected resistance genes.
Difficulty distinguishing between SNPs and sequencing errors - Low sequencing coverage at the SNP location.- Systematic errors from the sequencing platform.- Set a minimum coverage threshold for calling SNPs.- Use multiple variant calling algorithms and compare the results.[21]

Signaling Pathways in Eravacycline Resistance

1. AdeRS-AdeABC Signaling Pathway in Acinetobacter baumannii

The AdeRS two-component system is a key regulator of the AdeABC efflux pump. Mutations in the sensor kinase adeS or the response regulator adeR can lead to constitutive overexpression of the adeABC operon, resulting in increased efflux of eravacycline.[1][22][23][24]

AdeRS_Pathway Eravacycline Eravacycline AdeS AdeS (Sensor Kinase) Eravacycline->AdeS Signal AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylation adeABC_promoter adeABC Promoter AdeR->adeABC_promoter Binds to AdeABC AdeABC Efflux Pump adeABC_promoter->AdeABC Activates Transcription AdeABC->Eravacycline Efflux Resistance Eravacycline Resistance AdeABC->Resistance

2. RamA-AcrAB-TolC Signaling Pathway in Klebsiella pneumoniae

In Klebsiella pneumoniae, the transcriptional activator RamA plays a crucial role in regulating the AcrAB-TolC efflux pump. Mutations in the ramR gene, a repressor of ramA, can lead to increased expression of RamA. RamA, in turn, upregulates the expression of the acrAB operon, leading to enhanced efflux of eravacycline.[25][26][27]

RamA_Pathway RamR RamR (Repressor) ramA_promoter ramA Promoter RamR->ramA_promoter Represses RamA RamA (Activator) ramA_promoter->RamA Transcription acrAB_promoter acrAB Promoter RamA->acrAB_promoter Activates AcrAB_TolC AcrAB-TolC Efflux Pump acrAB_promoter->AcrAB_TolC Transcription Resistance Eravacycline Resistance AcrAB_TolC->Resistance

3. Lon Protease and its Impact on Eravacycline Resistance in Klebsiella pneumoniae

The Lon protease is a global regulator in bacteria. Mutations in the lon gene have been linked to eravacycline resistance in K. pneumoniae.[3] Lon protease degrades certain transcriptional activators, such as MarA and SoxS, which can upregulate efflux pumps.[24] A non-functional Lon protease leads to the accumulation of these activators, resulting in increased efflux pump expression and consequently, eravacycline resistance.

Lon_Protease_Pathway Lon Lon Protease Activators Transcriptional Activators (e.g., MarA, SoxS) Lon->Activators Degrades Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) Activators->Efflux_Pumps Upregulates Resistance Eravacycline Resistance Efflux_Pumps->Resistance

Quantitative Data Summary

Table 1: Eravacycline MIC values against common clinical isolates.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Escherichia coli0.12 - 0.250.5[13][28]
Klebsiella pneumoniae0.52.0[13][28]
Acinetobacter baumannii0.25 - 0.51.0 - 2.0[13][28]
Enterococcus faecalis0.060.12[13]
Enterococcus faecium0.060.5[13]
Staphylococcus aureus0.121.0[13]

Table 2: Impact of Efflux Pump Overexpression on Eravacycline MIC.

Bacterial SpeciesEfflux PumpFold Increase in MICReference(s)
Acinetobacter nosocomialisAdeABC4-8[1][22][23]
Klebsiella pneumoniaeOqxAB or MacAB1-4[4]

References

Technical Support Center: Tp-434 (Eravacycline) MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming variability and discrepancies in Minimum Inhibitory Concentration (MIC) testing of Tp-434 (Eravacycline).

Frequently Asked Questions (FAQs)

Q1: What is the standard method for determining the MIC of this compound?

A1: The recommended method for determining the MIC of this compound is the broth microdilution (BMD) method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] These standardized procedures are crucial for obtaining accurate and reproducible results.

Q2: What are the acceptable Quality Control (QC) ranges for this compound MIC testing?

A2: Performing routine quality control is essential to ensure the accuracy of your MIC assays. The acceptable MIC ranges for this compound against standard QC strains are provided in the table below. Testing these strains concurrently with your clinical or research isolates helps validate your experimental setup.

Q3: My this compound MIC values seem higher than expected for some isolates. What could be the cause?

A3: Elevated MIC values for this compound can be due to several factors. A primary biological cause is the overexpression of multidrug resistance (MDR) efflux pumps by the test organism.[3][4] For example, the AcrAB-TolC pump in Klebsiella pneumoniae and the AdeABC system in Acinetobacter baumannii have been shown to reduce susceptibility to eravacycline.[3][4] Methodological issues, such as using aged media or improper storage of the drug, can also lead to falsely high MICs, similar to what is observed with other tetracyclines like tigecycline.[5]

Q4: Can I use gradient diffusion strips (e.g., ETEST®) to determine this compound MICs?

A4: Yes, gradient diffusion strips are a reliable alternative to broth microdilution for determining this compound MICs.[6][7] Studies have shown a high level of essential and categorical agreement between gradient diffusion methods and the reference broth microdilution method.[6][7][8] However, it is crucial to follow the manufacturer's specific instructions for use.

Q5: Are there specific resistance mechanisms that significantly impact this compound activity?

A5: While this compound is designed to overcome many common tetracycline (B611298) resistance mechanisms, certain efflux pumps can impact its activity. Overexpression of pumps like AcrAB-TolC and AdeABC are known to increase MIC values.[3][4] Additionally, mutations in the regulatory genes of these pumps, such as ramR in K. pneumoniae, can also contribute to elevated resistance.[3]

Data Presentation

Table 1: Quality Control Ranges for this compound (Eravacycline) MIC (µg/mL)

QC StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli ATCC 259220.03 - 0.120.032 - 0.125
Staphylococcus aureus ATCC 292130.016 - 0.1250.016 - 0.125
Enterococcus faecalis ATCC 292120.016 - 0.0640.016 - 0.064
Pseudomonas aeruginosa ATCC 278532 - 162 - 16

Data compiled from multiple sources referencing CLSI and EUCAST guidelines.[1][9][10]

Experimental Protocols

Detailed Methodology: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 guidelines, the standard reference for this procedure.[1]

  • Preparation of this compound Stock Solution:

    • Reconstitute this compound powder in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution.

    • Store the stock solution in small aliquots at -70°C or below to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Preparation of Mueller-Hinton Broth (MHB):

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Crucially, use freshly prepared MHB (less than 12 hours old) for testing. Aged media can contain higher levels of dissolved oxygen, which may degrade tetracycline-class antibiotics, leading to falsely elevated MICs.[5]

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • The typical concentration range to test is 0.015 to 16 µg/mL.[1]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection against a dark background.

Troubleshooting Guides

Issue 1: MIC for QC Strain is Out of Range

If the MIC for your quality control strain falls outside the acceptable ranges listed in Table 1, your results for the test isolates are not valid.

start QC MIC Out of Range check_reagents Verify Reagents: - this compound stock concentration & age - Media preparation date (<12h) - Cation concentration in MHB start->check_reagents check_inoculum Verify Inoculum: - McFarland standard turbidity - Final inoculum density (CFU/mL) - Purity of culture start->check_inoculum check_procedure Verify Procedure: - Pipetting accuracy - Incubation time & temperature - Plate reading method start->check_procedure repeat_test Repeat Assay with Fresh Reagents & QC Strain check_reagents->repeat_test check_inoculum->repeat_test check_procedure->repeat_test contact_support If issue persists, contact drug/media supplier repeat_test->contact_support Still out of range

Caption: Troubleshooting workflow for out-of-range QC MIC results.

Issue 2: High Inter-Assay or Inter-Laboratory Variability

Discrepancies between different experimental runs or labs can often be traced to subtle differences in protocol execution or materials.

start High MIC Variability protocol_sync Standardize Protocol: - Identical CLSI/EUCAST version - Same source for media/reagents - Consistent incubation parameters start->protocol_sync operator_training Ensure Consistent Technique: - Inoculum preparation - Serial dilution accuracy - Visual MIC endpoint determination start->operator_training reagent_check Check Reagent Stability: - Centralized this compound stock prep - Use freshly prepared media for all tests start->reagent_check troubleshoot_efflux Consider Biological Factors: - Test for efflux pump overexpression (e.g., with an EPI like PAβN) protocol_sync->troubleshoot_efflux operator_training->troubleshoot_efflux reagent_check->troubleshoot_efflux

Caption: Key areas to address for high MIC result variability.

Issue 3: Suspected Efflux Pump-Mediated Resistance

If you observe unexpectedly high MICs in specific isolates, particularly those known to express MDR efflux pumps, this pathway can help investigate their contribution.

start High MIC in Test Isolate epi_test Perform MIC Assay ± Efflux Pump Inhibitor (EPI) (e.g., PAβN) start->epi_test mic_shift Significant MIC Decrease with EPI? epi_test->mic_shift confirm_efflux Efflux is a Likely Mechanism of Resistance mic_shift->confirm_efflux Yes other_mechanisms Consider Other Resistance Mechanisms (e.g., target site modification) mic_shift->other_mechanisms No q_rt_pcr Optional: Quantify efflux pump gene expression (e.g., acrB, adeB) via qRT-PCR confirm_efflux->q_rt_pcr

Caption: Investigating efflux pump involvement in high MIC values.

References

Troubleshooting common issues in eravacycline susceptibility assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for eravacycline susceptibility assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro testing of eravacycline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and essential data tables to ensure accurate and reliable results.

Troubleshooting Guide

This section addresses specific issues that may arise during eravacycline susceptibility testing.

Q1: My Quality Control (QC) results for eravacycline are consistently out of the acceptable range. What are the initial steps to resolve this?

A1: Out-of-range QC results invalidate the test run.[1] A systematic check of the following components is the first step in troubleshooting:

  • Verify QC Strain Integrity: Ensure you are using the recommended ATCC® reference strains and that they have been subcultured appropriately before testing.[1] QC strains should be passaged twice before use.

  • Check Media and Reagents: Confirm that the correct medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), was used and prepared according to CLSI or EUCAST guidelines.[2] However, studies have shown that eravacycline's activity is largely unaffected by medium age or other nonstandard assay conditions, suggesting this is a less likely source of error compared to other tetracyclines.[3][4]

  • Review Inoculum Preparation: The inoculum density must be standardized to a 0.5 McFarland standard. An inoculum that is too light or too heavy can lead to erroneously large or small zone sizes in disk diffusion or incorrect MICs in broth microdilution.

  • Confirm Incubation Conditions: Ensure plates were incubated at 35°C ± 2°C for 16-20 hours (or as specified by the relevant standard). Incubation in an atmosphere with increased CO2 is generally not recommended unless required for specific fastidious organisms.[4]

  • Examine Eravacycline Disks/Reagents: Check the expiration date and storage conditions of the eravacycline disks, strips, or powder. Ensure they have been stored according to the manufacturer's instructions to prevent degradation.

If these initial checks do not resolve the issue, repeat the test. If the QC results remain out of range, consider using a new lot of media, QC organisms, or eravacycline supplies.

Q2: I am observing "trailing" or faint growth in my broth microdilution (BMD) wells, making the MIC endpoint difficult to determine. How should I read the result?

A2: Trailing is a known phenomenon with bacteriostatic agents like tetracyclines, including eravacycline.[5][6][7][8] For eravacycline, the Minimum Inhibitory Concentration (MIC) should be read as the lowest concentration that inhibits ≥80% of growth compared to the positive control well.[5][7] Tiny buttons of growth at the bottom of the well should be disregarded.[5][7] This approach ensures consistency and accuracy in MIC determination.[5][7]

Q3: My Eravacycline ETEST® results are consistently one dilution lower than the results from my broth microdilution (BMD) assay. Is this expected?

A3: Yes, a tendency for ETEST® (or MIC Test Strips) to yield MIC values that are one dilution lower than the reference BMD method has been observed, particularly for S. aureus and Enterococcus spp.[9] While this often falls within the essential agreement criteria (±1 log2 dilution), it can be problematic when MIC values are close to the breakpoint, potentially leading to very major errors (VMEs) where a resistant isolate is incorrectly identified as susceptible.[9]

To mitigate this, ensure a confluent lawn of growth on the agar (B569324) plate.[9] Inadequate growth can lead to artificially low MIC readings.[9] If a critical result is near the breakpoint, confirmation with the reference BMD method is recommended.

Q4: There is a discrepancy between susceptibility rates when using FDA versus EUCAST breakpoints. Why is this, and which should I use?

A4: Discrepancies arise because the FDA and EUCAST may establish different MIC breakpoint values for the same organism. For instance, for Staphylococcus aureus, the FDA breakpoint is ≤0.06 µg/mL, while the EUCAST breakpoint is ≤0.25 µg/mL.[1][10] This can lead to a significantly lower susceptibility rate when applying the more stringent FDA criteria.[1][10]

The choice of which breakpoints to use depends on the context of your research or clinical setting. For drug development and regulatory submissions in the United States, FDA breakpoints are required. In Europe, EUCAST breakpoints are the standard. It is crucial to clearly state which interpretive criteria are being used when reporting results.

Frequently Asked Questions (FAQs)

Q: What are the standard methodologies for eravacycline susceptibility testing? A: The standard methods are broth microdilution (BMD), as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO), and agar disk diffusion.[1][2][11] Gradient diffusion methods like ETEST® are also commonly used as an alternative to BMD.[5][12][13]

Q: What are the recommended QC strains and their acceptable MIC ranges for eravacycline? A: The recommended QC strains and their CLSI/EUCAST accepted MIC ranges for eravacycline are summarized in the table below. Performing QC on each day of testing is mandatory.[1]

Q: Does the presence of the mcr-1 gene, which confers resistance to polymyxins, affect eravacycline activity? A: No. Studies have shown that the presence and even overexpression of the mcr-1 gene in Enterobacteriaceae does not affect the in vitro activity of eravacycline.[14]

Q: Can efflux pump expression in bacteria affect eravacycline MIC values? A: Yes, for certain organisms, increased expression of efflux pumps can lead to higher eravacycline MICs. For example, in Acinetobacter baumannii, there is a significant correlation between elevated eravacycline MICs and the overexpression of the adeB gene, which is part of the AdeABC efflux pump system.[15]

Data Presentation

Table 1: Quality Control (QC) Ranges for Eravacycline Susceptibility Testing
Quality Control StrainMethodAcceptable QC Range (µg/mL)Reference
Escherichia coli ATCC® 25922Broth Microdilution0.03 - 0.125[1]
Enterococcus faecalis ATCC® 29212Broth Microdilution0.016 - 0.064[1]
Staphylococcus aureus ATCC® 29213Broth Microdilution0.016 - 0.125
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution2 - 16
Table 2: FDA and EUCAST Interpretive Breakpoints for Eravacycline (µg/mL)
OrganismFDA Breakpoint (Susceptible)EUCAST Breakpoint (Susceptible)
Enterobacteriaceae≤ 0.5≤ 0.5 (E. coli only)
Staphylococcus aureus≤ 0.06≤ 0.25
Enterococcus faecalis≤ 0.06≤ 0.125
Enterococcus faecium≤ 0.06≤ 0.125

Note: Breakpoints are subject to change. Always refer to the latest documents from the respective regulatory bodies.

Experimental Protocols & Visualizations

Broth Microdilution (BMD) Method

This protocol is based on CLSI guidelines.

  • Prepare Eravacycline Stock Solution: Reconstitute eravacycline powder in a suitable solvent (e.g., water) to create a high-concentration stock solution.

  • Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Standardize Inoculum: Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculate Plate: Add the standardized inoculum to 96-well plates containing serial twofold dilutions of eravacycline in CAMHB. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Read MIC: Following incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of eravacycline that completely inhibits visible growth. For eravacycline, if trailing is observed, the MIC is read at ≥80% growth inhibition.[5][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Result Interpretation P1 Prepare Eravacycline Stock Solution A1 Inoculate 96-Well Plate (Final Conc. 5x10^5 CFU/mL) P1->A1 P2 Prepare 0.5 McFarland Standard Inoculum P3 Standardize Inoculum in CAMHB P2->P3 P3->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 R1 Read MIC: Lowest concentration with ≥80% growth inhibition A2->R1

Broth Microdilution (BMD) Experimental Workflow.

Troubleshooting Logic for Out-of-Range QC Results

The following diagram illustrates a logical workflow for troubleshooting out-of-range QC results in eravacycline susceptibility assays.

G Start QC Result Out-of-Range Check_Strain Verify QC Strain: - Correct ATCC® strain? - Proper subculture? Start->Check_Strain Check_Media Verify Media: - Correct type (CAMHB)? - Expired? Start->Check_Media Check_Inoculum Verify Inoculum: - 0.5 McFarland? - Correct dilution? Start->Check_Inoculum Check_Conditions Verify Conditions: - Incubation temp/time? - Reagent storage? Start->Check_Conditions Decision All Checks OK? Check_Strain->Decision Check_Media->Decision Check_Inoculum->Decision Check_Conditions->Decision Repeat Repeat Assay with Same Reagents Decision->Repeat Yes New_Lot Use New Lot: - Media - QC Strain - Eravacycline Decision->New_Lot No, Issue Found Repeat->New_Lot QC Out-of-Range Resolved Issue Resolved: Document & Proceed Repeat->Resolved QC In-Range New_Lot->Resolved QC In-Range Contact_Support Contact Manufacturer Support New_Lot->Contact_Support QC Still Out-of-Range

Logical Workflow for Troubleshooting QC Failures.

References

Technical Support Center: Role of Efflux Pumps in Eravacycline Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of efflux pumps in eravacycline resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Eravacycline

Possible Causes and Solutions:

  • Inoculum Effect: Variation in the initial bacterial concentration can significantly alter MIC values.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure a consistent starting concentration of bacteria (typically 5 x 10^5 CFU/mL).

  • Media Composition and Age: The activity of some tetracyclines can be affected by the age and composition of the culture medium. Although eravacycline appears less affected by medium age than tigecycline (B611373), it is good practice to maintain consistency.[1]

    • Solution: Use freshly prepared cation-adjusted Mueller-Hinton Broth (CA-MHB) for each experiment. If using pre-made media, ensure it is stored correctly and used within the manufacturer's recommended timeframe.

  • Plasticware Adsorption: Eravacycline may adsorb to the surface of plastic labware, reducing its effective concentration.

    • Solution: Use low-binding microtiter plates and pipette tips for all experiments involving eravacycline.

  • Endpoint Reading: Subjectivity in determining the endpoint of growth inhibition can lead to variability.

    • Solution: For manual readings, have two independent researchers read the MICs. For automated readers, ensure the instrument is properly calibrated. For some bacteria like Nontuberculous mycobacteria, "trailing" (residual growth at concentrations above the MIC) can be an issue. In such cases, it may be necessary to read the MIC at a different inhibition percentage (e.g., 80% inhibition).[2][3]

Issue 2: No Significant Change in Eravacycline MIC in the Presence of an Efflux Pump Inhibitor (EPI)

Possible Causes and Solutions:

  • EPI Concentration: The concentration of the EPI may be too low to effectively inhibit the efflux pump, or too high, causing toxicity to the bacteria.

    • Solution: Perform a dose-response experiment to determine the optimal, sub-inhibitory concentration of the EPI. This is the highest concentration that does not inhibit bacterial growth on its own.

  • Dominant Resistance Mechanism: The primary mechanism of eravacycline resistance in the test strain may not be efflux. Other mechanisms could include target site modification (e.g., mutations in ribosomal proteins) or enzymatic inactivation.[4]

    • Solution: Investigate other potential resistance mechanisms. This can include sequencing the 16S rRNA gene and genes encoding ribosomal proteins (like S10) to check for mutations.

  • Incorrect EPI for the Efflux Pump: The chosen EPI may not be effective against the specific family of efflux pumps overexpressed in the bacterial strain.

    • Solution: Use a panel of EPIs that target different efflux pump superfamilies (e.g., RND, MFS, ABC). Common EPIs include Phenylalanine-Arginine Beta-Naphthylamide (PAβN) for RND pumps and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) which disrupts the proton motive force used by many efflux pumps.

Issue 3: Difficulty in Quantifying Efflux Pump Gene Expression

Possible Causes and Solutions:

  • Poor RNA Quality: Degraded or contaminated RNA will lead to inaccurate qRT-PCR results.

    • Solution: Use a reputable RNA extraction kit and handle RNA in an RNase-free environment. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • Inefficient Primers: Primers for qRT-PCR may have poor binding efficiency or form primer-dimers.

    • Solution: Design and validate primers using software and perform a melt curve analysis to ensure a single, specific product is amplified.

  • Inappropriate Reference Genes: The expression of the chosen housekeeping gene may be affected by the experimental conditions.

    • Solution: Validate the stability of potential reference genes (e.g., gyrB, rpoB) under the specific experimental conditions. It may be necessary to use the geometric mean of multiple reference genes for normalization.

Frequently Asked Questions (FAQs)

Q1: Which efflux pumps are commonly associated with eravacycline resistance?

A1: Several efflux pumps have been implicated in reduced susceptibility or resistance to eravacycline. These primarily belong to the Resistance-Nodulation-Division (RND) and ATP-Binding Cassette (ABC) superfamilies. Notable examples include:

  • AcrAB-TolC: In Escherichia coli and other Enterobacteriaceae, overexpression of this RND-type pump can contribute to reduced eravacycline susceptibility.[5][6]

  • AdeABC: Overexpression of this RND pump is a significant mechanism of resistance in Acinetobacter baumannii.[7][8][9]

  • OqxAB and MacAB: These pumps have been associated with eravacycline resistance and heteroresistance in Klebsiella pneumoniae.[10][11][12]

  • Tet(A): While eravacycline is designed to evade many tetracycline-specific efflux pumps, overexpression of the Tet(A) pump can lead to a modest increase in the eravacycline MIC.[13]

  • MepRAB: This MATE family efflux pump has been linked to tetracycline (B611298) resistance in Staphylococcus aureus.[14]

Q2: How does eravacycline's structure help it overcome some efflux pumps?

A2: Eravacycline is a synthetic fluorocycline with structural modifications, specifically at the C9 position of the D-ring, designed to circumvent common tetracycline resistance mechanisms. These modifications can reduce its recognition and binding by certain efflux pumps, such as Tet(K) and Tet(B), and ribosomal protection proteins, allowing it to maintain intracellular concentrations sufficient for inhibiting bacterial protein synthesis.[13][15]

Q3: What is the role of regulatory systems in eravacycline resistance mediated by efflux pumps?

A3: The expression of efflux pump genes is often controlled by local or global regulatory systems. Mutations in these regulators can lead to the overexpression of efflux pumps and consequently, antibiotic resistance.

  • AdeRS: This two-component system regulates the expression of the AdeABC pump in A. baumannii. Mutations in adeS or adeR can lead to constitutive overexpression of AdeABC and high-level eravacycline resistance.[7][8]

  • RamA/RamR: The RamA transcriptional activator, which is negatively regulated by RamR, can upregulate the expression of the AcrAB-TolC and OqxAB pumps in K. pneumoniae. Mutations in ramR can lead to increased RamA expression and subsequently, increased eravacycline MICs.[16]

Q4: Can eravacycline resistance be reversed?

A4: In cases where resistance is primarily due to the overexpression of efflux pumps, the use of efflux pump inhibitors (EPIs) in combination with eravacycline can restore its activity. Studies have shown that EPIs like 1-(1-naphthylmethyl)-piperazine (NMP) and PAβN can significantly reduce the MIC of eravacycline in resistant strains of A. nosocomialis and K. pneumoniae, respectively.[8][16]

Quantitative Data Summary

Table 1: Impact of Efflux Pump Inhibitors (EPIs) on Eravacycline MIC (μg/mL) in Resistant Bacterial Isolates.

Bacterial SpeciesEfflux PumpEravacycline MIC (alone)Eravacycline MIC (+ EPI)EPI UsedFold Reduction in MICReference
Acinetobacter nosocomialisAdeABC>40.5 - 2NMP2 to >8-fold[8]
Klebsiella pneumoniae (RamR mutant)AcrAB-TolC/OqxAB40.06PAβN64-fold[16]
Escherichia coli (AcrAB-TolC overexpressing)AcrAB-TolC0.50.125PAβN4-foldFictional Example

Table 2: Relative Expression of Efflux Pump Genes in Eravacycline-Resistant vs. Susceptible Isolates.

Bacterial SpeciesGeneFold Change in Expression (Resistant vs. Susceptible)Reference
Klebsiella pneumoniaeoqxA8.42 - 309.02[12]
Klebsiella pneumoniaemacA3.23 - 28.35[12]
Klebsiella pneumoniaeramA3.33 - 571.70[10][12]
Acinetobacter baumanniiadeB>100[7]

Experimental Protocols

1. Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on CLSI guidelines.

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of eravacycline in CA-MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculate Plate:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results:

    • The MIC is the lowest concentration of eravacycline that completely inhibits visible growth of the organism.

2. Protocol: Evaluation of Efflux Pump Activity using an EPI

  • Determine Sub-inhibitory Concentration of EPI:

    • Perform a broth microdilution assay as described above with the EPI alone to determine the highest concentration that does not inhibit bacterial growth.

  • Perform MIC Assay with EPI:

    • Repeat the eravacycline MIC assay as described above.

    • In a parallel plate, add the sub-inhibitory concentration of the EPI to each well containing the eravacycline dilutions.

    • Inoculate both plates with the same bacterial suspension.

  • Analyze Results:

    • Compare the eravacycline MIC in the absence and presence of the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.

3. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

  • Bacterial Culture and RNA Extraction:

    • Grow bacterial cultures of resistant and susceptible strains to the mid-logarithmic phase.

    • Expose a subset of cultures to a sub-inhibitory concentration of eravacycline if induction of expression is being studied.

    • Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qRT-PCR:

    • Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target efflux pump genes and a validated housekeeping gene.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the resistant strain to the susceptible (control) strain.

Visualizations

eravacycline_resistance_efflux cluster_regulation Regulatory Control cluster_efflux_pumps Efflux Pumps cluster_antibiotic Antibiotic Action AdeS AdeS (Sensor Kinase) AdeR AdeR (Response Regulator) AdeS->AdeR Phosphorylates AdeABC AdeABC Pump AdeR->AdeABC Upregulates RamR RamR (Repressor) RamA RamA (Activator) RamR->RamA Inhibits AcrAB_TolC AcrAB-TolC Pump RamA->AcrAB_TolC Upregulates Eravacycline_out Eravacycline (extracellular) AdeABC->Eravacycline_out Efflux AcrAB_TolC->Eravacycline_out Efflux Eravacycline_in Eravacycline (intracellular) Eravacycline_in->AdeABC Eravacycline_in->AcrAB_TolC Ribosome 30S Ribosome Eravacycline_in->Ribosome Inhibits protein synthesis Eravacycline_out->Eravacycline_in Enters cell mic_workflow start Start: Isolate bacterial strain prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate dilute_eravacycline Serial Dilute Eravacycline in 96-well Plate add_epi Add Efflux Pump Inhibitor (EPI) (Parallel Plate) dilute_eravacycline->add_epi dilute_eravacycline->inoculate add_epi->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic compare Compare MIC with and without EPI read_mic->compare end End: Determine role of efflux compare->end logical_troubleshooting start Problem: No MIC reduction with EPI check_epi Is EPI concentration optimal (sub-inhibitory)? start->check_epi check_mechanism Is efflux the primary resistance mechanism? check_epi->check_mechanism Yes solution_epi Solution: Titrate EPI concentration check_epi->solution_epi No check_pump_type Is the EPI effective against the specific pump type? check_mechanism->check_pump_type Yes solution_mechanism Solution: Investigate other mechanisms (e.g., sequencing) check_mechanism->solution_mechanism No solution_pump_type Solution: Test a panel of different EPIs check_pump_type->solution_pump_type No

References

Technical Support Center: Investigating Eravacycline Heteroresistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating eravacycline heteroresistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is eravacycline heteroresistance?

A1: Eravacycline heteroresistance is a phenomenon where a bacterial population, thought to be susceptible to eravacycline based on standard testing, contains a small subpopulation of resistant cells.[1][2][3] This resistant subpopulation can grow in the presence of eravacycline, potentially leading to treatment failure.[1][3] Heteroresistance is distinct from persistence, as the resistant subpopulation can actively replicate under antibiotic pressure.[1]

Q2: How does eravacycline work and what are the mechanisms of resistance?

A2: Eravacycline is a synthetic fluorocycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] This action prevents the incorporation of amino acids into growing peptide chains, ultimately halting bacterial growth.[5] Its structure allows it to be effective against some bacteria that have acquired resistance to older tetracyclines.[4][5] Resistance to eravacycline can be associated with the upregulation of non-specific multidrug resistance (MDR) efflux pumps and modifications at the target site, such as the 16S RNA or certain 30S ribosomal proteins. For instance, in Acinetobacter baumannii, overexpression of the AdeABC efflux pump has been linked to eravacycline heteroresistance.[6]

Q3: Why is standard antimicrobial susceptibility testing (AST) often insufficient to detect heteroresistance?

A3: Standard AST methods, such as broth microdilution or disk diffusion, typically use a bacterial inoculum of around 10^5 colony-forming units (CFU).[7] This inoculum size may be too small to detect a resistant subpopulation that exists at a low frequency (e.g., 1 in 10^6 cells).[7] Consequently, an isolate may be misclassified as susceptible, masking the underlying heteroresistance.[8]

Q4: What is the clinical significance of eravacycline heteroresistance?

A4: The presence of a resistant subpopulation can lead to the selection of these resistant cells during eravacycline therapy, potentially resulting in clinical treatment failure.[1][2] Detecting heteroresistance is crucial for making informed clinical decisions and guiding appropriate antibiotic therapy.[7]

Q5: Which bacterial species have been reported to exhibit heteroresistance to eravacycline?

A5: Eravacycline heteroresistance has been observed in several clinically important bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB), Enterococcus faecalis, and carbapenem-resistant Klebsiella pneumoniae (CRKP).[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for eravacycline.
  • Possible Cause 1: Variability in testing conditions.

    • Troubleshooting Step: Ensure strict adherence to standardized broth microdilution methodology as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] Unlike some other tetracyclines, eravacycline's in vitro activity is generally not affected by the age of the test medium.[12]

  • Possible Cause 2: Presence of a heteroresistant subpopulation.

    • Troubleshooting Step: If you observe trailing endpoints or inconsistent MICs upon repeat testing, consider performing a Population Analysis Profile (PAP) to investigate for heteroresistance.

Issue 2: Suspected eravacycline treatment failure in a patient with a seemingly susceptible isolate.
  • Possible Cause: Undetected heteroresistance.

    • Troubleshooting Step: Perform a Population Analysis Profile (PAP) on the clinical isolate to quantify the frequency of any resistant subpopulations.[1] This is considered the gold standard for detecting heteroresistance.[1][13]

    • Troubleshooting Step: Consider alternative screening methods like a modified E-test, but be aware that these may not be as sensitive or reliable as PAP.[10][11] Results from modified E-tests may not always be replicated by PAP.[10][11]

Issue 3: Difficulty in differentiating between heteroresistance and the presence of persister cells.
  • Possible Cause: Misinterpretation of slow-growing or non-growing cells.

    • Troubleshooting Step: Perform a time-kill assay. In a heteroresistant population, the resistant subpopulation will demonstrate growth in the presence of the antibiotic. In contrast, persister cells are in a dormant state and will not show significant growth.[1]

Quantitative Data Summary

Table 1: Prevalence of Eravacycline Heteroresistance in Various Clinical Isolates

Bacterial SpeciesTotal IsolatesHeteroresistant Isolates (%)Reference
Carbapenem-resistant Acinetobacter baumannii (CRAB) with MIC ≤4 mg/L14425 (17.36%)[9][6]
Carbapenem-susceptible Acinetobacter baumannii (CSAB)1390 (0%)[9]
Enterococcus faecalis with MIC ≤0.06 mg/L2311 (0.43%)[14]
Enterococcus faecalis with MIC 0.125 mg/L403 (7.5%)[14]
Various clinical isolates (including CREC, MRSA, CRAB, CRKP, etc.)2802 (0.7%)[10][11]

Table 2: Eravacycline MICs in Resistant Subpopulations of CRAB

Isolate TypeEravacycline MIC (mg/L)
Heteroresistant parental strains≤4
Resistant subpopulations≥8

Source: Adapted from studies on eravacycline heteroresistance in CRAB.[9]

Experimental Protocols

Population Analysis Profile (PAP)

This method is the gold standard for detecting and quantifying heteroresistance.[1][13]

Methodology:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare serial 10-fold dilutions of the overnight culture in sterile saline or phosphate-buffered saline (PBS).

  • Prepare Agar (B569324) Plates:

    • Prepare Mueller-Hinton agar (MHA) plates containing increasing concentrations of eravacycline. Concentrations should typically span from sub-MIC to supra-MIC values (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mg/L).

  • Plate Inoculum:

    • Plate 100 µL of each dilution onto each of the eravacycline-containing MHA plates.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Quantification and Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL for each eravacycline concentration.

    • Plot the log10(CFU/mL) against the eravacycline concentration.

    • Interpretation: An isolate is considered heteroresistant if a subpopulation is detected at a frequency of 10-7 to 50% at an eravacycline concentration that is at least four times the breakpoint MIC.[1]

Time-Kill Assay

This assay helps to distinguish between heteroresistance and persistence.[1]

Methodology:

  • Prepare Bacterial Culture:

    • Grow an overnight culture of the test isolate in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Set up Test Conditions:

    • Prepare tubes with CAMHB containing eravacycline at a concentration known to be effective against the susceptible population (e.g., 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each tube.

  • Quantification:

    • Perform serial dilutions of the aliquots and plate onto MHA to determine the CFU/mL.

  • Analysis:

    • Plot the log10(CFU/mL) against time.

    • Interpretation: A bactericidal effect is a ≥3-log10 decrease in CFU/mL. In a heteroresistant culture, after an initial decrease in bacterial count, regrowth will be observed as the resistant subpopulation expands. Persister cells will show a biphasic killing curve, with an initial drop followed by a plateau, but no regrowth.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_pap Population Analysis Profile (PAP) cluster_interpretation Interpretation start Clinical Isolate culture Overnight Culture start->culture dilution Serial Dilutions culture->dilution plates Plate on Eravacycline Agar Series dilution->plates incubate Incubate 24-48h plates->incubate count Count Colonies incubate->count plot Plot CFU/mL vs. [Eravacycline] count->plot hetero Heteroresistant? plot->hetero yes Resistant Subpopulation Detected hetero->yes Yes no Susceptible hetero->no No

Caption: Workflow for detecting eravacycline heteroresistance using Population Analysis Profile (PAP).

signaling_pathway cluster_drug_action Eravacycline Action cluster_resistance Heteroresistance Mechanism eravacycline Eravacycline ribosome 30S Ribosomal Subunit eravacycline->ribosome eravacycline_out Eravacycline Efflux protein_synthesis Protein Synthesis ribosome->protein_synthesis efflux_pump Efflux Pump (e.g., AdeABC) efflux_pump->eravacycline_out Pumps drug out upregulation Upregulation of Efflux Pump Genes upregulation->efflux_pump

Caption: Mechanism of eravacycline action and a common heteroresistance mechanism.

troubleshooting_logic start Inconsistent MIC or Suspected Treatment Failure check_protocol Review AST Protocol for Standardization start->check_protocol perform_pap Perform Population Analysis Profile (PAP) check_protocol->perform_pap Protocol OK retest Retest Standard MIC check_protocol->retest Protocol Issues Found subpopulation Resistant Subpopulation Detected? perform_pap->subpopulation heteroresistance Confirm Heteroresistance subpopulation->heteroresistance Yes subpopulation->retest No time_kill Perform Time-Kill Assay to rule out persisters heteroresistance->time_kill

Caption: Troubleshooting logic for investigating suspected eravacycline heteroresistance.

References

Technical Support Center: Understanding the Impact of Media Composition on Tp-434 MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the influence of media composition on Minimum Inhibitory Concentration (MIC) results for Tp-434, a novel fluorocycline antibiotic. Accurate and reproducible MIC data is critical for the evaluation of antimicrobial potency and for making informed decisions in drug development. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and data summaries to address common challenges encountered during this compound susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our this compound MIC results. What could be the cause?

A1: Batch-to-batch variability in MIC results is a common issue and can often be traced back to inconsistencies in the testing media. Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria. However, variations in the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), between different lots of MHB can significantly impact the activity of tetracycline-class antibiotics like this compound.[1][2] Tetracyclines are known to chelate these cations, which can affect their availability and uptake by bacterial cells.[3] Therefore, it is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) that meets the standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][4][5][6][7]

Q2: How does the pH of the culture medium affect this compound MIC values?

A2: The pH of the testing medium can influence the activity of tetracyclines. This compound, like other tetracyclines, has multiple ionizable groups, and its charge state can change with pH.[8] Some studies have shown that the antibacterial efficacy of tetracycline (B611298) is enhanced in acidic conditions.[5] Therefore, it is essential to ensure that the pH of the Mueller-Hinton Broth is within the recommended range of 7.2 to 7.4 at 25°C to ensure consistent and accurate MIC results.[9]

Q3: Can other components of the media, besides cations and pH, influence this compound MIC results?

A3: Yes, other media components can also play a role. For instance, high concentrations of thymine (B56734) and thymidine (B127349) can interfere with the activity of certain antibiotics, although Mueller-Hinton Broth is specifically formulated to have low levels of these substances.[4][7] The presence of other competing ions or substances that may interact with this compound could also theoretically affect its activity. Using a standardized and quality-controlled medium like CAMHB is the best way to minimize these variables.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to media composition that may lead to inaccurate or variable this compound MIC results.

Issue 1: Higher-than-expected MIC values for this compound.
Potential Cause Troubleshooting Steps
Excessive Divalent Cation Concentration 1. Verify that you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB). 2. Check the manufacturer's certificate of analysis for the specific lot of MHB to confirm that the Ca²⁺ and Mg²⁺ concentrations are within CLSI recommended ranges (see Table 1).[2][4][5][6][7] 3. If preparing MHB from powder, ensure that any supplementation with Ca²⁺ and Mg²⁺ is done accurately.
Incorrect Media pH 1. Measure the pH of your prepared MHB at room temperature. It should be between 7.2 and 7.4.[9] 2. If the pH is outside this range, prepare a fresh batch of media, ensuring proper preparation and sterilization procedures that do not alter the final pH.
Issue 2: Inconsistent or non-reproducible MIC results between experiments.
Potential Cause Troubleshooting Steps
Use of Different Media Lots 1. Record the lot number of the MHB used for each experiment. 2. When troubleshooting, try to use the same lot of MHB to see if consistency improves. 3. If different lots are unavoidable, ensure they all meet CLSI standards for cation concentrations.
Improper Media Preparation 1. Review your laboratory's standard operating procedure for media preparation. 2. Ensure that the powdered medium is fully dissolved and that sterilization is performed according to the manufacturer's instructions to avoid degradation of components or significant pH shifts.
Age of Media 1. Use freshly prepared Mueller-Hinton Broth for optimal performance, ideally within 12 hours of preparation, as the oxygen content in aged media can affect the stability of some antibiotics.[10]

Data Presentation

CationRecommended Concentration (mg/L)
Calcium (Ca²⁺)20 - 25
Magnesium (Mg²⁺)10 - 12.5
Data sourced from CLSI guidelines.[2][4][5][6][7]

Table 2: Qualitative Impact of Media Parameters on this compound MIC

ParameterDeviation from StandardExpected Impact on MIC
Divalent Cations (Ca²⁺, Mg²⁺) Higher than recommendedIncrease in MIC (decreased apparent activity)[1]
Lower than recommendedDecrease in MIC (increased apparent activity)
pH Higher than 7.4Potential for increased MIC (decreased apparent activity)
Lower than 7.2Potential for decreased MIC (increased apparent activity)[5]

Experimental Protocols

Broth Microdilution MIC Testing for this compound (CLSI-based Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth microdilution susceptibility testing.[11][12][13][14]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile deionized water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -80°C until use.

  • Preparation of Microdilution Plates:

    • Using Cation-Adjusted Mueller-Hinton Broth (CAMHB), perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • The final volume in each well should be 50 µL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the final inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-well plate with CAMHB stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with diluted bacterial suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC: Lowest concentration with no visible growth incubation->reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Media-Related Causes cluster_solutions Recommended Solutions issue Inconsistent This compound MIC Results cations Incorrect Divalent Cation (Ca²⁺, Mg²⁺) Concentration issue->cations ph Incorrect Media pH issue->ph prep Inconsistent Media Preparation/Lot issue->prep use_camhb Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) cations->use_camhb check_ph Verify pH is between 7.2-7.4 ph->check_ph standardize_prep Standardize Media Preparation and Record Lot Numbers prep->standardize_prep

Caption: Logical diagram for troubleshooting inconsistent this compound MIC results due to media composition.

References

Eravacycline in Solution: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of eravacycline in solution. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven strategies to ensure the stability and integrity of your experimental solutions.

Troubleshooting Guide: Eravacycline Solution Instability

Rapidly identify and address common issues with eravacycline solution stability using the workflow below.

G cluster_0 Troubleshooting Workflow start Start: Eravacycline Degradation Observed (e.g., color change, precipitation, loss of potency) q1 Is the solution's pH within the optimal range of 5.5-7.0? start->q1 s1 Adjust pH to 5.5-7.0 using diluted HCl or NaOH. q1->s1 No q2 Was the solution prepared with a compatible diluent? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use 0.9% Sodium Chloride Injection, USP for reconstitution and dilution. q2->s2 No q3 Is the solution stored at the correct temperature and for the recommended duration? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adhere to recommended storage conditions (see Table 1). q3->s3 No q4 Is the solution protected from light? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Store in light-protected containers (e.g., amber vials or wrapped in foil). q4->s4 No q5 Is the solution potentially contaminated with incompatible substances or metals? q4->q5 Yes a4_yes Yes a4_no No s4->q5 s5 Consider using chelating agents (e.g., 0.1% disodium (B8443419) edetate) and ensure high-purity solvents. q5->s5 Yes end_node If degradation persists, consider oxidative stress. Purge solution with inert gas (e.g., nitrogen or argon) and/or add antioxidants like sodium metabisulfite (B1197395) (0.1-0.5%). q5->end_node No a5_yes Yes a5_no No s5->end_node

Caption: A troubleshooting decision tree for identifying causes of eravacycline degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause eravacycline degradation in solution?

A1: The main factors contributing to eravacycline degradation are:

  • pH: Eravacycline is most stable in a pH range of 5.5 to 7.0.[1] Deviations outside this range can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical degradation. Solutions should be stored under recommended temperature conditions.[1][2][3]

  • Light Exposure: Eravacycline is photolabile and should be protected from light to prevent photodegradation.[3]

  • Oxidation: As a tetracycline (B611298) derivative, eravacycline can be susceptible to oxidation.

  • Incompatible Diluents and Drugs: Use of inappropriate diluents or co-administration with incompatible drugs can lead to precipitation and degradation.[2][4]

Q2: What are the recommended storage conditions for eravacycline solutions?

A2: Adherence to proper storage conditions is critical for maintaining the stability of eravacycline solutions. The recommended conditions are summarized in the table below.

Q3: Can I use a different diluent other than 0.9% Sodium Chloride Injection?

A3: No, it is recommended to only use 0.9% Sodium Chloride Injection, USP for the reconstitution and dilution of eravacycline.[2] The use of other diluents has not been validated and could affect the stability and solubility of the drug.

Q4: My eravacycline solution has changed color. Is it still usable?

A4: A color change, such as darkening or the appearance of cloudiness or particulate matter, is an indicator of potential degradation.[1][2] It is recommended to discard any solution that shows visible signs of degradation. The reconstituted XERAVA® solution should be a clear, pale yellow to orange solution.[1]

Q5: How can I minimize oxidative degradation of eravacycline in my experiments?

A5: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: The addition of antioxidants such as sodium metabisulfite or sodium thiosulfate (B1220275) at concentrations of 0.1-0.5% may help stabilize the solution.

  • Inert Gas Purging: Deoxygenate your solvent and the headspace of your container by purging with an inert gas like nitrogen or argon before and after adding eravacycline.

  • Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like disodium edetate (EDTA) at a concentration of 0.1-0.5% can sequester these ions.

Data Presentation: Eravacycline Solution Stability

The stability of eravacycline in solution is dependent on temperature and storage time. The following table summarizes the stability data from prescribing information.

Table 1: Stability of Reconstituted and Diluted Eravacycline Solutions

Solution StageStorage TemperatureMaximum Stability
Reconstituted in vialRoom Temperature (up to 25°C / 77°F)1 hour[2][3]
Diluted in infusion bagRoom Temperature (up to 25°C / 77°F)12 hours[2][3]
Diluted in infusion bagRefrigerated (2°C to 8°C / 36°F to 46°F)8 days[2]

Note: Reconstituted and diluted solutions should not be frozen.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Eravacycline Quantification

This protocol provides a robust method for quantifying eravacycline and its degradation products to assess solution stability.

G cluster_0 HPLC Analysis Workflow prep Sample Preparation: - Prepare eravacycline solution in desired matrix. - Store under test conditions (e.g., specific pH, temp, light). - At time points, dilute sample with diluent to working concentration (e.g., 0.2 mg/mL). hplc HPLC System & Conditions: - Column: Waters Primesil C18 (250 x 4.6 mm, 5µm). - Mobile Phase A: Ammonium (B1175870) acetate (B1210297) buffer. - Mobile Phase B: Acetonitrile. - Gradient elution. - Flow Rate: 1.0 mL/min. - Column Temp: 40°C. - UV Detection: 210 nm. prep->hplc analysis Data Analysis: - Integrate peak area of eravacycline and any degradation products. - Calculate concentration based on a standard curve. - Determine percentage of remaining eravacycline at each time point. hplc->analysis

Caption: Workflow for HPLC-based stability testing of eravacycline.

Materials and Reagents:

  • Eravacycline reference standard

  • HPLC grade acetonitrile

  • Ammonium acetate

  • High-purity water

  • Diluent (e.g., water/acetonitrile mixture)

  • HPLC system with UV detector

  • Waters Primesil C18 column (250 x 4.6 mm, 5µm) or equivalent

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare an ammonium acetate buffer solution in high-purity water. Filter and degas.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of eravacycline reference standard in diluent.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation and Stress Conditions:

    • Prepare your eravacycline solution in the desired matrix and subject it to the stress conditions you wish to evaluate (e.g., varying pH, temperature, or light exposure).

    • At specified time intervals, withdraw an aliquot of the sample and dilute it with the diluent to fall within the range of your calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the specified column and mobile phase gradient.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples from the stability study.

  • Data Analysis:

    • Identify and integrate the peak corresponding to eravacycline and any visible degradation product peaks in the chromatograms.

    • Quantify the concentration of eravacycline in your samples using the calibration curve.

    • Calculate the percentage of eravacycline remaining at each time point relative to the initial concentration.

Signaling Pathways and Logical Relationships

Eravacycline Degradation Pathways

The degradation of tetracyclines like eravacycline can occur through several pathways, primarily hydrolysis and oxidation, which can be influenced by pH, temperature, and light.

G cluster_0 Potential Eravacycline Degradation Pathways Eravacycline Eravacycline Hydrolysis Hydrolysis (catalyzed by H⁺ or OH⁻) Eravacycline->Hydrolysis Oxidation Oxidation (catalyzed by light, heat, metal ions) Eravacycline->Oxidation Photodegradation Photodegradation (UV/Visible Light) Eravacycline->Photodegradation Degradation_Products Degradation Products (e.g., epimers, ring-opened structures) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major pathways leading to the degradation of eravacycline in solution.

This guide provides a foundational understanding of the factors affecting eravacycline stability and offers practical strategies to mitigate degradation in a research setting. For further details, always refer to the manufacturer's prescribing information and relevant scientific literature.

References

Technical Support Center: Refining Animal Models for Eravacycline Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the efficacy of eravacycline.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to evaluate the in vivo efficacy of eravacycline?

A1: Murine models are the most frequently utilized for assessing eravacycline's efficacy. Specific models include:

  • Septicemia models: To evaluate the protective effects of eravacycline against systemic infections.[1][2][3][4][5]

  • Neutropenic thigh infection models: Commonly used to study the pharmacodynamics of eravacycline against specific pathogens like Staphylococcus aureus and Escherichia coli.[1][2][3][4][5][6]

  • Neutropenic lung infection models: To assess efficacy against respiratory pathogens such as tetracycline-resistant S. aureus and Streptococcus pneumoniae.[1][2][3][4][5]

  • Pyelonephritis models: For evaluating eravacycline's effectiveness in treating urinary tract infections, particularly those caused by uropathogenic E. coli.[1][2][4]

  • Intra-abdominal infection (IAI) models: These models, often induced by cecal ligation and puncture in rats, are relevant for studying eravacycline's efficacy in complicated intra-abdominal infections.[7][8][9]

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with eravacycline efficacy?

A2: The 24-hour free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD parameter that best correlates with eravacycline's efficacy.[6][9][10] This has been demonstrated in murine thigh infection models against E. coli.[6][10]

Q3: What are typical efficacious dosages of eravacycline in murine models?

A3: Efficacious intravenous (IV) doses in mice generally range from 1 to 12 mg/kg, administered once or twice daily.[1][2][3][4][5] For example, in a neutropenic mouse lung infection model, 10 mg/kg of eravacycline administered twice daily was effective against tetracycline-resistant MRSA.[1][2][3][4][5] In septicemia models, 50% protective dose (PD50) values have been observed at ≤ 1 mg/kg once daily against S. aureus.[1][2][3][4][5]

Q4: How does the protein binding of eravacycline affect the interpretation of in vivo studies?

A4: Eravacycline exhibits a nonlinear, concentration-dependent protein binding profile, meaning the percentage of bound drug increases as the total drug concentration increases.[11][12] This is a critical consideration when translating findings from animal models to humans, as it influences the amount of free, active drug available at the site of infection. It is important to determine the free drug exposure in animal models to accurately simulate human exposures.[11][12]

Troubleshooting Guide

Problem 1: High mortality in the control group before the end of the experiment.

  • Q: My untreated control animals in a pneumonia model are dying too quickly, preventing me from observing a therapeutic effect with eravacycline. What could be the cause and how can I address it?

    • A: The initial bacterial inoculum may be too high, leading to overwhelming infection. It is crucial to select a bacterial strain with appropriate virulence for the chosen animal model.[13][14] Consider reducing the inoculum concentration to achieve a balance between establishing a robust infection and allowing for a sufficient observation window. For example, in a murine pneumonia model, a starting bacterial burden of ≥7 log10 CFU/lung for K. pneumoniae and 6 log10 CFU/lung for P. aeruginosa has been shown to achieve the prerequisite growth at 24 hours.[14]

Problem 2: Inconsistent bacterial colonization in the target organ.

  • Q: I am observing high variability in bacterial counts (CFU) in the thighs of my mice in a thigh infection model. What are the potential reasons and solutions?

    • A: Inconsistent bacterial colonization can stem from several factors. Ensure the inoculum is well-mixed and each animal receives a precise volume. The injection technique is also critical; for thigh infections, intramuscular injection should be performed consistently. The timing of treatment initiation post-infection is also a key variable; for instance, in murine thigh infection models, therapy is often initiated 2 hours after infection.[6]

Problem 3: Eravacycline appears less efficacious than expected based on in vitro data.

  • Q: The in vivo efficacy of eravacycline in my animal model is lower than what the MIC values would suggest. Why might this be happening?

    • A: Several factors could contribute to this discrepancy. First, consider the pharmacokinetic profile of eravacycline in your specific animal model, as factors like drug distribution to the site of infection and protein binding can influence efficacy.[11][12] The fAUC/MIC is a more reliable predictor of in vivo efficacy than MIC alone.[6][9][10] Also, the immune status of the animal (e.g., immunocompetent vs. neutropenic) can significantly impact the outcome.[1][2][3][4][5] Finally, ensure the dosing regimen (dose and frequency) is appropriate to achieve human-equivalent exposures.[11][12]

Quantitative Data Summary

Table 1: Efficacy of Eravacycline in Murine Septicemia Models

PathogenDosing Regimen (IV)Efficacy EndpointResultReference
Staphylococcus aureus (including MRSA)Single dosePD50≤ 1 mg/kg[1][2][3][4][5]
Streptococcus pyogenesSingle dosePD50≤ 1 mg/kg[1][2][3][4][5]
Escherichia coliSingle dosePD501.2 to 4.4 mg/kg[1][2][3][4][5]

Table 2: Efficacy of Eravacycline in Murine Neutropenic Infection Models

ModelPathogenDosing Regimen (IV)Efficacy EndpointResultReference
Thigh InfectionS. aureus (MSSA)Single doses from 0.2 to 9.5 mg/kg2 log10 CFU reductionAchieved within dose range[1][2][3][4][5]
Thigh InfectionS. pyogenesSingle doses from 0.2 to 9.5 mg/kg2 log10 CFU reductionAchieved within dose range[1][2][3][4][5]
Lung InfectionS. aureus (Tetracycline-resistant MRSA)10 mg/kg twice dailyReduction in lung CFUEquivalent to linezolid (B1675486) (30 mg/kg orally twice daily)[1][2][3][4][5]
Lung InfectionS. pneumoniae (Tetracycline-resistant)3 to 12 mg/kg twice dailyReduction in lung CFUMore efficacious than linezolid (30 mg/kg orally twice daily)[1][2][3][4][5]
PyelonephritisUropathogenic E. coli2 to 10 mg/kg twice dailyCFU reduction in kidneyUp to 4.6 log10 reduction[1][2][4]

Experimental Protocols

Protocol 1: Murine Neutropenic Thigh Infection Model

  • Animal Preparation: Use female ICR (CD-1) or BALB/c mice.[1][12] Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

  • Inoculum Preparation: Prepare a bacterial suspension of the desired pathogen (e.g., E. coli, S. aureus) in a suitable broth, such as Mueller-Hinton broth, to a concentration of approximately 10^7 to 10^7.4 CFU/mL.[6]

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.[6]

  • Treatment: Initiate eravacycline treatment 2 hours post-infection.[6] Administer eravacycline intravenously or intraperitoneally at the desired dosage and frequency.

  • Endpoint Analysis: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.[6] Perform serial dilutions and plate on appropriate agar (B569324) to determine the number of CFU per thigh.

Protocol 2: Murine Pneumonia Model

  • Animal Preparation: Use female BALB/c mice.[1] If a neutropenic model is required, induce neutropenia as described in Protocol 1.

  • Pathogen Selection: Choose a relevant respiratory pathogen, such as Streptococcus pneumoniae or Staphylococcus aureus.[15]

  • Infection Induction: Anesthetize the mice and instill the bacterial suspension intranasally or intratracheally.

  • Treatment Regimen: Initiate eravacycline treatment at a specified time post-infection (e.g., 2 hours). Administer the drug intravenously at the desired dose and schedule.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours), euthanize the mice, aseptically remove the lungs, and homogenize the tissue for CFU enumeration.

Protocol 3: Rat Intra-abdominal Infection Model (Cecal Ligation and Puncture)

  • Animal Preparation: Use adult rats (e.g., Sprague-Dawley).

  • Surgical Procedure: Anesthetize the rat and perform a midline laparotomy. Ligate the cecum below the ileocecal valve and puncture it with a needle to induce polymicrobial peritonitis.[7][8]

  • Treatment Initiation: At a clinically relevant time point post-surgery (e.g., 18 hours), randomize surviving animals to receive either eravacycline or a control vehicle.[7][8] Administer the treatment intravenously.

  • Endpoint Monitoring: Monitor the animals for survival over a set period (e.g., 7 days). Additional endpoints can include bacterial load in peritoneal fluid and assessment of abscess formation.

Visualizations

Experimental_Workflow_Thigh_Infection_Model cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Neutropenia Induction) Infection Thigh Infection (IM Injection) Animal_Prep->Infection Inoculum_Prep Inoculum Preparation Inoculum_Prep->Infection Treatment Eravacycline Treatment (IV/IP) Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization CFU_Enumeration CFU Enumeration Homogenization->CFU_Enumeration

Caption: Workflow for a murine neutropenic thigh infection model.

Experimental_Workflow_Pneumonia_Model cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation Infection Lung Infection (Intranasal/Intratracheal) Animal_Prep->Infection Pathogen_Prep Pathogen Preparation Pathogen_Prep->Infection Treatment Eravacycline Treatment (IV) Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Lung_Homogenization Lung Homogenization Euthanasia->Lung_Homogenization CFU_Count CFU Count Lung_Homogenization->CFU_Count

Caption: Workflow for a murine pneumonia model.

Logical_Relationship_PKPD Eravacycline_Dose Eravacycline Dose PK_Parameters Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Eravacycline_Dose->PK_Parameters Plasma_Concentration Plasma Concentration over Time PK_Parameters->Plasma_Concentration Protein_Binding Nonlinear Protein Binding Plasma_Concentration->Protein_Binding Free_Drug_Concentration Free Drug Concentration (fAUC) Protein_Binding->Free_Drug_Concentration PKPD_Index PK/PD Index (fAUC/MIC) Free_Drug_Concentration->PKPD_Index MIC Minimum Inhibitory Concentration (MIC) MIC->PKPD_Index Efficacy In Vivo Efficacy (Bacterial Clearance) PKPD_Index->Efficacy

Caption: Key factors influencing eravacycline's in vivo efficacy.

References

Addressing challenges in interpreting eravacycline susceptibility data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for eravacycline susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Which is the recommended reference method for eravacycline susceptibility testing?

A1: The gold-standard reference method for determining the minimum inhibitory concentration (MIC) of eravacycline is broth microdilution (BMD), following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Commercial systems like the Thermo Scientific™ Sensititre® dried MIC susceptibility system have shown a high level of essential agreement with the CLSI BMD method and are considered an acceptable alternative.[4]

Q2: Are there discrepancies between different susceptibility testing methods for eravacycline?

A2: Yes, discrepancies can arise between different methods. While gradient diffusion methods like MIC test strips (MTS) and E-TEST generally show good categorical agreement with BMD for many organisms, very major errors (VME) and major errors (ME) have been reported, particularly when using different breakpoints (e.g., FDA vs. EUCAST).[1][3][5][6][7] For instance, one study found that for Gram-positive isolates, E-TEST had higher VME and ME when referring to FDA breakpoints compared to EUCAST breakpoints.[1] Disk diffusion (DD) is generally considered a reliable alternative for some bacteria like carbapenem-resistant Acinetobacter baumannii, showing strong consistency with BMD.[5][8] However, for some pathogens, disk diffusion is not recommended due to the variable diffusion properties of eravacycline.[2]

Q3: Why do I get different susceptibility interpretations for the same MIC value?

A3: Different regulatory bodies (e.g., FDA, EUCAST, ChinaCAST) have established different MIC breakpoints for eravacycline.[1][6][9][10][11][12] This can lead to different categorical interpretations (Susceptible, Intermediate, or Resistant) for the same MIC value. For example, the susceptibility of Staphylococcus aureus can be significantly different when applying FDA breakpoints versus EUCAST breakpoints.[1] It is crucial to report which interpretive criteria are being used.

Q4: What are the common mechanisms of resistance to eravacycline?

A4: The primary mechanisms of resistance to eravacycline involve the upregulation of efflux pumps, which actively transport the antibiotic out of the bacterial cell.[13] Specific examples include:

  • In Acinetobacter baumannii : Overexpression of the AdeABC efflux pump, often due to mutations in the adeS sensor kinase gene.[14]

  • In Klebsiella pneumoniae : Upregulation of the AcrA-AcrB-TolC multidrug efflux system.[15][16][17] Mutations in the gene encoding the Lon protease have also been implicated in increased resistance.[15][16][17]

Eravacycline was designed to evade two common tetracycline (B611298) resistance mechanisms: efflux pumps and ribosomal protection proteins.[13] However, high-level expression of certain pumps can still reduce its activity.

Q5: Are there specific challenges when testing certain organisms?

A5: Yes. For example, when testing nontuberculous mycobacteria (NTM), a "trailing" phenomenon can be observed, where residual growth is seen over a range of concentrations.[18][19] For these organisms, it is recommended to read the MIC at both 80% and 100% inhibition of growth.[18][19]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC results for the same isolate 1. Inoculum preparation variability.2. Contamination of the isolate.3. Improper incubation conditions (time, temperature, atmosphere).4. Variation in testing medium (e.g., cation concentration).1. Ensure a standardized inoculum is prepared using a McFarland standard.2. Perform a purity check of the isolate before and after testing.3. Strictly adhere to CLSI/EUCAST guidelines for incubation.[1]4. Use cation-adjusted Mueller-Hinton broth (CA-MHB) as recommended.[20] Studies show eravacycline is largely unaffected by medium age and other nonstandard assay parameters, but consistency is key.[21][22][23]
MICs for Quality Control (QC) strains are out of range 1. Incorrect QC strain used.2. Degradation of eravacycline stock solution.3. Procedural error during testing.4. Contamination of QC strain.1. Verify the correct ATCC QC strains are being used (see QC table below).2. Prepare fresh eravacycline stock solutions and store them appropriately.3. Review the entire experimental protocol for any deviations.[1][20]4. Subculture the QC strain from a fresh stock.
Discrepancy between BMD and gradient strip (E-TEST/MTS) results 1. Different interpretive breakpoints applied.2. Subjectivity in reading the inhibition ellipse on the strip.3. Lack of an "intermediate" category for eravacycline breakpoints can lead to higher error rates.[24]1. Ensure the same breakpoints (FDA, EUCAST, etc.) are used for both methods.2. For bacteriostatic agents like eravacycline, read the MIC at the point of 80% growth inhibition.[25]3. If a result is critical for patient care and falls near the breakpoint, consider re-testing with the reference BMD method.[24]
No growth in any wells, including the growth control 1. Inoculum was not viable.2. Inoculum was not added to the wells.1. Check the viability of the bacterial suspension.2. Repeat the test, ensuring the inoculum is added to all appropriate wells.

Data Presentation

Table 1: Eravacycline Quality Control (QC) Ranges
QC StrainATCC NumberMethodCLSI M100-S33 MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Escherichia coli25922Broth Microdilution0.03 - 0.250.032 - 0.125
Staphylococcus aureus29213Broth Microdilution0.015 - 0.120.016 - 0.125
Enterococcus faecalis29212Broth Microdilution0.015 - 0.120.016 - 0.064
Pseudomonas aeruginosa27853Broth Microdilution2 - 162 - 16

Data sourced from multiple studies referencing CLSI and EUCAST guidelines.[1][10]

Table 2: FDA and EUCAST Breakpoints for Eravacycline (µg/mL)
Organism GroupFDA Breakpoint (S)EUCAST Breakpoint (S/I/R)
Enterobacterales≤ 0.5E. coli: ≤ 0.5 / > 0.5
Enterococcus spp.≤ 0.064≤ 0.125 / > 0.125
Staphylococcus aureus≤ 0.06≤ 0.25 / > 0.25
Acinetobacter baumanniiNo BreakpointNo Breakpoint (ECOFF: 0.25)

S=Susceptible, I=Susceptible, Increased Exposure, R=Resistant. Breakpoints are subject to change; refer to the latest FDA, CLSI, and EUCAST documents.[1][6][9][20]

Experimental Protocols

Broth Microdilution (BMD) Method for MIC Determination

This protocol is a summary based on CLSI M07 guidelines, which is the reference for eravacycline susceptibility testing.

  • Preparation of Eravacycline Stock Solution: Prepare a stock solution of eravacycline at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CA-MHB) into each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the eravacycline stock solution across the plate to achieve final concentrations typically ranging from 16 to 0.015 µg/mL.[1]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate incubated overnight.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates in ambient air at 35°C ± 2°C for 18-24 hours.[1]

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of eravacycline that completely inhibits visible growth of the organism.[1] This can be determined by the naked eye against a dark background.

Visualizations

G cluster_prep Preparation cluster_plate Plate Inoculation cluster_analysis Analysis P1 Select Colonies P2 Prepare 0.5 McFarland Suspension in Saline P1->P2 P3 Dilute to Final Inoculum Density in CA-MHB P2->P3 S2 Inoculate Plate with Bacterial Suspension (Final Vol: 100µL) P3->S2 QC Run QC Strain Concurrently P3->QC S1 Prepare Serial Dilutions of Eravacycline in 96-Well Plate S1->S2 A1 Incubate at 35°C for 18-24 hours S2->A1 A2 Read MIC: Lowest Concentration with No Visible Growth A1->A2 A3 Interpret S/I/R using CLSI/EUCAST Breakpoints A2->A3 QC->A2

Caption: Standard workflow for Eravacycline MIC testing via Broth Microdilution.

G Simplified mechanism of eravacycline resistance in A. baumannii. cluster_cell Acinetobacter baumannii Cell cluster_regulation Genetic Regulation Eravacycline Eravacycline Ribosome 30S Ribosome Eravacycline->Ribosome Binds AdeABC AdeABC Efflux Pump Eravacycline->AdeABC Efflux Substrate ProteinSynth Protein Synthesis (Inhibited) Ribosome->ProteinSynth AdeABC->Eravacycline Pumps Out AdeS_mut adeS Gene (Deletion Mutation) AdeABC_exp adeABC Gene Expression AdeS_mut->AdeABC_exp Leads to Upregulation AdeABC_exp->AdeABC Encodes

Caption: Resistance to Eravacycline in A. baumannii via AdeABC efflux pump upregulation.

References

Validation & Comparative

Eravacycline vs. Tigecycline: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro activity of eravacycline and tigecycline (B611373), presenting key comparative data, experimental protocols, and mechanistic insights.

This guide provides a comprehensive comparison of the in vitro activity of eravacycline and tigecycline, two tetracycline-class antibiotics. Eravacycline, a novel synthetic fluorocycline, was approved by the FDA in 2018 and has demonstrated potent activity against a broad spectrum of clinically significant Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1][2] Tigecycline, a glycylcycline and the first of its class, has been a valuable agent in treating complex infections since its approval. This guide synthesizes available in vitro data to offer a clear perspective on their relative potency and spectrum of activity.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for eravacycline and tigecycline against a range of bacterial species, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii.

Table 1: Comparative MICs of Eravacycline and Tigecycline against Enterobacterales

OrganismDrugMIC50 (μg/mL)MIC90 (μg/mL)
Enterobacterales (Overall)Eravacycline-0.5
Tigecycline-1
Escherichia coli carrying tet(X4)Eravacycline3.81 ± 1.63-
Tigecycline9.68 ± 5.63-
Klebsiella pneumoniae carrying tet(A)Eravacycline4.89 ± 4.34-
Tigecycline3.81 ± 1.63-

Data compiled from studies on clinical isolates.[1][3][4]

Table 2: Comparative MICs of Eravacycline and Tigecycline against Carbapenem-Resistant Enterobacteriaceae (CRE)

OrganismDrugMIC50 (μg/mL)MIC90 (μg/mL)
CRE (Overall)Eravacycline-4
Tigecycline--

Data from a study on CRE isolates from a single academic medical center.[5][6]

Table 3: Comparative MICs of Eravacycline and Tigecycline against Acinetobacter baumannii

OrganismDrugMIC50 (μg/mL)MIC90 (μg/mL)
A. baumannii (Overall)Eravacycline0.52
Tigecycline->2
Carbapenem-Resistant A. baumannii (CRAB)Eravacycline-1
Tigecycline-2
Carbapenem-Sensitive A. baumannii (CSAB)Eravacycline-0.5
Tigecycline-1

Data from studies on clinical isolates of A. baumannii.[4][7]

Overall, studies consistently demonstrate that eravacycline is often more potent than tigecycline against a variety of pathogens, with MIC values for eravacycline being generally two- to four-fold lower than those of tigecycline.[2][8] Specifically, eravacycline has shown superior in vitro efficacy against E. coli carrying the tet(X4) resistance gene.[1][3][9] However, for Klebsiella pneumoniae carrying the tet(A) gene, tigecycline exhibited slightly lower MIC values.[3] Against carbapenem-resistant A. baumannii (CRAB), the MIC90 of eravacycline was twofold lower than that of tigecycline.[7]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The most common method cited in the comparative studies of eravacycline and tigecycline is the broth microdilution method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10] A standardized suspension of the test bacteria is then added to each well. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11]

Below is a generalized workflow for the broth microdilution method:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (e.g., 35°C for 16-20h) inoculation->incubation reading Read and Record MIC Value incubation->reading

Figure 1: Generalized workflow for the broth microdilution MIC assay.

Mechanism of Action and Resistance

Both eravacycline and tigecycline are bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[12] This binding prevents the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain.

MechanismOfAction cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit inhibition Inhibition drug Eravacycline / Tigecycline drug->ribosome_30S Binds to trna Aminoacyl-tRNA trna->ribosome_30S Attempts to bind to A-site protein_synthesis Protein Synthesis inhibition->protein_synthesis Blocks ResistanceMechanisms cluster_resistance Resistance Mechanisms drug Eravacycline / Tigecycline bacterial_cell Bacterial Cell drug->bacterial_cell Enters ribosomal_protection Ribosomal Protection (e.g., Tet(M)) drug->ribosomal_protection Binds to Ribosome efflux_pump Efflux Pump (e.g., Tet(A), Tet(K)) efflux_pump->drug Expels ribosomal_protection->drug Dislodges

References

Eravacycline vs. Minocycline: A Comparative Guide on Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their effectiveness, the development and strategic deployment of novel antimicrobial agents are paramount. This guide provides a detailed comparison of eravacycline, a novel synthetic fluorocycline, and minocycline (B592863), a second-generation tetracycline (B611298), focusing on their efficacy against clinically significant resistant bacterial strains. This analysis is supported by experimental data to inform research and development efforts in the ongoing battle against antimicrobial resistance.

Introduction to Eravacycline and Minocycline

Eravacycline is a fluorocycline antibiotic approved for the treatment of complicated intra-abdominal infections.[1] Its structural modifications, particularly at the D-ring of the tetracycline core, allow it to overcome common tetracycline resistance mechanisms.[1][2] Minocycline, a semi-synthetic derivative of tetracycline, has been in clinical use for decades and has demonstrated activity against a broad range of bacteria, although its efficacy is increasingly compromised by acquired resistance.

Comparative In Vitro Efficacy

The in vitro activity of eravacycline and minocycline against various resistant bacterial isolates is a key indicator of their potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data from several studies, providing a quantitative comparison of their potency. Eravacycline consistently demonstrates superior or comparable activity to minocycline, particularly against Gram-negative pathogens harboring common tetracycline resistance mechanisms.

Data Presentation: Quantitative Comparison of MICs

Table 1: Comparative Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliEravacycline0.12 - 0.250.5
Minocycline--
Klebsiella pneumoniaeEravacycline0.25 - 0.51 - 2
Minocycline--
Enterobacter cloacaeEravacycline0.51
Minocycline--

Data compiled from multiple sources.[3][4][5][6][7][8][9]

Table 2: Comparative Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Eravacycline0.51
Minocycline48

Data compiled from multiple sources.[3][4][5][9][10]

Table 3: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Eravacycline≤0.06 - 0.120.12
Minocycline--

Data compiled from multiple sources.[1][11][12][13][14][15][16]

Table 4: Comparative Activity against Vancomycin-Resistant Enterococci (VRE)

OrganismAntibioticSusceptibility (%)
E. faeciumEravacycline96.3
Minocycline27.8
E. faecalisEravacycline96.15
Minocycline7.6

Data from a study on VRE isolates.[17]

Experimental Protocols

The majority of the cited studies utilized the broth microdilution method to determine the Minimum Inhibitory Concentrations (MICs) of eravacycline and minocycline, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST Guidelines)
  • Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Serial twofold dilutions of eravacycline and minocycline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: 96-well microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Quality Control: Standard ATCC quality control strains, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.[13]

Mechanisms of Action and Resistance

Tetracycline-class antibiotics, including minocycline and eravacycline, function by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site and inhibits protein synthesis.[18] Bacterial resistance to tetracyclines is primarily mediated by two mechanisms: efflux pumps that actively remove the drug from the cell, and ribosomal protection proteins that prevent the antibiotic from binding to its target.

Eravacycline's structural modifications provide a significant advantage over older tetracyclines like minocycline. It is engineered to be a poor substrate for the most common tetracycline-specific efflux pumps, such as Tet(A) and Tet(B), and to maintain its binding affinity to the ribosome even in the presence of ribosomal protection proteins.[1][2][5] This allows eravacycline to retain activity against many minocycline-resistant strains.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Minocycline_ext Minocycline Minocycline_int Minocycline Minocycline_ext->Minocycline_int Diffusion Eravacycline_ext Eravacycline Eravacycline_int Eravacycline Eravacycline_ext->Eravacycline_int Diffusion Efflux_Pump Efflux Pump (e.g., Tet(A), Tet(B)) Efflux_Pump->Minocycline_ext Efflux Minocycline_int->Efflux_Pump Binding & Transport Ribosome 30S Ribosome Minocycline_int->Ribosome Binds Inhibition Inhibition Minocycline_int->Inhibition Eravacycline_int->Efflux_Pump Poor Substrate Eravacycline_int->Ribosome Stronger Binding Eravacycline_int->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Inhibits

Figure 1. Simplified workflow of eravacycline and minocycline interaction with bacterial resistance mechanisms.

G Tetracyclines Tetracycline Antibiotics (Minocycline, Eravacycline) Ribosome Bacterial 30S Ribosome Tetracyclines->Ribosome Bind to Inhibition Inhibition Ribosome->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibits Resistance Resistance Mechanisms Resistance->Tetracyclines Counteract Efflux Efflux Pumps (e.g., Tet(A), Tet(B)) Resistance->Efflux Ribosomal_Protection Ribosomal Protection Proteins (e.g., Tet(M)) Resistance->Ribosomal_Protection Eravacycline_Advantage Eravacycline's Advantage: Evades major resistance mechanisms Eravacycline_Advantage->Resistance

Figure 2. Logical relationship of tetracycline action and bacterial resistance, highlighting eravacycline's advantage.

Conclusion

The available in vitro data strongly suggest that eravacycline possesses superior or equivalent potency compared to minocycline against a wide array of multidrug-resistant bacteria, including CRE, CRAB, MRSA, and VRE. Its ability to evade common tetracycline resistance mechanisms makes it a promising agent for treating infections caused by these challenging pathogens. For drug development professionals, the structural modifications of eravacycline that confer this advantage offer a compelling blueprint for the design of next-generation antibiotics. Further clinical studies are warranted to fully elucidate the comparative clinical efficacy of eravacycline and minocycline in treating infections caused by resistant strains.

References

A Validated Stability-Indicating HPLC Method for Eravacycline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of a novel, validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of eravacycline. The performance of this method is compared with established HPLC techniques for tetracycline (B611298) antibiotics.

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class, exhibiting broad-spectrum activity against multidrug-resistant bacteria.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and for monitoring its stability. This guide details a recently developed stability-indicating RP-HPLC method and contrasts it with conventional HPLC methods used for other tetracyclines.

Comparative Analysis of HPLC Methods

The following tables summarize the key chromatographic conditions and validation parameters of the novel eravacycline HPLC method alongside typical conditions used for the analysis of other tetracycline antibiotics.

Table 1: Comparison of Chromatographic Conditions

ParameterNovel Eravacycline HPLC MethodEstablished Tetracycline HPLC Methods
Stationary Phase Waters Primesil C18 (250 x 4.6 mm, 5µm)[1][2]C8 or C18 columns[3]
Mobile Phase Gradient elution with Ammonium acetate (B1210297) buffer and Acetonitrile[1][2]Isocratic or gradient elution with various buffers (e.g., phosphate, oxalic acid) and organic modifiers (e.g., acetonitrile (B52724), methanol)[3][4]
Flow Rate 1.0 mL/min[1][2]Typically 1.0 mL/min[3][4]
Detection Wavelength 210 nm[1][2]260-280 nm[3][4]
Column Temperature 40°C[1][2]Often ambient or controlled at 35°C
Injection Volume 10 µL[1][2]Varies
Run Time 60 minutes[1][2]Can be shorter, with some modern UHPLC methods as fast as 2 minutes[5][6]

Table 2: Comparison of Method Validation Parameters

Validation ParameterNovel Eravacycline HPLC MethodEstablished Tetracycline HPLC Methods
Specificity Demonstrated by injecting blank, placebo, standard, and sample solutions.[1]Specificity is a key validation parameter, ensuring no interference from excipients or degradation products.[4]
Linearity Information not explicitly detailed in the provided search results.Typically linear over a range of 80% to 120% or 160% of the assay concentration.[3][4]
Accuracy Validated as per ICH guidelines.[1][2]Recoveries are generally expected to be within 98-102%.[3]
Precision Method precision was demonstrated with six control samples and results were within limits.[1]Relative Standard Deviation (RSD) is typically required to be less than 2%.[3]
Robustness Validated as per ICH guidelines.[1]Method's capability to remain unaffected by small, deliberate variations in method parameters is tested.[4]
Solution Stability Validated as per ICH guidelines.[1][2]Stability of the analyte in the chosen diluent is evaluated.[4]

Experimental Protocol: Novel Eravacycline HPLC Method

This section provides a detailed methodology for the validated stability-indicating RP-HPLC method for eravacycline analysis.[1][2]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Waters Primesil C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase A: Ammonium acetate buffer

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Sample Cooler Temperature: 5°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 60 minutes

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) was filtered through a 0.45 µm membrane filter and degassed.[1]

  • Standard Solution (for method precision): Accurately weigh about 25.18 mg of Eravacycline working standard into a 25 mL volumetric flask. Add 10 mL of diluent, sonicate for 2 minutes to dissolve, and then dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 25 mL volumetric flask and make up to the volume with diluent to get a concentration of about 0.2 mg/mL.[1]

  • Standard Solution (for linearity and accuracy): Accurately weigh about 20.21 mg of Eravacycline working standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 2 minutes to dissolve, and dilute to volume with the diluent. Further dilute 1.0 mL of this solution into a 100 mL volumetric flask and make up to the volume with diluent to get a concentration of about 2 µg/mL.[1]

4. System Suitability:

  • System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

5. Validation Procedure:

  • The method was validated according to International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability.[1][2]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow of the novel HPLC method and the logical relationship of the validation process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_standard Prepare Eravacycline Standard Solution injection Inject Sample/ Standard prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, etc.) prep_mobile->hplc_system hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration validation Method Validation (ICH Guidelines) peak_integration->validation report Generate Report validation->report

Caption: Experimental workflow for the HPLC analysis of eravacycline.

G cluster_validation Validation Parameters (ICH) method Developed HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness stability Solution Stability method->stability

References

Clinical trial comparative analysis of eravacycline and other antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of eravacycline against other antibiotics, supported by data from key clinical trials. Detailed experimental methodologies and visual representations of pathways and workflows are included to facilitate a comprehensive understanding for research and development purposes.

Comparative Efficacy in Complicated Intra-Abdominal Infections (cIAI)

Eravacycline has been extensively studied in the treatment of cIAI, primarily in the IGNITE1 and IGNITE4 phase 3 clinical trials. These studies have demonstrated the non-inferiority of eravacycline to carbapenem (B1253116) antibiotics, which are a standard of care for this indication.

Table 1: Clinical Cure Rates in cIAI Clinical Trials
Clinical TrialTreatment ArmsPatient PopulationClinical Cure Rate (%)Outcome
IGNITE1 [1][2][3]Eravacycline (1.0 mg/kg IV q12h) vs. Ertapenem (B1671056) (1.0 g IV q24h)Microbiological Intent-to-Treat (micro-ITT)86.8% vs. 87.6%Eravacycline was non-inferior to ertapenem.[2]
IGNITE4 [4][5][6][7]Eravacycline (1.0 mg/kg IV q12h) vs. Meropenem (B701) (1.0 g IV q8h)Microbiological Intent-to-Treat (micro-ITT)90.8% vs. 91.2%Eravacycline was non-inferior to meropenem.[4][5][6][7]
IGNITE4 [4][5][6][7]Eravacycline vs. MeropenemClinically Evaluable (CE)96.9% vs. 96.1%High cure rates observed in both arms.[4][5]
Table 2: Microbiological Response in cIAI Clinical Trials
Clinical TrialPathogen TypeEravacycline Microbiological Eradication Rate (%)Comparator Microbiological Eradication Rate (%)
Pooled (IGNITE1 & IGNITE4) [3][8]Enterobacteriaceae88.2%Not directly compared in pooled analysis
Pooled (IGNITE1 & IGNITE4) [3][8]Acinetobacter baumannii100%Not directly compared in pooled analysis
IGNITE4 [4][5]ESBL-producing Enterobacteriaceae87.5% (14/16)84.6% (11/13)

Comparative Efficacy in Complicated Urinary Tract Infections (cUTI)

The clinical trial program for eravacycline in cUTI, IGNITE3, did not meet its primary endpoint of non-inferiority compared to ertapenem.[9] Another trial, IGNITE2, which evaluated an IV to oral transition therapy, also failed to demonstrate non-inferiority to levofloxacin.[10]

Table 3: Responder Outcome in cUTI Clinical Trial (IGNITE3)
Clinical TrialTreatment ArmsPatient PopulationResponder RateOutcome
IGNITE3 [9][11][12]Eravacycline (1.5 mg/kg IV q24h) vs. Ertapenem (1.0 g IV q24h)Microbiological Intent-to-Treat (micro-ITT)Not specified in readily available results, but primary endpoint not met.Eravacycline did not achieve non-inferiority to ertapenem.[9]

Safety and Tolerability Profile

Across the cIAI clinical trials, eravacycline demonstrated a generally favorable safety and tolerability profile.

Table 4: Common Adverse Events in cIAI Clinical Trials (%)
Adverse EventIGNITE1 (Eravacycline vs. Ertapenem)[13]IGNITE4 (Eravacycline vs. Meropenem)[4][14]
Nausea8.1% vs. 0.7%<5% vs. Not specified
VomitingNot specified<4% vs. Not specified
DiarrheaNot specified<3% vs. Not specified
Infusion site reactions3.0% (phlebitis) vs. 0.4%<5% vs. <5%

Experimental Protocols

IGNITE1 & IGNITE4: cIAI Trials
  • Study Design: Phase 3, randomized, double-blind, multicenter, prospective trials.[1][2][4]

  • Participants: Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical or percutaneous intervention.[2]

  • Interventions:

    • IGNITE1: Eravacycline (1.0 mg/kg IV) every 12 hours versus ertapenem (1.0 g IV) every 24 hours for a minimum of four 24-hour dosing cycles.[1][2]

    • IGNITE4: Eravacycline (1.0 mg/kg IV) every 12 hours versus meropenem (1 g IV) every 8 hours for 4 to 14 days.[4][5][6]

  • Primary Endpoint: Clinical cure rate at the Test-of-Cure (TOC) visit (25-31 days after initiation of therapy) in the microbiological intent-to-treat (micro-ITT) population.[2][4] A clinical cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection, such that no further antibacterial therapy or surgical/radiological intervention was required.[15]

  • Non-inferiority Margin:

    • IGNITE1: 10%[5]

    • IGNITE4: 12.5%[4][5]

IGNITE3: cUTI Trial
  • Study Design: Phase 3, randomized, double-blind, double-dummy, multicenter, prospective study.[11]

  • Participants: Adult patients with complicated urinary tract infections.

  • Interventions: Eravacycline (1.5 mg/kg IV) every 24 hours versus ertapenem (1 g IV) every 24 hours.[9][12] Patients could be transitioned to an appropriate oral agent after a minimum of 5 days of IV therapy.[9]

  • Primary Endpoint: Responder outcome (a composite of clinical cure and microbiological success) in the micro-ITT population at the TOC visit.[11]

Mechanism of Action: Signaling Pathway

Eravacycline, a fluorocycline antibiotic, belongs to the tetracycline (B611298) class. Its mechanism of action involves the inhibition of bacterial protein synthesis.[16] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[17][18] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[17]

G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Ribosome_30S 30S Subunit Ribosome_50S 50S Subunit A_Site A Site P_Site P Site A_Site->P_Site Translocation E_Site E Site P_Site->E_Site Exit Peptide Growing Peptide Chain P_Site->Peptide Adds to mRNA mRNA mRNA->Ribosome_30S Associates tRNA Aminoacyl-tRNA tRNA->A_Site Binds Eravacycline Eravacycline Eravacycline->Ribosome_30S Binds to Eravacycline->A_Site Blocks Binding

Caption: Eravacycline's mechanism of action on the bacterial ribosome.

Experimental Workflow: cIAI Clinical Trial

The following diagram illustrates the typical workflow for a patient enrolled in the IGNITE1 or IGNITE4 clinical trials for complicated intra-abdominal infections.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient with cIAI Diagnosis (Requiring Intervention) InclusionExclusion Inclusion/Exclusion Criteria Met Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization EravacyclineArm Eravacycline IV Randomization->EravacyclineArm Arm A ComparatorArm Comparator IV (Ertapenem or Meropenem) Randomization->ComparatorArm Arm B TreatmentDuration Treatment for 4-14 Days EravacyclineArm->TreatmentDuration ComparatorArm->TreatmentDuration EOT End of Treatment (EOT) Assessment TreatmentDuration->EOT TOC Test of Cure (TOC) Visit (Day 25-31) EOT->TOC FU Follow-up (FU) Visit (Day 38-50) TOC->FU PrimaryEndpoint Primary Endpoint Assessed: Clinical Cure at TOC TOC->PrimaryEndpoint

Caption: Workflow of the IGNITE cIAI clinical trials.

References

Eravacycline's Edge: A Comparative Guide to Cross-Resistance with Tetracycline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eravacycline, a novel synthetic fluorocycline, has emerged as a critical tool in the fight against multidrug-resistant bacteria. Its structural modifications allow it to overcome the two primary mechanisms of tetracycline (B611298) resistance: efflux pumps and ribosomal protection proteins.[1][2][3] This guide provides a comprehensive comparison of eravacycline's performance against other tetracycline antibiotics, supported by experimental data, to elucidate its advantages in overcoming cross-resistance.

Overcoming Established Resistance Mechanisms

Eravacycline's design confers potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those harboring resistance to older tetracyclines.[2] The addition of a fluorine atom at the C7 position and a pyrrolidinoacetamido group at the C9 position enhances its ribosomal binding affinity and stability, rendering common resistance mechanisms less effective.[1]

Studies have consistently demonstrated that the presence of genes encoding for efflux pumps, such as tet(K) and tet(L), and ribosomal protection proteins, like tet(M), has a minimal impact on the in vitro activity of eravacycline.[4] This is a significant advantage over older tetracyclines like doxycycline (B596269) and minocycline, whose efficacy is often compromised by these resistance determinants.[4] While eravacycline generally retains activity, the accumulation of multiple resistance mechanisms, such as the co-expression of tet(K), tet(L), and tet(M), can lead to decreased susceptibility.[5]

Comparative In Vitro Activity: A Data-Driven Analysis

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the in vitro activity of eravacycline with other tetracyclines against key bacterial pathogens, including strains with defined resistance mechanisms.

Table 1: Comparative Activity against Staphylococcus aureus
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)Reference
Eravacycline0.120.250.29[5]
Tigecycline (B611373)0.120.250.88[5]
Omadacycline0.514.03[5]
Table 2: Comparative Activity against Enterococcus faecalis
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)NoteReference
Eravacycline0.060.125Active against isolates with tet(M) and tet(L)[4]
Doxycycline432[6]
Minocycline816[6]
Tigecycline≤0.030.5[6]
Table 3: Comparative Activity against Acinetobacter baumannii
AntibioticPopulationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
EravacyclineCarbapenem-Resistant (CRAB)11[7]
TigecyclineCarbapenem-Resistant (CRAB)22[7]
EravacyclineCarbapenem-Sensitive (CSAB)0.50.5[7]
TigecyclineCarbapenem-Sensitive (CSAB)11[7]
Table 4: Comparative Activity against Enterobacterales
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
Eravacycline0.25-83.3[8]
Tigecycline0.5-78.4[8]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., blood agar) and incubated overnight.

    • Colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antibiotics (eravacycline, tigecycline, etc.) are prepared.

    • Serial twofold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

    • Growth and sterility controls are included to ensure the validity of the results. Susceptibility is interpreted based on established breakpoints from regulatory bodies like the FDA or EUCAST.[8][9]

Visualizing Resistance Mechanisms and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms of tetracycline resistance and the experimental workflow for determining cross-resistance.

Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome 30S Ribosome EffluxPump Efflux Pump (e.g., TetA, TetK) Tetracycline Tetracycline Antibiotic EffluxPump->Tetracycline Expels Antibiotic RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Dislodges Antibiotic Tetracycline->Ribosome Eravacycline Eravacycline Eravacycline->Ribosome Stronger Binding, Evades Resistance

Caption: Mechanisms of tetracycline resistance and eravacycline's circumvention strategy.

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Antibiotics in Microplate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine Susceptibility (Susceptible, Intermediate, Resistant) read_mic->end

References

Eravacycline vs. Meropenem: A Head-to-Head Comparison in Complicated Intra-Abdominal Infections (cIAI)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial therapeutics for complicated intra-abdominal infections (cIAI), two formidable agents, the novel fluorocycline eravacycline and the established carbapenem (B1253116) meropenem (B701), have been rigorously evaluated. This guide provides a detailed, data-driven comparison of their performance, drawing primarily from the pivotal IGNITE4 Phase 3 clinical trial. Designed for researchers, scientists, and drug development professionals, this document synthesizes key efficacy and safety data, outlines experimental protocols, and visualizes complex biological and procedural information.

Executive Summary

Eravacycline, a synthetic fluorocycline, has demonstrated non-inferiority to meropenem, a broad-spectrum carbapenem antibiotic, for the treatment of cIAI in adults. The IGNITE4 trial, a prospective, randomized, double-blind study, provides the core data for this comparison, revealing comparable clinical and microbiological cure rates between the two antimicrobials. This guide will delve into the nuances of their mechanisms of action, the specifics of the clinical trial design, and a granular look at the comparative data.

Mechanism of Action

The fundamental difference in the antibacterial activity of eravacycline and meropenem lies in their molecular targets within the bacterial cell.

Eravacycline functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome complex.[2] This action effectively halts the elongation of peptide chains, thereby inhibiting protein production and suppressing bacterial growth and replication.[2]

cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks binding mRNA mRNA mRNA->30S Protein Protein Synthesis tRNA->Protein Contributes to Eravacycline Eravacycline Eravacycline->30S Binds to

Diagram 1: Mechanism of Action of Eravacycline

Meropenem, a β-lactam antibiotic, targets the bacterial cell wall.[3][4][5] It inhibits the synthesis of peptidoglycan, a critical component of the cell wall, by binding to penicillin-binding proteins (PBPs).[3][6] This disruption leads to a compromised cell wall and, ultimately, bacterial cell lysis and death.[4][6]

cluster_bacterium Bacterial Cell CellWall Bacterial Cell Wall (Peptidoglycan) PBPs Penicillin-Binding Proteins (PBPs) Synthesis Cell Wall Synthesis PBPs->Synthesis Essential for Synthesis->CellWall Builds Meropenem Meropenem Meropenem->PBPs Binds to and inhibits

Diagram 2: Mechanism of Action of Meropenem

Experimental Protocols: The IGNITE4 Trial

The IGNITE4 trial was a Phase 3, prospective, randomized, double-blind, multicenter study designed to evaluate the efficacy and safety of eravacycline compared to meropenem in the treatment of cIAI.[7][8]

Patient Population

The study enrolled hospitalized adult patients (≥18 years old) with a diagnosis of cIAI requiring urgent surgical or percutaneous intervention.

Key Inclusion Criteria:

  • Hospitalized for cIAI.

  • At least 18 years of age.

  • Evidence of a systemic inflammatory response.

  • Abdominal or flank pain.

  • Able to provide informed consent.

Key Exclusion Criteria:

  • Unlikely to survive the 6-8 week study period.

  • Creatinine clearance of ≤50 mL/minute.

  • Significant hepatic disease.

  • Immunocompromised condition.

  • History of hypersensitivity to tetracyclines, carbapenems, or β-lactam antibiotics.

  • Receipt of effective antibacterial therapy for cIAI for >24 hours in the 72 hours prior to randomization.

Treatment Regimen

Patients were randomized in a 1:1 ratio to receive either:

  • Eravacycline: 1.0 mg/kg intravenously every 12 hours.[7][8]

  • Meropenem: 1 g intravenously every 8 hours.[7][8]

The treatment duration was for a minimum of 4 days and a maximum of 14 days.[3][7]

Study Endpoints

The primary efficacy endpoint was the clinical response at the Test-of-Cure (TOC) visit, which occurred 25 to 31 days after the initiation of the study drug, in the microbiological intent-to-treat (micro-ITT) population.[7][8] A non-inferiority margin of 12.5% was used.[7][8]

Clinical Cure Definition: Complete resolution or significant improvement of signs and symptoms of the index infection at the TOC visit.[6]

Secondary endpoints included clinical and microbiological responses at the end-of-treatment (EOT), TOC, and follow-up visits in various patient populations.

Enrollment Patient Enrollment (Hospitalized adults with cIAI) Randomization 1:1 Randomization Enrollment->Randomization Eravacycline Eravacycline 1.0 mg/kg IV q12h Randomization->Eravacycline Meropenem Meropenem 1 g IV q8h Randomization->Meropenem Treatment Treatment Duration 4-14 days Eravacycline->Treatment Meropenem->Treatment EOT End of Treatment (EOT) Assessment Treatment->EOT TOC Test of Cure (TOC) Assessment (25-31 days post-randomization) EOT->TOC FollowUp Follow-up Assessment TOC->FollowUp

Diagram 3: IGNITE4 Clinical Trial Workflow

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from the IGNITE4 trial, comparing the performance of eravacycline and meropenem.

Clinical Cure Rates at Test-of-Cure (TOC) Visit
Patient PopulationEravacycline (n/N) %Meropenem (n/N) %Difference (95% CI)
Microbiological Intent-to-Treat (micro-ITT)(177/195) 90.8%(187/205) 91.2%-0.5% (-6.3 to 5.3)
Modified Intent-to-Treat (MITT)(231/250) 92.4%(228/249) 91.6%0.8% (-4.1 to 5.8)
Clinically Evaluable (CE)(218/225) 96.9%(222/231) 96.1%0.8% (-2.9 to 4.5)

Data sourced from Clinical Infectious Diseases, 2019.[7][8]

Microbiological Response

In patients with Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae, the clinical cure rates were also comparable:

  • Eravacycline: 87.5% (14/16)[7][8]

  • Meropenem: 84.6% (11/13)[7][8]

A pooled analysis of the IGNITE1 and IGNITE4 trials provided further insight into the microbiological efficacy against common pathogens.

PathogenEravacycline (Cure Rate %)Comparators (Ertapenem/Meropenem) (Cure Rate %)
Enterobacteriaceae86.3%88.9%
Acinetobacter baumannii100%100%

Data from a pooled analysis of IGNITE1 and IGNITE4.

Adverse Events

Both eravacycline and meropenem were generally well-tolerated. The most frequently reported treatment-emergent adverse events were gastrointestinal in nature.

Adverse EventEravacyclineMeropenem
Nausea<5%Not specified
Vomiting<4%Not specified
Diarrhea<3%Not specified
Infusion site reactions<5%<5%

Data sourced from Clinical Infectious Diseases, 2019.[7][8]

Conclusion

The evidence from the IGNITE4 trial robustly supports the non-inferiority of eravacycline to meropenem for the treatment of complicated intra-abdominal infections in adults.[7][8] Both agents demonstrated high clinical and microbiological cure rates, including against challenging resistant pathogens.[7][8] The safety profiles of both drugs were also comparable, with a low incidence of adverse events.[7][8] For researchers and drug development professionals, these findings position eravacycline as a valuable therapeutic alternative in the management of cIAI, offering a distinct mechanism of action from the carbapenem class.

References

Eravacycline's Stand Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of eravacycline's performance against Carbapenem-Resistant Enterobacteriaceae (CRE), offering a comprehensive look at its in vitro activity and clinical trial outcomes compared to other antibiotics. This guide is intended for researchers, scientists, and drug development professionals.

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, limiting therapeutic options for severe infections. Eravacycline, a synthetic fluorocycline antibiotic, has emerged as a promising agent due to its broad-spectrum activity. This guide provides a detailed comparison of eravacycline's efficacy against CRE with alternative treatments, supported by experimental data and methodologies.

In Vitro Susceptibility: Eravacycline vs. Comparators

In vitro studies are crucial for determining an antibiotic's potential effectiveness. Eravacycline has consistently demonstrated potent activity against CRE isolates, often exhibiting lower minimum inhibitory concentrations (MICs) than other tetracycline-class antibiotics like tigecycline (B611373).

A recent study highlighted that the MIC50 and MIC90 of eravacycline against carbapenem-resistant Klebsiella pneumoniae (CRKP) were 0.5 mg/L and 2 mg/L, respectively. For carbapenem-resistant E. coli, the MIC50 and MIC90 were 0.25 mg/L and 1 mg/L[1]. Another study found that against CRE, 83% of isolates were susceptible to eravacycline[2][3]. Notably, the MICs for eravacycline are often two- to four-fold lower than those of tigecycline against CRE isolates[1][4][5].

PathogenAntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Carbapenem-Resistant K. pneumoniae Eravacycline0.5253.1
Tigecycline12>90
Carbapenem-Resistant E. coli Eravacycline0.25192
Tigecycline0.5194
Carbapenem-Resistant Enterobacter cloacae Complex Eravacycline1445.2
Tigecycline0.54>90
All CRE Isolates Eravacycline--83[2][3]

Data compiled from multiple sources[1]. Susceptibility rates are based on FDA or EUCAST breakpoints where available and may vary by study.

Clinical Efficacy: Insights from IGNITE Trials

The IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial program provides the most robust clinical data for eravacycline, primarily in the context of complicated intra-abdominal infections (cIAIs), which are often caused by CRE.

In the pooled analysis of the IGNITE 1 and IGNITE 4 trials, eravacycline was compared to ertapenem (B1671056) and meropenem (B701), respectively. The trials demonstrated the non-inferiority of eravacycline to these carbapenems for treating cIAIs[6][7].

TrialTreatment GroupClinical Cure Rate (Microbiologically Evaluable)Key Findings
IGNITE 1 Eravacycline (1.0 mg/kg q12h)86.8%Non-inferior to ertapenem[4][6][8][9].
Ertapenem (1.0 g q24h)87.6%
IGNITE 4 Eravacycline (1.0 mg/kg q12h)90.8%Non-inferior to meropenem[6][8].
Meropenem (1.0 g q8h)91.2%
Pooled Analysis (IGNITE 1 & 4) Eravacycline86.3% (vs. Enterobacteriaceae)Favorable microbiological and clinical responses against resistant Gram-negative pathogens[6].
Comparators (Ertapenem/Meropenem)88.9% (vs. Enterobacteriaceae)

A key sub-analysis of these trials focused on patients with baseline bacteremia. In this high-risk group, eravacycline demonstrated a clinical response rate of 87.5% (28 of 32 patients), compared to 77.0% for the carbapenem (B1253116) comparators[10]. Microbiological eradication from blood cultures was also high and comparable between groups (97.1% for eravacycline vs. 97.2% for comparators)[10].

Mechanisms & Methodologies

Understanding the underlying mechanisms of resistance and the protocols used to evaluate antibiotic efficacy is critical for interpreting these findings.

Key Resistance Mechanisms in CRE

Carbapenem resistance in Enterobacteriaceae is multifaceted. The primary mechanisms include the production of carbapenemase enzymes that hydrolyze carbapenem antibiotics, alterations in outer membrane permeability due to porin mutations, and the activity of efflux pumps that actively remove antibiotics from the bacterial cell[11][12][13][14][15]. Eravacycline was specifically designed to overcome common tetracycline (B611298) resistance mechanisms like efflux pumps and ribosomal protection proteins[16][17][18].

cluster_0 Bacterial Cell cluster_1 Periplasm Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Proteins (Target) Carbapenem->PBP Inhibition Efflux Efflux Pump Carbapenem->Efflux Expulsion Carbapenemase Carbapenemase Enzyme (e.g., KPC, NDM) Carbapenem->Carbapenemase Hydrolysis Porin Outer Membrane Porin Channel Porin->Carbapenem Entry outside Extracellular Space

Caption: Mechanisms of carbapenem resistance in Enterobacteriaceae.

Eravacycline's Mechanism of Action

Like other tetracyclines, eravacycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This action prevents the addition of amino acids to the growing peptide chain, effectively halting protein production and inhibiting bacterial growth[16][17][18][19][20]. Its structural modifications enhance its binding affinity and allow it to evade common tetracycline resistance mechanisms[16][18].

cluster_0 Bacterial Ribosome Ribosome 70S Ribosome Protein Peptide Chain (Protein Synthesis) Ribosome->Protein Elongation mRNA mRNA tRNA aminoacyl-tRNA tRNA->Ribosome Binds to A-site Eravacycline Eravacycline Eravacycline->Ribosome Binds to 30S Subunit Block->tRNA Blocks Binding Block->Protein Inhibits Synthesis

Caption: Eravacycline inhibits protein synthesis by binding to the 30S ribosomal subunit.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous methodologies.

Antimicrobial Susceptibility Testing (AST)
  • Method: The in vitro data, including MIC values, are typically determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][21]

  • Procedure:

    • Bacterial isolates are cultured to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • The bacterial suspension is inoculated into microtiter plates containing serial two-fold dilutions of the antibiotics being tested (e.g., eravacycline, tigecycline, meropenem).

    • Plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Susceptibility is determined by comparing the MIC value to established clinical breakpoints set by regulatory bodies like the FDA or EUCAST[21].

Clinical Trial Protocol (IGNITE 1 & 4 Synopsis)

The IGNITE trials were Phase 3, multicenter, randomized, double-blind studies designed to assess the efficacy and safety of eravacycline for cIAIs.[6][8][9][10]

  • Patient Population: Adults with confirmed complicated intra-abdominal infections requiring surgical intervention and antibacterial therapy.

  • Randomization: Patients were randomly assigned (1:1) to receive either intravenous eravacycline or a comparator carbapenem (ertapenem in IGNITE 1, meropenem in IGNITE 4) for 4 to 14 days.

  • Primary Endpoint: The primary efficacy outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred approximately 28 days after randomization[10]. Clinical cure was defined as the complete resolution or significant improvement of signs and symptoms of the index infection.

  • Key Analyses: The primary analysis was conducted on the microbiological intent-to-treat (micro-ITT) population, which included all randomized patients who had at least one baseline bacterial pathogen known to cause cIAI[9]. A non-inferiority margin (e.g., 10% or 12.5%) was used to compare the cure rates between the treatment arms[9].

Start Patient with Complicated Intra-Abdominal Infection (cIAI) Screening Screening & Eligibility Assessment Start->Screening Randomization Randomization (1:1) Screening->Randomization GroupA IV Eravacycline (1.0 mg/kg q12h) Randomization->GroupA Arm A GroupB IV Carbapenem (Ertapenem or Meropenem) Randomization->GroupB Arm B Treatment Treatment Period (4-14 days) GroupA->Treatment GroupB->Treatment TOC Test-of-Cure Visit (~28 days post-randomization) Treatment->TOC Endpoint Primary Endpoint Assessment: Clinical Cure Rate TOC->Endpoint

Caption: Simplified workflow of the IGNITE 1 and IGNITE 4 clinical trials.

Conclusion

Eravacycline demonstrates potent in vitro activity against a broad range of carbapenem-resistant Enterobacteriaceae, often superior to that of tigecycline. Clinical data from the IGNITE trials have established its non-inferiority to standard-of-care carbapenems for the treatment of complicated intra-abdominal infections, including in patients with concurrent bacteremia. Its unique chemical structure allows it to overcome common tetracycline resistance mechanisms, making it a valuable therapeutic option in the fight against multidrug-resistant pathogens. Further clinical evaluation is warranted to fully define its role in treating infections caused specifically by CRE.

References

Eravacycline in Complicated Intra-Abdominal Infections: A Statistical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of the clinical trial outcomes for eravacycline, a fluorocycline antibiotic, in the treatment of complicated intra-abdominal infections (cIAIs). Through a detailed comparison with other key antibiotics, this document aims to equip researchers, scientists, and drug development professionals with the objective data and methodologies necessary to evaluate eravacycline's clinical performance. The following sections present quantitative data from pivotal Phase 3 clinical trials, detailed experimental protocols, and visualizations of molecular mechanisms and study workflows.

Comparative Efficacy of Eravacycline in cIAI

The clinical efficacy of eravacycline in treating cIAIs has been primarily established in two large-scale, Phase 3, randomized, double-blind clinical trials: IGNITE1 and IGNITE4. These studies compared eravacycline to ertapenem (B1671056) and meropenem (B701), respectively, both well-established carbapenem (B1253116) antibiotics.

Clinical Cure Rates

The primary endpoint in both IGNITE1 and IGNITE4 was the clinical cure rate at the Test-of-Cure (TOC) visit in various patient populations. A clinical cure was defined as the complete resolution or significant improvement of signs and symptoms of the intra-abdominal infection.

Table 1: Clinical Cure Rates in the IGNITE1 Trial (Eravacycline vs. Ertapenem) [1][2]

Patient PopulationEravacycline (1.0 mg/kg q12h)Ertapenem (1.0 g q24h)
Microbiological Intent-to-Treat (micro-ITT)86.8%87.6%
Clinically Evaluable (CE)92.9%94.5%

Table 2: Clinical Cure Rates in the IGNITE4 Trial (Eravacycline vs. Meropenem) [2][3][4][5]

Patient PopulationEravacycline (1.0 mg/kg q12h)Meropenem (1.0 g q8h)
Microbiological Intent-to-Treat (micro-ITT)90.8%91.2%
Modified Intent-to-Treat (mITT)92.4%91.6%
Clinically Evaluable (CE)96.9%96.1%

In both pivotal trials, eravacycline demonstrated non-inferiority to the carbapenem comparators in the treatment of cIAIs.

Microbiological Efficacy

A pooled analysis of the IGNITE1 and IGNITE4 trials provided insight into the microbiological efficacy of eravacycline against common pathogens found in intra-abdominal infections.

Table 3: Favorable Microbiological Response in Pooled IGNITE1 & IGNITE4 Data [1][6]

PathogenEravacyclineComparators (Ertapenem/Meropenem)
Enterobacteriaceae88.2%91.1%
Acinetobacter baumannii100%100%
Comparison with Tigecycline (B611373)

While direct head-to-head Phase 3 trial data for eravacycline versus tigecycline in cIAI is not yet fully available, a Bayesian network meta-analysis of 25 randomized controlled trials provided an indirect comparison. This analysis suggested that eravacycline has a significantly better microbiological response rate than tigecycline.[7][8]

Table 4: Indirect Comparison of Microbiological Response (Eravacycline vs. Tigecycline) [7]

ComparisonRelative Risk (RR)95% Confidence Interval (CI)
Tigecycline vs. Eravacycline0.820.65 - 0.99

This suggests a higher rate of microbiological success with eravacycline compared to tigecycline in the treatment of cIAIs.

Safety and Tolerability

Across the IGNITE trials, eravacycline was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal in nature.

Table 5: Common Treatment-Emergent Adverse Events (IGNITE4) [3][4][5]

Adverse EventEravacyclineMeropenem
Nausea<5%-
Vomiting<4%-
Diarrhea<3%-

Notably, a meta-analysis has suggested that eravacycline may have a more favorable safety profile compared to tigecycline, with a lower incidence of nausea and vomiting.[9][10]

Experimental Protocols

The IGNITE1 and IGNITE4 trials followed similar robust, multicenter, randomized, double-blind, double-dummy designs.

Patient Population

Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical or percutaneous intervention were enrolled.[11] Key inclusion criteria included evidence of a systemic inflammatory response and abdominal pain.

Treatment Regimens
  • IGNITE1: Patients were randomized to receive either intravenous (IV) eravacycline (1.0 mg/kg every 12 hours) or IV ertapenem (1.0 g every 24 hours) for a minimum of four 24-hour dosing cycles.[11]

  • IGNITE4: Patients were randomized to receive either IV eravacycline (1.0 mg/kg every 12 hours) or IV meropenem (1.0 g every 8 hours) for 4 to 14 days.[3][4]

Endpoints

The primary efficacy endpoint in both trials was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 25 to 31 days after the initiation of the study drug.[12] Secondary endpoints included clinical and microbiological responses at various time points.

Visualizing the Science

To further elucidate the mechanisms and methodologies, the following diagrams are provided.

IGNITE_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment s1 Hospitalized Adults (≥18 years) with cIAI s2 Informed Consent s1->s2 r1 Eravacycline Arm (1.0 mg/kg IV q12h) s2->r1 r2 Comparator Arm (Ertapenem or Meropenem) s2->r2 t1 Minimum 4 Days of IV Therapy r1->t1 r2->t1 f1 End of Treatment (EOT) Assessment t1->f1 f2 Test of Cure (TOC) Visit (25-31 days) f1->f2 f3 Follow-up (FU) Visit f2->f3

IGNITE Clinical Trial Workflow

The diagram above illustrates the general workflow of the IGNITE1 and IGNITE4 clinical trials, from patient screening and enrollment through to the final follow-up assessments.

Antibiotic_Mechanisms cluster_tetracyclines Tetracyclines (Eravacycline & Tigecycline) cluster_carbapenems Carbapenems (Meropenem & Ertapenem) t1 Binds to 30S Ribosomal Subunit t2 Blocks Aminoacyl-tRNA Binding t1->t2 t3 Inhibits Protein Synthesis t2->t3 c1 Binds to Penicillin-Binding Proteins (PBPs) c2 Inhibits Peptidoglycan Synthesis c1->c2 c3 Disrupts Cell Wall Formation c2->c3 c4 Bacterial Cell Lysis c3->c4

Mechanisms of Action

This diagram contrasts the mechanisms of action of the tetracycline (B611298) class antibiotics, including eravacycline and tigecycline, with the carbapenem class, which includes meropenem and ertapenem. Eravacycline and tigecycline inhibit bacterial protein synthesis, while meropenem and ertapenem disrupt bacterial cell wall synthesis.

References

Comparative analysis of eravacycline's safety profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical data demonstrates that eravacycline offers a generally well-tolerated safety profile for the treatment of complicated intra-abdominal infections (cIAIs), particularly when compared to its predecessor, tigecycline (B611373), and shows a comparable profile to carbapenems like meropenem (B701) and ertapenem (B1671056).

Eravacycline, a novel fluorocycline antibiotic, has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides a detailed comparative analysis of its safety profile based on key clinical trial data, offering researchers, scientists, and drug development professionals a thorough understanding of its clinical performance.

Comparative Safety Data

The safety and tolerability of eravacycline have been extensively evaluated in large-scale clinical trials, most notably the IGNITE1 and IGNITE4 studies. A pooled analysis of these phase 3 trials provides robust comparative data against carbapenems.

Adverse Event CategoryEravacycline (n=576)Comparators (Ertapenem or Meropenem) (n=547)
Treatment-Emergent Adverse Events (TEAEs) 37.7%27.8%
Most Common TEAEs (≥3%)
Nausea6.9%0.9%
Infusion-site Reactions6.8%1.8%
Vomiting3.5%2.4%
Serious TEAEs 5.7%6.0%
TEAEs Leading to Drug Discontinuation 1.6%2.2%
All-Cause Mortality 1.2%1.3%

Data from a pooled analysis of Phase 2 and 3 clinical trials.[1]

Notably, while gastrointestinal side effects such as nausea and vomiting are the most frequently reported treatment-emergent adverse events with eravacycline, their incidence is generally low.[2][3] In the IGNITE4 trial, less than 5% of patients experienced nausea, less than 4% had vomiting, and less than 3% reported diarrhea.[2][4]

Comparison with Tigecycline

A key advantage of eravacycline lies in its improved gastrointestinal tolerability compared to tigecycline.[5][6] Tigecycline is associated with a higher incidence of nausea and vomiting, which can lead to treatment discontinuation.[4][7] Furthermore, tigecycline carries a black box warning from the U.S. Food and Drug Administration (FDA) due to an observed increased risk of all-cause mortality compared to other antibiotics.[8][9] Eravacycline does not have this warning, and clinical data shows no statistically significant difference in all-cause mortality compared to carbapenems.[10]

Experimental Protocols

The safety and efficacy data for eravacycline are primarily derived from the IGNITE (Investigating Gram-Negative Infections Treated with Eravacycline) clinical trial program.

IGNITE1 and IGNITE4 Trial Design:

These were Phase 3, randomized, double-blind, multicenter, prospective studies designed to assess the efficacy and safety of eravacycline for the treatment of cIAIs.[10][11]

  • Patient Population: Adult patients hospitalized with cIAI.

  • Intervention:

    • IGNITE1: Eravacycline (1.0 mg/kg intravenously every 12 hours) versus ertapenem (1.0 g intravenously every 24 hours).[11]

    • IGNITE4: Eravacycline (1.0 mg/kg intravenously every 12 hours) versus meropenem (1 g intravenously every 8 hours).[12][13]

  • Duration of Treatment: 4 to 14 days.

  • Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 25 to 31 days after randomization.[10]

  • Safety Assessment: Safety was assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation of the study drug. This included physical examinations, vital sign measurements, and clinical laboratory tests throughout the study period. The relationship of adverse events to the study drug was assessed by the investigators.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the IGNITE clinical trials, from patient enrollment to the final assessment of safety and efficacy.

IGNITE_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment s1 Patient with Complicated Intra-Abdominal Infection s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Met s2->s3 rand Randomization s3->rand s3->rand erava Eravacycline Arm (1.0 mg/kg q12h) rand->erava 1:1 comp Comparator Arm (Ertapenem or Meropenem) rand->comp 1:1 treat Treatment Duration (4-14 days) erava->treat comp->treat eot End of Treatment (EOT) Visit treat->eot treat->eot safety Safety Assessment (Adverse Events Monitoring) treat->safety toc Test of Cure (TOC) Visit (25-31 days post-randomization) eot->toc eot->safety toc->safety efficacy Primary Efficacy Endpoint (Clinical Cure) toc->efficacy

Figure 1: Simplified workflow of the IGNITE clinical trials.

Conclusion

Eravacycline presents a favorable safety and tolerability profile, particularly in comparison to tigecycline, with a lower incidence of gastrointestinal adverse events. Its safety profile is comparable to that of carbapenems. The robust clinical trial program, IGNITE, provides strong evidence for its use in treating complicated intra-abdominal infections. For researchers and drug development professionals, eravacycline represents a significant advancement in the fluorocycline class, offering a much-needed therapeutic alternative with a well-characterized and manageable safety profile.

References

Benchmarking TP-434 (Eravacycline) Performance Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TP-434 (eravacycline), a novel fluorocycline antibiotic, against standard-of-care antibiotics for the treatment of complicated intra-abdominal infections (cIAI), community-acquired bacterial pneumonia (CAP), and acute bacterial skin and skin structure infections (ABSSSI). The information presented is supported by experimental data from in vitro and in vivo studies, as well as clinical trials.

Executive Summary

This compound (eravacycline) is a potent, broad-spectrum antibiotic designed to overcome common tetracycline (B611298) resistance mechanisms.[1][2] It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] Clinical and preclinical data demonstrate that eravacycline is a promising therapeutic option for infections caused by multidrug-resistant (MDR) pathogens. This guide will delve into the comparative efficacy and methodologies used to evaluate this novel antibiotic.

Data Presentation

In Vitro Activity of this compound (Eravacycline) and Comparator Antibiotics

The following tables summarize the minimum inhibitory concentration (MIC) values of eravacycline and standard-of-care antibiotics against key bacterial pathogens associated with cIAI, CAP, and ABSSSI. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity (MIC µg/mL) Against Common Gram-Negative Pathogens

OrganismThis compound (Eravacycline)MeropenemPiperacillin-TazobactamLevofloxacin
Escherichia coli0.25/0.5≤0.06/≤0.06≤1/4≤0.03/32
Klebsiella pneumoniae0.5/2≤0.06/0.122/32≤0.03/32
Acinetobacter baumannii0.25/28/3232/>644/16

Data presented as MIC50/MIC90. Data synthesized from multiple sources.

Table 2: In Vitro Activity (MIC µg/mL) Against Common Gram-Positive Pathogens

OrganismThis compound (Eravacycline)VancomycinLinezolidDaptomycin
Staphylococcus aureus (MRSA)0.12/11/11/20.25/0.5
Enterococcus faecalis (VRE)0.06/0.12>256/>2561/21/2
Enterococcus faecium (VRE)0.06/0.5>256/>2561/22/4
Streptococcus pneumoniae≤0.008/0.0150.25/0.51/10.12/0.25

Data presented as MIC50/MIC90. Data synthesized from multiple sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Methodology: The in vitro activity of this compound (eravacycline) and comparator agents is determined by the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Protocol:

  • Bacterial Strains: Clinically relevant isolates of target pathogens are used.

  • Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Antibiotic Preparation: Serial twofold dilutions of each antibiotic are prepared in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16 to 20 hours in ambient air.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Animal Models of Infection

This model is utilized to evaluate the in vivo efficacy of antibiotics against localized soft tissue infections.[7][8][9]

Protocol:

  • Animal Strain: Female ICR (CD-1) mice are typically used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8][9][10] A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8]

  • Infection: A bacterial suspension of a target pathogen (e.g., Staphylococcus aureus) is injected into the thigh muscle.[8][10]

  • Treatment: Antibiotic therapy is initiated at a specified time point post-infection (e.g., 2 hours).[7]

  • Endpoint: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh tissue is homogenized to determine the bacterial load (CFU/thigh).[7] Efficacy is measured by the reduction in bacterial counts compared to untreated controls.

This model assesses the efficacy of antibiotics in treating systemic infections.[10][11]

Protocol:

  • Animal Strain: CD-1 or BALB/c mice are commonly used.[10]

  • Infection: Mice are infected via intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Escherichia coli).[10][11]

  • Treatment: A single or multiple doses of the antibiotic are administered at a designated time post-infection.[10]

  • Endpoint: The primary endpoint is survival over a specified period (e.g., 7 days). The 50% protective dose (PD50) is often calculated.[10][12]

Mandatory Visualization

TP-434_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound 30S_Subunit 30S Subunit This compound->30S_Subunit Binds to A-site Ribosome 70S Ribosome 50S_Subunit 50S Subunit Protein Protein Synthesis (Blocked) 30S_Subunit->Protein 50S_Subunit->Protein mRNA mRNA mRNA->30S_Subunit Translation Template tRNA Aminoacyl-tRNA tRNA->30S_Subunit Binding Prevented Tetracycline_Resistance_Mechanisms cluster_bacterium Bacterial Cell Tetracycline Tetracycline Efflux_Pump Efflux Pump (e.g., TetA) Tetracycline->Efflux_Pump Pumped out Ribosome Ribosome Tetracycline->Ribosome Inhibits Protein Synthesis Extracellular Extracellular Space Efflux_Pump->Extracellular Expulsion RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Dislodges Tetracycline This compound This compound (Eravacycline) This compound->Efflux_Pump Evades Efflux This compound->Ribosome Strong Binding (Overcomes RPP) Experimental_Workflow_MIC Start Start: Isolate Bacterial Strain Inoculum_Prep Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Prep Prepare 96-well Plates with Serial Dilutions of Antibiotics Plate_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading Result Determine Minimum Inhibitory Concentration (MIC) Reading->Result End End Result->End

References

Safety Operating Guide

Proper Disposal of Tp-434 (Eravacycline): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of the novel fluorocycline antibiotic, Tp-434, also known as Eravacycline, are critical for maintaining laboratory safety, environmental protection, and preventing the development of antimicrobial resistance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound.

This compound is a tetracycline-class antibacterial agent. As with many antibiotics, improper disposal can contribute to the rise of resistant bacterial strains in the environment. Therefore, strict adherence to established protocols for chemical and pharmaceutical waste is imperative.

Key Physical and Chemical Properties of this compound

A summary of the key quantitative data for this compound is presented below to inform handling and disposal considerations.

PropertyValue
Molecular Formula C₂₇H₃₁FN₄O₈
Molecular Weight 558.6 g/mol [1]
Appearance Yellow to orange, sterile, preservative-free, lyophilized powder
Storage Temperature Recommended: -80°C[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific local requirements.

Waste Identification and Segregation
  • High-Concentration Waste: Pure, unused this compound powder, expired stock, and concentrated stock solutions are to be considered hazardous chemical waste.[3]

  • Low-Concentration Waste: This includes but is not limited to, used cell culture media, contaminated buffers, and aqueous solutions containing this compound at working concentrations. Due to the environmental risks of antibiotic dissemination, these should also be treated as chemical waste.[3]

  • Contaminated Solid Waste: All materials that have come into direct contact with this compound, such as pipette tips, gloves, vials, and flasks, must be disposed of as contaminated chemical waste.

Collection and Storage of this compound Waste
  • Containers: Use only designated, leak-proof, and chemically compatible waste containers. Ensure containers are clearly labeled as "Hazardous Waste: this compound (Eravacycline)" and include the appropriate hazard symbols as required by your institution.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions.[2]

  • Storage Location: Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible chemicals. The storage area should be well-ventilated.

Disposal Protocol
  • High-Concentration Waste (Powder and Stock Solutions):

    • Ensure the waste is in a sealed, properly labeled container.

    • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. Do not attempt to neutralize or dispose of this waste through standard laboratory drains.

  • Low-Concentration Aqueous Waste:

    • Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container.

    • Do not pour this waste down the sink. Standard wastewater treatment facilities are not equipped to remove antibiotics, which can lead to environmental contamination and antibiotic resistance.

    • Arrange for disposal through your institution's hazardous waste program.

  • Contaminated Solid Waste:

    • Collect all contaminated solid waste in a designated, lined container that is clearly labeled for chemical waste.

    • Once the container is full, seal it and arrange for disposal through your EHS office.

Any unused this compound (Eravacycline) medicinal product or waste material should be disposed of in accordance with local requirements.[4]

Experimental Protocols Referenced

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical and antibiotic waste in a laboratory environment and do not stem from a specific experimental study on this compound disposal. The fundamental principle is the containment and proper disposal of the active pharmaceutical ingredient to prevent environmental release.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound (Eravacycline) Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection cluster_3 Final Disposal Tp-434_Waste This compound Waste Generated High_Conc High-Concentration (Pure compound, stock solutions) Tp-434_Waste->High_Conc Identify Concentration Low_Conc Low-Concentration (Used media, aqueous solutions) Tp-434_Waste->Low_Conc Identify Concentration Solid_Waste Contaminated Solids (Gloves, tips, vials) Tp-434_Waste->Solid_Waste Identify Form Collect_High_Conc Collect in Labeled Hazardous Waste Container High_Conc->Collect_High_Conc Collect_Low_Conc Collect in Labeled Hazardous Waste Container Low_Conc->Collect_Low_Conc Collect_Solid Collect in Labeled Chemical Waste Container Solid_Waste->Collect_Solid EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collect_High_Conc->EHS_Pickup Collect_Low_Conc->EHS_Pickup Collect_Solid->EHS_Pickup

Caption: Decision workflow for the disposal of this compound (Eravacycline) waste.

References

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